Tofenacin hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXWIYFUVISXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-36-5 | |
| Record name | Ethanamine, N-methyl-2-[(2-methylphenyl)phenylmethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10488-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofenacine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tofenacine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tofenacin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOFENACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A10ND4DWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Mechanism of Action of Tofenacin Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
Tofenacin, a tricyclic antidepressant, exerts its therapeutic effects through a dual mechanism of action: inhibition of monoamine reuptake and antagonism of muscarinic acetylcholine receptors. This guide provides a detailed exploration of these mechanisms, synthesizing technical data with practical insights for researchers in pharmacology and drug development. We will dissect the molecular interactions of tofenacin with its primary targets, delineate the downstream signaling cascades, and provide validated experimental protocols for the characterization of similar compounds. This document is structured to offer a comprehensive understanding of tofenacin's pharmacology, grounded in established scientific principles and supported by authoritative references.
Introduction: The Dual-Action Profile of Tofenacin
Tofenacin is a member of the tricyclic antidepressant (TCA) class of drugs, which were once the frontline treatment for major depressive disorder.[1] While newer agents with more selective mechanisms have since been developed, the complex pharmacology of TCAs like tofenacin continues to be of significant interest for understanding neurotransmitter systems and for the development of novel therapeutics. Tofenacin's clinical efficacy is attributed to its ability to modulate two distinct neurochemical systems: the monoaminergic system and the cholinergic system.[1]
It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing the synaptic availability of these key neurotransmitters involved in mood regulation.[1] Concurrently, tofenacin exhibits anticholinergic properties by acting as a muscarinic receptor antagonist.[2] This dual-action profile contributes to both its therapeutic effects and its side-effect profile. Understanding the intricacies of these two mechanisms is paramount for any scientist working with or developing compounds that target these systems.
Monoamine Reuptake Inhibition: Enhancing Synaptic Neurotransmission
The primary antidepressant effect of tofenacin stems from its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This action is mediated through its binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively.
Molecular Interaction with SERT and NET
Tofenacin, like other TCAs, binds to the orthosteric binding site on SERT and NET, preventing the re-entry of serotonin and norepinephrine into the presynaptic neuron.[3] This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic receptors.
Table 1: Representative Monoamine Transporter Binding Affinities of Tricyclic Antidepressants
| Compound | SERT Ki (nM) | NET Ki (nM) |
| Amitriptyline | 4.3 | 19.6 |
| Imipramine | 1.4 | 10.9 |
| Desipramine | 20.4 | 0.8 |
| Nortriptyline | 7.9 | 3.0 |
| (Note: These values are for comparative purposes to illustrate the general binding profile of TCAs and are not specific to tofenacin. Data compiled from various pharmacological sources.) |
Downstream Signaling Consequences of SERT/NET Inhibition
The sustained increase in synaptic serotonin and norepinephrine levels initiates a cascade of downstream signaling events that are believed to underlie the therapeutic antidepressant response. This is not an immediate effect but rather a result of neuroadaptive changes that occur over several weeks of treatment.
Initially, the increased synaptic monoamines lead to the activation of various postsynaptic G-protein coupled receptors (GPCRs).[4] The prolonged stimulation of these receptors triggers intracellular signaling pathways, most notably the cyclic adenosine monophosphate (cAMP) pathway. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[4] Activated CREB promotes the transcription of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[4][5]
Experimental Protocol: Radioligand Displacement Assay for SERT/NET Affinity
To determine the binding affinity (Ki) of a compound like tofenacin for SERT and NET, a radioligand displacement assay is the gold standard. This protocol provides a framework for such an experiment.
Objective: To determine the inhibitory constant (Ki) of tofenacin for the human serotonin and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing human SERT or NET.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET.
-
Non-specific binding control: A high concentration of a known SERT/NET inhibitor (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET).
-
Tofenacin hydrochloride stock solution and serial dilutions.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand at a concentration near its Kd, and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.
-
Displacement: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of each concentration of tofenacin.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of tofenacin.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of tofenacin that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Muscarinic Receptor Antagonism: The Anticholinergic Dimension
Tofenacin's second major mechanism of action is its antagonism of muscarinic acetylcholine receptors (mAChRs).[2] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions.[2] There are five subtypes of muscarinic receptors (M1-M5), all of which are GPCRs.
Interaction with Muscarinic Receptor Subtypes
As a muscarinic antagonist, tofenacin binds to mAChRs but does not activate them, thereby blocking the effects of the endogenous neurotransmitter, acetylcholine.[2] The clinical effects of this antagonism depend on the receptor subtype and its location.
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, which activate phospholipase C (PLC).[6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3]
The anticholinergic side effects commonly associated with TCAs, such as dry mouth, blurred vision, constipation, and urinary retention, are primarily due to the blockade of M1 and M3 receptors in the peripheral nervous system.[7] The central anticholinergic effects can contribute to cognitive impairment and sedation.
Downstream Signaling of Muscarinic Antagonism
By blocking the binding of acetylcholine, tofenacin prevents the activation of the Gq/11 and Gi/o signaling pathways. This leads to a reduction in the generation of second messengers like IP3, DAG, and a disinhibition of cAMP production, depending on the receptor subtype being blocked.
Experimental Protocol: Functional Assay for Muscarinic Antagonism
A functional assay is essential to determine the potency of a muscarinic antagonist. An example is measuring the inhibition of agonist-induced smooth muscle contraction in an isolated tissue preparation.[4]
Objective: To determine the functional potency (pA2 value) of tofenacin as a muscarinic antagonist at M3 receptors.
Materials:
-
Guinea pig ileum tissue.
-
Krebs-Henseleit solution (physiological salt solution).
-
Carbachol (a stable acetylcholine analogue and muscarinic agonist).
-
Tofenacin hydrochloride stock solution and serial dilutions.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the ileum.
-
Clean the tissue and cut it into small segments (e.g., 2 cm).
-
Mount the tissue segments in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C under a resting tension of 1g.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
-
Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations to the organ bath and recording the contractile response.
-
Wash the tissue extensively until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Incubate a tissue segment with a known concentration of tofenacin for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.
-
-
Second Agonist Concentration-Response Curve:
-
In the continued presence of tofenacin, generate a second cumulative concentration-response curve for carbachol.
-
The curve should be right-shifted compared to the control curve.
-
-
Data Analysis:
-
Plot both concentration-response curves (control and in the presence of tofenacin) with the log of the agonist concentration on the x-axis and the response as a percentage of the maximum on the y-axis.
-
Calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Perform a Schild regression analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Synthesis and Conclusion
Tofenacin hydrochloride's mechanism of action is a classic example of the multi-target pharmacology of tricyclic antidepressants. Its dual activity as a monoamine reuptake inhibitor and a muscarinic receptor antagonist underpins its therapeutic efficacy and its characteristic side-effect profile. A thorough understanding of these mechanisms at the molecular level is crucial for the rational design of new drugs with improved efficacy and tolerability.
The experimental protocols detailed in this guide provide a robust framework for the in-vitro characterization of compounds targeting monoamine transporters and muscarinic receptors. By employing these self-validating systems, researchers can confidently determine the affinity and functional potency of novel chemical entities, thereby accelerating the drug discovery and development process. While specific quantitative data for tofenacin remains elusive in the public domain, the principles and methodologies outlined herein provide a comprehensive guide for the scientific investigation of this and related compounds.
References
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
-
Duman, R. S., Heninger, G. R., & Nestler, E. J. (1997). A molecular and cellular theory of depression. Archives of general psychiatry, 54(7), 597–606. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Hyman, S. E., & Nestler, E. J. (1996). Initiation and adaptation: a paradigm for understanding psychotropic drug action.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Monoamine transporters. Retrieved from [Link]
- Langer, S. Z. (1997). 25 years of research in psychopharmacology: The monoamine hypothesis of depression. Journal of Psychopharmacology, 11(2_suppl), 11-16.
- Nathanson, N. M. (2000). A multiplicity of muscarinic mechanisms. Science, 287(5455), 976-977.
-
Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305–1322. [Link]
-
Pulido-Rios, M. T., Steinfeld, T., Armstrong, S., Watson, N., Choppin, A., Eglen, R., & Hegde, S. S. (2010). In vitro isolated tissue functional muscarinic receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.15. [Link]
-
Roth, B. L., & Driscol, J. (2011). PDSP Ki Database. University of North Carolina at Chapel Hill. [Link]
- Sanders-Bush, E., & Mayer, S. E. (2011). 5-Hydroxytryptamine (Serotonin) Receptor Agonists and Antagonists. In L. L. Brunton, B. A. Chabner, & B. C. Knollmann (Eds.), Goodman & Gilman's The Pharmacological Basis of Therapeutics (12th ed.). McGraw-Hill.
- Stahl, S. M. (2013). Stahl's essential psychopharmacology: Neuroscientific basis and practical applications (4th ed.). Cambridge University Press.
-
Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13–25. [Link]
- Watson, M., Roeske, W. R., & Yamamura, H. I. (1986). [3H]pirenzepine and (-)-[3H]quinuclidinyl benzilate binding to rat cerebral cortical and cardiac muscarinic cholinergic sites. II. Characterization and regulation of agonist binding to putative muscarinic subtypes. Journal of Pharmacology and Experimental Therapeutics, 237(2), 419–427.
-
Wikipedia contributors. (2023, December 2). Tofenacin. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
Sources
- 1. Tofenacin - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]
Tofenacin Hydrochloride: A Technical Guide to its Pharmacodynamic and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofenacin hydrochloride, a metabolite of the skeletal muscle relaxant orphenadrine, is a compound with a rich, albeit historically complex, pharmacological profile.[1] Initially investigated for its potential as an antidepressant, tofenacin is classified as a cholinergic antagonist, exhibiting activity at muscarinic acetylcholine receptors.[2] This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of tofenacin hydrochloride, synthesizing available data to offer insights for researchers and drug development professionals. While extensive modern data on tofenacin itself is limited, this guide leverages information from its parent compound, orphenadrine, and established pharmacological principles to present a detailed profile.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C17H21NO | [2] |
| Molecular Weight | 255.36 g/mol | [2] |
| IUPAC Name | N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | [2] |
| Synonyms | N-Demethylorphenadrine, Nororphenadrine | [2] |
Pharmacodynamics: Unraveling the Mechanism of Action
The primary mechanism of action of tofenacin is its antagonism of muscarinic acetylcholine receptors (mAChRs).[2] These G-protein coupled receptors are integral to the parasympathetic nervous system and are also found in the central nervous system, where they modulate a wide range of physiological and neurological processes. There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of tofenacin for each of these subtypes dictates its overall pharmacological effect and potential side-effect profile.
The blockade of muscarinic receptors in the central nervous system is thought to be the basis for its investigated antidepressant effects. This mechanism is shared by other antidepressant medications, particularly tricyclic antidepressants, which often exhibit significant anticholinergic activity.
Signaling Pathway of Muscarinic Receptor Antagonism
The following diagram illustrates the general mechanism of muscarinic receptor antagonism.
Caption: General signaling pathway of muscarinic receptor antagonism by tofenacin.
Pharmacokinetics: The Journey Through the Body
Detailed pharmacokinetic parameters for tofenacin hydrochloride administered directly are not extensively documented in publicly available literature. However, valuable insights can be gleaned from studies on its parent compound, orphenadrine. Tofenacin, or N-desmethylorphenadrine, is a primary metabolite of orphenadrine, formed through N-dealkylation in the liver.[1]
Absorption, Distribution, Metabolism, and Excretion (ADME) of the Parent Compound, Orphenadrine
Understanding the ADME profile of orphenadrine provides a framework for postulating the pharmacokinetics of its metabolite, tofenacin.
-
Absorption: Orphenadrine is well-absorbed orally, with a reported bioavailability of 90%.[3]
-
Distribution: It is highly protein-bound (95%) and has a large volume of distribution, indicating extensive tissue distribution.[3]
-
Metabolism: Orphenadrine undergoes hepatic demethylation to form tofenacin (N-demethylorphenadrine) and N,N-didemethylorphenadrine.[1][4] The formation of tofenacin is a key metabolic pathway.
-
Excretion: Orphenadrine and its metabolites are excreted through both renal and biliary routes.[3] The elimination half-life of orphenadrine ranges from 13 to 20 hours.[3][5]
Inferred Pharmacokinetics of Tofenacin
As a metabolite, the plasma concentration and pharmacokinetic profile of tofenacin are dependent on the administration and metabolism of orphenadrine. Following administration of orphenadrine, tofenacin concentrations would be expected to rise as the parent compound is metabolized, reach a peak, and then decline as tofenacin itself is further metabolized and eliminated.
Studies in dogs have suggested that there may be competition for biotransformation between orphenadrine and tofenacin, which could lead to a discrepancy between single and multiple dose pharmacokinetics of orphenadrine.[5] This suggests that tofenacin may be metabolized by similar enzymatic pathways as its parent compound, and that its presence could inhibit the metabolism of subsequently administered orphenadrine.
The following diagram illustrates the metabolic pathway from orphenadrine to tofenacin.
Caption: Metabolic conversion of orphenadrine to tofenacin.
Clinical Studies
A notable clinical trial compared the effects of tofenacin hydrochloride with its parent compound, orphenadrine hydrochloride, in patients receiving fluphenazine decanoate therapy.[6] This double-blind, crossover study aimed to assess the efficacy of both drugs in controlling Parkinsonian side-effects and depression.[6]
The study found that both tofenacin and orphenadrine effectively controlled the Parkinsonian side-effects, with no significant difference between the two.[6] However, orphenadrine was found to be significantly more effective in managing depressive side-effects.[6] This finding is crucial for understanding the clinical potential of tofenacin and suggests that while it retains anticholinergic activity beneficial for extrapyramidal symptoms, its antidepressant effects may be less pronounced than its parent compound.
Experimental Protocols
In Vitro Assessment of Muscarinic Receptor Antagonism
To quantitatively determine the binding affinity of a compound like tofenacin for muscarinic receptor subtypes, radioligand binding assays are the gold standard.
Objective: To determine the inhibitory constant (Ki) of tofenacin hydrochloride for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Utilize Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Culture cells to confluence and harvest.
-
Homogenize cells in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Radioligand Binding Assay (Competition Assay):
-
In a 96-well plate, combine:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist). The concentration should be close to its dissociation constant (Kd) for the respective receptor subtype.
-
A range of concentrations of tofenacin hydrochloride (the competitor).
-
The prepared cell membranes.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine).
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of tofenacin by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the tofenacin concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of tofenacin that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram outlines the workflow for a radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Assessment of Pharmacokinetics
To determine the pharmacokinetic profile of tofenacin hydrochloride, an in vivo study in an appropriate animal model is necessary.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) of tofenacin hydrochloride following oral and intravenous administration.
Methodology:
-
Animal Model:
-
Select a suitable animal model, such as Sprague-Dawley rats or Beagle dogs.
-
House the animals under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.
-
Fast the animals overnight before drug administration.
-
-
Drug Administration:
-
Divide the animals into two groups:
-
Intravenous (IV) Group: Administer a single bolus dose of tofenacin hydrochloride dissolved in a suitable vehicle (e.g., saline) via a cannulated vein (e.g., tail vein in rats).
-
Oral (PO) Group: Administer a single dose of tofenacin hydrochloride dissolved or suspended in a suitable vehicle (e.g., water or methylcellulose solution) via oral gavage.
-
-
-
Blood Sampling:
-
Collect serial blood samples from a suitable site (e.g., retro-orbital sinus in rats or cephalic vein in dogs) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of tofenacin in plasma, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma samples to determine the concentration of tofenacin at each time point.
-
Plot the plasma concentration-time data for both IV and PO administration.
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time taken for the plasma concentration to reduce by half.
-
Cl (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
-
Calculate the absolute oral bioavailability (F) using the formula: F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100%.
-
The following diagram outlines the workflow for an in vivo pharmacokinetic study.
Sources
- 1. Pharmacokinetic, metabolism and withdrawal time of orphenadrine in camels (Camelus dromedarius) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Orphenadrine - Wikipedia [en.wikipedia.org]
- 4. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Difference between single and multiple dose pharmacokinetics of orphenadrine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Receptor Binding Profile of Tofenacin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tofenacin Hydrochloride - A Molecule of Dual Interest
Tofenacin hydrochloride, a tertiary amine and the major active metabolite of the anticholinergic drug orphenadrine, presents a compelling case for detailed pharmacological investigation.[1] Initially explored for its antidepressant properties, its structural relationship to orphenadrine suggests a significant interaction with cholinergic pathways.[1] Furthermore, the established role of its parent compound as a dopamine reuptake inhibitor points towards a potential engagement with the dopaminergic system. This dual-target profile makes Tofenacin a subject of considerable interest for researchers in neuropharmacology and drug development, particularly for conditions where both cholinergic and dopaminergic systems are implicated.
This technical guide provides a comprehensive overview of the methodologies used to elucidate the receptor binding profile of Tofenacin hydrochloride. As a Senior Application Scientist, the following sections will not only detail the "how" but also the "why" behind the experimental choices, ensuring a thorough understanding of the scientific rationale.
Core Directive: Elucidating the Binding Affinity and Selectivity of Tofenacin
The primary objective in characterizing Tofenacin is to quantify its binding affinity (typically represented by the inhibition constant, Ki) for its primary and secondary receptor targets. This allows for the determination of its selectivity profile, a critical factor in predicting both its therapeutic efficacy and potential side-effect profile. The principal targets of interest for Tofenacin are the muscarinic acetylcholine receptors (M1-M5) and the dopamine receptors (D1-D5).
Tofenacin's Anticipated Receptor Interaction
Based on its chemical lineage, Tofenacin is predicted to act as an antagonist at muscarinic receptors.[2] The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems.[3] M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[4] Conversely, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[4]
The dopamine receptor family, also GPCRs, is divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[5] D1-like receptors stimulate adenylyl cyclase, increasing cAMP, while D2-like receptors inhibit this enzyme.[6] Orphenadrine's known interaction with dopamine transporters suggests that Tofenacin may also exhibit affinity for dopamine receptors, potentially as an antagonist or a partial agonist.
Quantitative Analysis: The Receptor Binding Profile of Tofenacin Hydrochloride
The following table summarizes the hypothetical binding affinities of Tofenacin hydrochloride for human muscarinic and dopamine receptor subtypes. These values, presented as Ki (nM), would be determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) [Hypothetical] | Receptor Family | G-Protein Coupling |
| Muscarinic | |||
| M1 | 15 | Cholinergic | Gq/11 |
| M2 | 50 | Cholinergic | Gi/o |
| M3 | 25 | Cholinergic | Gq/11 |
| M4 | 80 | Cholinergic | Gi/o |
| M5 | 40 | Cholinergic | Gq/11 |
| Dopamine | |||
| D1 | 250 | Dopaminergic | Gs |
| D2 | 150 | Dopaminergic | Gi/o |
| D3 | 120 | Dopaminergic | Gi/o |
| D4 | 300 | Dopaminergic | Gi/o |
| D5 | 450 | Dopaminergic | Gs |
Interpretation of Hypothetical Data: This hypothetical profile suggests that Tofenacin is a moderately potent muscarinic antagonist with some selectivity for the M1 subtype over other muscarinic receptors. Its affinity for dopamine receptors is considerably lower, indicating that its primary mechanism of action is likely mediated through cholinergic blockade. The higher affinity for D2 and D3 subtypes compared to D1 and D5 is a common feature of many centrally acting drugs.
Experimental Methodologies: A Self-Validating System
To ensure the scientific integrity of the binding profile, a series of well-established and validated experimental protocols are employed. These include radioligand binding assays to determine affinity and functional assays to ascertain the compound's effect on receptor signaling.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest. The principle is based on the competition between the unlabeled test compound (Tofenacin) and the radioligand for binding to the receptor.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells stably expressing the human receptor subtype of interest (e.g., CHO-K1 cells transfected with the M1 receptor gene) are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
A series of dilutions of Tofenacin hydrochloride are prepared.
-
In a multi-well plate, the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors or [³H]-Spiperone for D2-like dopamine receptors), and varying concentrations of Tofenacin are incubated together in a suitable buffer.
-
Control wells are included for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled antagonist).
-
-
Incubation and Filtration:
-
The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
A scintillation cocktail is added to the dried filters, and the radioactivity is measured using a scintillation counter.
-
The specific binding at each concentration of Tofenacin is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of Tofenacin.
-
The IC50 value (the concentration of Tofenacin that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
2. Calcium Flux Assay (for Gq/11-coupled receptors):
This assay measures changes in intracellular calcium concentrations. For Gq/11-coupled receptors (M1, M3, M5), agonist stimulation leads to an increase in intracellular calcium. An antagonist will block this effect.
Step-by-Step Protocol for a Calcium Flux Assay (Antagonist Mode):
-
Cell Preparation and Dye Loading:
-
Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition:
-
The cells are placed in a fluorescence plate reader (e.g., a FLIPR instrument).
-
A baseline fluorescence reading is taken before the addition of varying concentrations of Tofenacin hydrochloride.
-
-
Agonist Challenge:
-
A known agonist is injected into the wells, and the change in fluorescence intensity is monitored in real-time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The inhibitory effect of Tofenacin on the agonist-induced calcium flux is used to determine an IC50 value.
-
Conclusion: A Comprehensive Pharmacological Portrait
By systematically applying these validated methodologies, a comprehensive and reliable receptor binding profile for Tofenacin hydrochloride can be generated. This in-depth understanding of its interactions with muscarinic and dopamine receptor subtypes is paramount for guiding further preclinical and clinical development. The combination of high-quality binding affinity data and functional characterization provides the essential foundation for predicting its therapeutic potential and anticipating its clinical effects. This rigorous scientific approach ensures that the journey from a molecule of interest to a potential therapeutic is built on a solid foundation of pharmacological evidence.
References
-
Drug Central. tofenacin. [Link]
-
PubChem. Tofenacin. [Link]
-
PubMed Central. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. [Link]
-
ResearchGate. In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]
-
PubMed. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. [Link]
-
PubMed. In vitro muscarinic receptor radioligand-binding assays. [Link]
-
PubMed. Dopamine receptor antagonists. [Link]
-
ACS Publications. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Histamine receptors. [Link]
-
PubMed Central. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Muscarinic acetylcholine receptors. [Link]
-
Wikipedia. Dopamine antagonist. [Link]
-
Bio-Rad. Receptor Binding Assays. [Link]
-
PubMed. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, imidafenacin, to treat overactive bladder. [Link]
-
EMBL-EBI. Document: Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4'-phenyl)-phen.... [Link]
-
PubMed. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. [Link]
-
Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
Cleveland Clinic. Dopamine Antagonist. [Link]
-
PubMed. Mechanism of action of antidepressant medications. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
ResearchGate. Receptor binding profile of the antipsychotics included in this study.. [Link]
-
ResearchGate. Receptor binding profiles of antipsychotic agents.. [Link]
-
PubMed. Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. [Link]
-
Taylor & Francis. Mechanism of action – Knowledge and References. [Link]
-
bioRxiv. Comparative effects of inactivation and dopamine receptor agents in the dorsolateral and dorsomedial striatum on performance of action sequences in rats. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]
-
PubMed Central. The muscarinic M5 receptor: a silent or emerging subtype?. [Link]
Sources
- 1. Structural basis of efficacy-driven ligand selectivity at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. plantbiotech.metu.edu.tr [plantbiotech.metu.edu.tr]
- 7. Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Tofenacin Hydrochloride: A Technical Guide
This guide provides an in-depth technical overview of the discovery, synthesis, and characterization of Tofenacin hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the history and chemistry of this unique antidepressant compound.
Introduction: A Historical Perspective on Antidepressant Development
The mid-20th century marked a significant turning point in the treatment of depression with the serendipitous discovery of the first generation of antidepressant medications: the monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs).[1][2] These discoveries revolutionized psychiatric medicine, offering the first effective pharmacological treatments for a debilitating illness. Tofenacin, an antidepressant with a tricyclic-like structure, emerged from this era of innovation. It was developed and marketed in the United Kingdom in 1971 and later in Italy in 1981 by Brocades-Stheeman & Pharmacia.[3][4]
Tofenacin, chemically known as N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine, is also the major active metabolite of orphenadrine, a drug used to treat muscle spasms and symptoms of Parkinson's disease.[3][4] This relationship likely played a role in the investigation of tofenacin's own therapeutic potential, particularly its effects on mood.
This guide will delve into the scientific underpinnings of Tofenacin hydrochloride, from its initial synthesis to its pharmacological profile, providing a comprehensive resource for the scientific community.
Physicochemical Properties of Tofenacin Hydrochloride
A thorough understanding of a compound's physicochemical properties is fundamental to its development and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁NO | [5] |
| Molecular Weight | 255.35 g/mol | [5] |
| Appearance | Off-White Solid | [3] |
| Melting Point | 147-148 °C (hydrochloride salt) | [3] |
| Boiling Point | 139-143 °C at 0.7 mmHg (free base) | [3] |
| pKa | 9.42 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| CAS Number | 15301-93-6 (Tofenacin), 10488-36-5 (Tofenacin HCl) | [5] |
The Synthesis of Tofenacin Hydrochloride: A Step-by-Step Protocol
The synthesis of Tofenacin hydrochloride is a two-step process starting from 2-methylbenzhydrol. The following protocol is based on the manufacturing process developed by the originator company.[3]
Synthesis Pathway Overview
Caption: Synthetic route to Tofenacin Hydrochloride.
Step 1: Synthesis of β-Chloroethyl-2-methylbenzhydryl ether
This initial step involves an etherification reaction. The causality behind this experimental choice is to introduce a reactive chloroethyl group onto the benzhydryl core, which will serve as a leaving group in the subsequent amination step. The use of concentrated hydrochloric acid acts as a catalyst for this etherification.
Protocol:
-
Combine 39.5 g of 2-methylbenzhydrol, 200 ml of β-chloroethanol, and 10 ml of concentrated hydrochloric acid in a suitable reaction vessel.
-
Heat the mixture under reflux for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with petroleum ether (boiling range 40-60°C).
-
Separate the layers and dry the ethereal solution with anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate by evaporating the solvent.
-
Distill the residue under reduced pressure to yield β-chloroethyl-2-methylbenzhydryl ether.
-
Yield: 98%
-
Boiling Point: 156-158°C at 2.5 mmHg
Step 2: Synthesis of Tofenacin and its Hydrochloride Salt
The second step is a nucleophilic substitution (amination) where the chlorine atom is displaced by a methylamino group. This is followed by the formation of the hydrochloride salt to improve the compound's stability and water solubility for pharmaceutical applications.
Protocol:
-
Heat a mixture of 51 g of β-chloroethyl-2-methylbenzhydryl ether and 35 g of methylamine in 140 ml of methanol in a closed vessel at 125-135°C for 6 hours.
-
After cooling, pour the reaction mixture into water and extract with petroleum ether (boiling range 40-60°C).
-
Separate the ether layer and wash it with a 2 N hydrochloric acid solution.
-
Make the acidic layer alkaline and extract with ether.
-
Dry the ethereal solution with anhydrous sodium sulfate.
-
Filter the solution, evaporate the solvent, and distill the residue under reduced pressure to obtain N-methylaminoethyl-2-methylbenzhydryl ether (Tofenacin free base).
-
Dissolve the resulting base in anhydrous ether.
-
Add an ethereal solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Crystallize the salt from a mixture of ethanol and ether.
-
Yield of Tofenacin free base: 80%
-
Yield of Tofenacin hydrochloride: 78%
-
Melting Point of Tofenacin hydrochloride: 147-148°C
Pharmacological Profile
Tofenacin is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[4] Its antidepressant effect is primarily attributed to its ability to block the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.
Mechanism of Action
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tofenacin | 15301-93-6 [chemicalbook.com]
- 4. Age-related Changes in Antidepressant Pharmacokinetics and Potential Drug-Drug Interactions: A Comparison of Evidence-Based Literature and Package Insert Information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tofenacin hydrochloride's relationship to orphenadrine
An In-depth Technical Guide to the Core Relationship Between Tofenacin Hydrochloride and Orphenadrine
Abstract
This technical guide provides a comprehensive analysis of the relationship between tofenacin hydrochloride and its parent compound, orphenadrine. Orphenadrine, a tertiary amine widely classified as a skeletal muscle relaxant and anti-parkinsonian agent, undergoes hepatic N-demethylation to form its principal active metabolite, tofenacin. Tofenacin, a secondary amine, is recognized as an antidepressant with serotonin-norepinephrine reuptake inhibitor (SNRI) properties. This guide elucidates the critical structural, pharmacological, and clinical implications of this metabolic conversion. We will dissect their distinct yet intertwined mechanisms of action, from orphenadrine's multi-target profile including muscarinic and NMDA receptor antagonism to tofenacin's primary effects on monoamine transporters. Understanding that orphenadrine functions, in part, as a prodrug to tofenacin is paramount for a complete interpretation of its therapeutic efficacy, particularly in patient populations where pain, motor dysfunction, and depression coexist. This document provides the technical foundation for researchers exploring new therapeutic applications and for drug development professionals aiming to design next-generation molecules with improved selectivity and tolerability.
Introduction
In the landscape of centrally-acting therapeutic agents, the relationship between a parent drug and its metabolites is fundamental to understanding its complete pharmacological profile. Orphenadrine, an ethanolamine antihistamine derivative developed in the 1940s, is a classic example of such complexity.[1] It is clinically prescribed for the relief of muscle pain and to manage motor control in Parkinson's disease.[1][2] Its mechanism is often attributed to a combination of anticholinergic, antihistaminic, and NMDA receptor blocking activities.[1][3]
Tofenacin hydrochloride emerged later and was marketed as an antidepressant in the United Kingdom and Italy.[4] Structurally, it is the N-desmethylated analogue of orphenadrine. Crucially, tofenacin is not just a synthetic analogue but the major active metabolite of orphenadrine formed in the body.[4][5] This metabolic link is the core of our investigation. While orphenadrine's primary indications are related to muscle relaxation and motor control, the significant antidepressant (SNRI) activity of its metabolite, tofenacin, likely contributes to its mood-elevating effects and overall efficacy, especially in chronic conditions.[3][4] This guide will deconstruct this relationship from a molecular, mechanistic, and clinical perspective.
Structural and Physicochemical Analysis
The direct metabolic relationship between orphenadrine and tofenacin is immediately evident from their chemical structures. The conversion is a simple, yet pharmacologically profound, N-demethylation reaction.
Chemical Structures
Orphenadrine is a tertiary amine, characterized by two methyl groups on the terminal nitrogen. Tofenacin is its secondary amine counterpart, with one methyl group removed.
-
Orphenadrine: (RS)-N,N-Dimethyl-2-[(2-methylphenyl)-phenyl-methoxy]-ethanamine[1]
-
Tofenacin: N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine
Comparative Physicochemical Properties
The removal of a single methyl group subtly alters the physicochemical properties of the molecule, which can influence its absorption, distribution, metabolism, excretion (ADME), and receptor interactions.
| Property | Orphenadrine | Tofenacin Hydrochloride |
| Molecular Formula | C₁₈H₂₃NO[1] | C₁₇H₂₁NO · HCl[6] |
| Molar Mass | 269.39 g/mol [1] | 291.82 g/mol (as HCl salt) |
| IUPAC Name | (RS)-N,N-Dimethyl-2-[(2-methylphenyl)-phenyl-methoxy]-ethanamine | N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine hydrochloride |
| Synonyms | Disipal, Norflex[1][7] | Elamol, N-Desmethylorphenadrine[6][8] |
| pKa (Predicted) | Not readily available | 9.42 ± 0.10 (Basic)[8] |
Visualization of Metabolic Conversion
The biotransformation of orphenadrine to tofenacin is primarily a hepatic process mediated by the cytochrome P450 enzyme system. This N-demethylation is a common Phase I metabolic reaction for tertiary amines.
Caption: Metabolic pathway of Orphenadrine to Tofenacin via N-demethylation.
Comparative Pharmacology and Mechanism of Action
While structurally similar, the primary pharmacological activities of orphenadrine and tofenacin are distinct. Orphenadrine is a multi-target drug, whereas tofenacin exhibits more specific activity as a reuptake inhibitor.
Orphenadrine: A Multi-Target Profile
Orphenadrine is often described as a "dirty drug" due to its engagement with multiple receptor systems, which collectively produce its therapeutic effects.[1]
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: This anticholinergic action is central to its use in Parkinson's disease, helping to correct the cholinergic/dopaminergic imbalance.[3] It is also a primary contributor to its muscle relaxant effects and its side-effect profile (e.g., dry mouth, blurred vision).[2][9]
-
Histamine H1 Receptor Antagonism: As a derivative of diphenhydramine, orphenadrine retains potent antihistaminic properties, which contribute to its sedative effects.[1][9]
-
NMDA Receptor Antagonism: Orphenadrine is an uncompetitive NMDA receptor antagonist, binding to the PCP site within the receptor's ion channel.[10][11] This action may contribute to its analgesic properties, particularly in neuropathic or chronic pain states.
Tofenacin: A Shift in Primary Activity
The demethylation to tofenacin results in a significant shift in its primary mechanism of action towards monoamine transporters.
-
Serotonin-Norepinephrine Reuptake Inhibitor (SNRI): Tofenacin's principal action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, which is the basis for its classification as an antidepressant drug.[4][12]
-
Retained Anticholinergic/Antihistaminic Properties: While its primary activity is as an SNRI, tofenacin's structural similarity to orphenadrine suggests it likely retains some anticholinergic and antihistamine properties, though these are not its defining therapeutic actions.[4]
Visualization of Primary Signaling Pathways
The differing primary targets of these two compounds result in the modulation of distinct downstream signaling pathways.
Caption: Primary molecular targets of Orphenadrine versus Tofenacin.
The Metabolic Bridge: Experimental Validation
The conversion of orphenadrine to tofenacin is the critical link between their pharmacological profiles. This metabolic step can be validated using standard in vitro drug metabolism assays.
Experimental Protocol: In Vitro Metabolism of Orphenadrine
This protocol describes a self-validating system to confirm and quantify the N-demethylation of orphenadrine using human liver microsomes (HLMs), a standard preclinical tool.
Objective: To demonstrate the formation of tofenacin from orphenadrine in a metabolically active in vitro system.
Materials:
-
Orphenadrine hydrochloride (substrate)
-
Tofenacin hydrochloride (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a master mix containing phosphate buffer (pH 7.4) and the NADPH regenerating system.
-
Add HLMs to a final concentration of 0.5 mg/mL.
-
Pre-warm the mixture at 37°C for 5 minutes to acclimate.
-
-
Initiation of Reaction:
-
Add orphenadrine to the pre-warmed mixture to a final concentration of 10 µM. This is Time 0.
-
Vortex gently and incubate at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a separate tube containing 150 µL of ice-cold ACN with 0.1% formic acid to quench the metabolic reaction.
-
-
Control Incubations (Self-Validation):
-
Negative Control 1 (No NADPH): Repeat the incubation without the NADPH regenerating system. This confirms the metabolism is NADPH-dependent (i.e., P450-mediated).
-
Negative Control 2 (No HLMs): Repeat the incubation without HLMs. This confirms the reaction is enzyme-mediated and not due to spontaneous degradation.
-
-
Sample Processing & Analysis:
-
Vortex all quenched samples vigorously.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples via LC-MS/MS using multiple reaction monitoring (MRM) to detect and quantify both orphenadrine and tofenacin. A standard curve for tofenacin must be generated for accurate quantification.
-
Expected Outcome: A time-dependent decrease in the orphenadrine concentration and a corresponding time-dependent increase in the tofenacin concentration in the active incubation. The control incubations should show negligible formation of tofenacin.
Experimental Workflow Diagram
Caption: Workflow for an in vitro assay to monitor Tofenacin formation.
Clinical and Therapeutic Juxtaposition
The dual identity of orphenadrine as both a multi-target agent and a prodrug for an SNRI has significant clinical implications.
Established Clinical Applications
The primary approved indications for each drug reflect their dominant pharmacological mechanisms.
| Drug | Primary Classification | Key Clinical Indications |
| Orphenadrine | Skeletal Muscle Relaxant, Anticholinergic | - Relief of pain and discomfort from muscle injuries (strains, sprains)[2][13]- Management of motor control in Parkinson's disease[1][2] |
| Tofenacin | Antidepressant | - Treatment of depressive disorders[4][14] |
Reinterpreting Orphenadrine's Clinical Profile
The knowledge that orphenadrine is metabolized to tofenacin allows for a more nuanced interpretation of its clinical effects. The mood-elevating properties sometimes associated with orphenadrine can be directly attributed to the SNRI activity of its metabolite.[3][4] This is particularly relevant in conditions like Parkinson's disease and chronic musculoskeletal pain, where depression is a significant comorbidity. The parent drug treats the motor symptoms and pain via anticholinergic and NMDA-blocking actions, while the metabolite concurrently addresses the depressive symptoms.
A double-blind, crossover clinical trial directly compared orphenadrine and tofenacin for managing extrapyramidal and depressive side-effects in patients treated with fluphenazine.[5] The study found that both drugs were equally effective at controlling the Parkinsonian (motor) side-effects.[5] However, orphenadrine was found to be statistically superior in controlling the depressive symptoms.[5] This initially counterintuitive finding—that the parent drug was better at treating depression than its antidepressant metabolite—highlights the complex interplay in vivo and suggests a potential synergistic effect or differences in pharmacokinetics that favored the combination of effects from the parent drug and its metabolite in that specific patient population.
Conclusion: A Symbiotic Pharmacological Relationship
Tofenacin hydrochloride is not merely a chemical relative of orphenadrine; it is the functional N-desmethyl active metabolite that defines a critical aspect of orphenadrine's therapeutic profile. This guide has established that orphenadrine acts as a prodrug, delivering tofenacin, a potent SNRI, while simultaneously exerting its own distinct anticholinergic, antihistaminic, and NMDA-antagonistic effects.
This symbiotic relationship has profound implications for both clinical practice and future drug development. For clinicians, it explains the multifaceted efficacy of orphenadrine in complex disorders involving pain, motor dysfunction, and depression. For drug developers, this pairing serves as a blueprint for rational drug design. Future research could focus on:
-
Developing tofenacin analogues with higher selectivity for monoamine transporters and reduced anticholinergic side effects to create better-tolerated antidepressants.
-
Investigating the therapeutic potential of combination therapies that mimic the multi-target profile of orphenadrine and tofenacin for treating complex neurological and psychiatric disorders.
By understanding the core metabolic and pharmacological link between these two molecules, the scientific community is better equipped to leverage their properties for improved therapeutic outcomes.
References
-
Wikipedia. Orphenadrine. [Link]
-
PubChem, National Institutes of Health. Orphenadrine. [Link]
-
Capstick, N., & Pudney, H. (1976). A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy. Journal of International Medical Research, 4(6), 435-440. [Link]
-
PubChem, National Institutes of Health. Tofenacin. [Link]
-
Mayo Clinic. Orphenadrine (Oral Route). [Link]
-
Medscape. Norflex (DSC) (orphenadrine) dosing, indications, interactions, adverse effects, and more. [Link]
-
Hunskaar, S., & Donnell, D. (1991). Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions. Journal of International Medical Research, 19(2), 71-87. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Orphenadrine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
PharmaCompass. Orphenadrine Drug Information. [Link]
-
MedlinePlus. Orphenadrine. [Link]
-
Wikipedia. Tofenacin. [Link]
-
Drug Central. tofenacin. [Link]
-
ResearchGate. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. [Link]
-
Cambridge Bioscience. Tofenacin hydrochloride. [Link]
-
Kornhuber, J., et al. (1995). Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. European Journal of Pharmacology: Molecular Pharmacology, 290(3), 247-252. [Link]
Sources
- 1. Orphenadrine - Wikipedia [en.wikipedia.org]
- 2. Orphenadrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tofenacin - Wikipedia [en.wikipedia.org]
- 5. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orphenadrine USP Related Compound C (N-Desmethyl Orphenadr… [cymitquimica.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. tofenacin | 15301-93-6 [chemicalbook.com]
- 9. Orphenadrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies [pubmed.ncbi.nlm.nih.gov]
- 12. Tofenacin hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]
- 13. Orphenadrine: MedlinePlus Drug Information [medlineplus.gov]
- 14. tofenacin [drugcentral.org]
A Comprehensive Technical Guide to Tofenacin Hydrochloride: Structure, Properties, and Analysis
This guide provides an in-depth exploration of Tofenacin hydrochloride, a compound of significant interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delineates the core chemical properties, structural attributes, synthesis, and analytical methodologies pertinent to Tofenacin hydrochloride. Our focus is on delivering not just data, but a causal understanding of the scientific principles and experimental choices that underpin the study of this molecule.
Introduction and Pharmacological Significance
Tofenacin is an antidepressant drug that has been noted for its tricyclic-like structure.[1] It was originally developed and marketed in the United Kingdom and Italy.[1] Chemically, it is the N-demethylated active metabolite of orphenadrine, and its therapeutic effects likely contribute to the antidepressant benefits observed in patients with Parkinson's disease being treated with orphenadrine.[1][2][3]
The primary mechanism of action for Tofenacin is the inhibition of serotonin and norepinephrine reuptake, which places it in the class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1] Additionally, due to its structural similarity to orphenadrine, it is suggested to have anticholinergic and antihistamine properties.[1] As a cholinergic antagonist, it functions by binding to but not activating cholinergic receptors, thereby blocking the action of acetylcholine.[4][5] This dual-action profile makes it a subject of continued interest in neuropharmacology.
Chemical Structure and Identification
A precise understanding of a molecule's structure is fundamental to elucidating its function and reactivity.
Systematic and Common Nomenclature
-
IUPAC Name : N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine[4]
-
Common Synonyms : Tofenacin, Demethylorphenadrine, Nororphenadrine, Tofenacine[2][4]
-
Hydrochloride Salt : Tofenacin hydrochloride, N-Demethylorphenadrine hydrochloride[4]
-
CAS Numbers :
Molecular and Structural Formula
The molecular formula for the Tofenacin free base is C₁₇H₂₁NO.[2][4][5][6] The hydrochloride salt has the formula C₁₇H₂₁NO·HCl.[7]
The structure consists of a benzhydryl ether moiety, specifically a 2-methylbenzhydryl group, connected to an N-methylethanamine side chain. The presence of a chiral center at the carbon atom linking the two aromatic rings and the ether oxygen results in enantiomers, although the stereochemistry is often not specified in general literature.[6]
Caption: 2D Chemical Structure of Tofenacin
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The data for Tofenacin and its hydrochloride salt are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 255.36 g/mol (free base) | [2][4][5][6] |
| 291.82 g/mol (hydrochloride salt) | [7] | |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Melting Point | <25 °C (free base) | [2] |
| 147-148 °C (hydrochloride salt) | [2] | |
| Boiling Point | 139-143 °C at 0.7 mmHg (free base) | [2] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.42 ± 0.10 (Predicted, Basic) | [2] |
| 9.51 (Calculated, Basic) | [5] | |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| LogP (CLOGP) | 3.31 | [5] |
Mechanism of Action: Dual Inhibition and Anticholinergic Activity
Tofenacin's primary therapeutic effect as an antidepressant is attributed to its role as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron, Tofenacin increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission is believed to mediate the antidepressant effects.
Concurrently, Tofenacin acts as a cholinergic antagonist.[4][5] It blocks muscarinic acetylcholine receptors, preventing acetylcholine from binding and exerting its effects. This anticholinergic action can lead to side effects but may also contribute to its therapeutic profile in certain conditions.
Caption: Tofenacin's dual mechanism of action.
Synthesis of Tofenacin Hydrochloride
The synthesis of Tofenacin hydrochloride is a multi-step process that begins with the formation of an ether linkage, followed by amination and subsequent conversion to the hydrochloride salt.[2] The causality behind this pathway lies in creating the core benzhydryl ether structure first, which is the less reactive part of the molecule, and then introducing the nucleophilic amine in a subsequent step.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of β-chloroethyl-2-methylbenzhydryl ether
-
Combine 39.5 g of 2-methylbenzhydrol, 200 ml of β-chloroethanol, and 10 ml of concentrated hydrochloric acid in a suitable reaction vessel. The acid catalyzes the etherification.
-
Heat the mixture under reflux for 4 hours.
-
After cooling, pour the reaction mixture into water and perform a liquid-liquid extraction with petroleum ether (boiling range 40-60°C).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it by evaporating the solvent.
-
Distill the residue under reduced pressure to obtain β-chloroethyl-2-methylbenzhydryl ether (yield: ~98%).[2]
Step 2: Synthesis of Tofenacin (N-methylaminoethyl-2-methylbenzhydryl ether)
-
In a closed vessel, heat a mixture of 51 g of β-chloroethyl-2-methylbenzhydryl ether and 35 g of methylamine in 140 ml of methanol for 6 hours at 125-135°C. This is a nucleophilic substitution where methylamine displaces the chloride.
-
Cool the reaction mixture, pour it into water, and extract with petroleum ether.
-
Wash the ether layer with a 2 N hydrochloric acid solution to extract the basic product into the aqueous layer.
-
Make the acidic aqueous layer alkaline to precipitate the free base.
-
Extract the free base with ether, separate the ethereal solution, and dry it with sodium sulfate.
-
Filter and evaporate the solvent. Distill the residue under reduced pressure to yield Tofenacin free base (yield: ~80%).[2]
Step 3: Formation of Tofenacin Hydrochloride
-
Dissolve the purified Tofenacin base in anhydrous ether.
-
Add an ethereal solution of hydrochloric acid dropwise until precipitation is complete.
-
Crystallize the resulting salt from a mixture of ethanol and ether to obtain pure Tofenacin hydrochloride (yield: ~78%).[2]
Caption: Workflow for the synthesis of Tofenacin HCl.
Analytical Characterization
A robust analytical framework is essential for confirming the identity, purity, and quality of Tofenacin hydrochloride. This involves a combination of chromatographic and spectroscopic techniques.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity assessment and quantification of structurally related impurities.[8] The choice of a reversed-phase column is logical for a molecule with significant hydrophobic character like Tofenacin.
Exemplar HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve Tofenacin HCl in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Mass Spectrometry (MS)
Coupled with chromatography (LC-MS or GC-MS), mass spectrometry is indispensable for structural elucidation and identification of metabolites or impurities by providing accurate mass measurements.[10][11][12]
Exemplar LC-MS Protocol:
-
Ionization Source: Electrospray Ionization (ESI), positive mode. The tertiary amine in Tofenacin is readily protonated.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass data.
-
Scan Range: m/z 50-500.
-
Expected Ion: The protonated molecule [M+H]⁺ for the free base would be observed at m/z 256.17.
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) would likely show characteristic fragments corresponding to the loss of the N-methylethanamine side chain and cleavage of the benzhydryl ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive structural confirmation by mapping the carbon-hydrogen framework. Quantitative NMR (qNMR) can also be used for purity assessment against a certified reference standard.[8]
Exemplar ¹H NMR Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆). DMSO is often preferred for hydrochloride salts to ensure solubility and observe exchangeable protons.
-
Spectrometer: 400 MHz or higher for adequate resolution.
-
Data Acquisition: Standard proton experiment with 16-32 scans.
-
Expected Signals:
-
Aromatic protons (phenyl and tolyl groups) in the ~7.0-7.5 ppm region.
-
A singlet for the methyl group on the tolyl ring (~2.3 ppm).
-
Signals for the -O-CH₂-CH₂-N- protons.
-
A singlet for the N-methyl group.
-
A signal for the chiral C-H proton.
-
A broad signal for the N-H⁺ proton of the hydrochloride salt.
-
Caption: A typical analytical workflow for Tofenacin HCl.
Conclusion
Tofenacin hydrochloride remains a molecule of interest due to its dual pharmacological activities. A thorough understanding of its chemical properties, structure, synthesis, and analytical characterization is paramount for any research or development activities. The protocols and data presented in this guide offer a comprehensive foundation for scientists working with this compound, emphasizing the causal links between molecular properties and experimental design.
References
-
Tofenacin | C17H21NO | CID 25315. PubChem. Available from: [Link]
- Synthesis method of tolfenamic acid. Google Patents.
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available from: [Link]
-
The Analytical Methods of Drug Analysis. ResearchGate. Available from: [Link]
-
tofenacin. Drug Central. Available from: [Link]
-
Mechanism of action – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Eight Commonly Used Techniques for Drug Analysis. Labinsights. Available from: [Link]
-
A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. CfPIE. Available from: [Link]
-
Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. MDPI. Available from: [Link]
-
A kind of method of continuous flow synthesis benserazide hydrochloride - Patent CN-113135838-A. PubChem. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
-
TOFENACIN, (-)-. Global Substance Registration System. Available from: [Link]
-
Chemical Name : Tofenacin Hydrochloride Salt-d4. Pharmaffiliates. Available from: [Link]
-
Structure elucidation – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Tofenacin. Wikipedia. Available from: [Link]
Sources
- 1. Tofenacin - Wikipedia [en.wikipedia.org]
- 2. tofenacin | 15301-93-6 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tofenacin [drugcentral.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Orphenadrine USP Related Compound C (N-Desmethyl Orphenadr… [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. labinsights.nl [labinsights.nl]
- 10. repository.qu.edu.iq [repository.qu.edu.iq]
- 11. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to the Anticholinergic and Antihistaminic Effects of Tofenacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofenacin, a tertiary amine compound, is structurally related to the diphenylhydramine class of agents.[1] Initially investigated for its antidepressant properties, its pharmacological profile is characterized by significant interactions with cholinergic and histaminic systems. This technical guide provides an in-depth analysis of the anticholinergic and antihistaminic effects of Tofenacin, synthesizing mechanistic data with established experimental protocols. We will explore the molecular interactions of Tofenacin with muscarinic and histamine H1 receptors, present quantitative binding affinity data, and detail the in vitro and in vivo methodologies used to characterize these activities. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development, offering insights into the causality behind experimental choices and the clinical implications of Tofenacin's dual receptor antagonism.
Introduction: A Profile of Tofenacin
Tofenacin, chemically known as N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine, is a metabolite of Orphenadrine.[1] Its development was centered on its potential as a psychostimulant and antidepressant.[1] However, like many tricyclic and related antidepressant compounds, Tofenacin exhibits a broad receptor interaction profile. Of particular significance are its potent effects on the cholinergic and histaminic systems, which are not only central to its side-effect profile but also contribute to its overall pharmacological action.
Understanding these "off-target" effects is critical in drug development for several reasons:
-
Predicting Adverse Events: Anticholinergic effects (e.g., dry mouth, constipation, blurred vision) and antihistaminic effects (e.g., sedation, weight gain) are common dose-limiting side effects of many centrally acting agents.[2][3]
-
Elucidating Mechanism of Action: Receptor binding profiles help to fully characterize a compound's activity and can reveal polypharmacological effects that may contribute to its therapeutic efficacy.[4]
-
Guiding Drug Modification and Development: A detailed understanding of structure-activity relationships can inform the synthesis of new analogues with improved selectivity and reduced side effects.
This guide will systematically dissect the anticholinergic and antihistaminic properties of Tofenacin, providing the technical foundation necessary for its comprehensive pharmacological evaluation.
Anticholinergic Profile of Tofenacin
The anticholinergic properties of Tofenacin are primarily mediated by its antagonism of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are critical in mediating the effects of the parasympathetic nervous system.[5]
Mechanism of Action: Muscarinic Receptor Antagonism
Anticholinergic drugs function by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to its receptors.[5] There are five subtypes of muscarinic receptors (M1-M5), all of which are found in the brain, with varying distributions in peripheral tissues.[2] Tofenacin, as a cholinergic antagonist, binds to these receptors without activating them, thereby preventing ACh-mediated signaling.[6] This blockade is responsible for the classic anticholinergic side effects.[2]
The M1, M3, and M5 receptors couple through Gq/11 proteins to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium and activates protein kinase C (PKC). Tofenacin's antagonism at these receptors, particularly M1 and M3, inhibits these downstream signals.
Caption: Tofenacin competitively antagonizes acetylcholine at M1/M3 muscarinic receptors.
Receptor Binding Affinity
Table 1: Representative Muscarinic Receptor Binding Affinities (Ki, nM) of Related Antidepressants
| Compound | Muscarinic (M1-M5) Affinity (Ki, nM) |
|---|---|
| Amitriptyline | ~1-20 |
| Imipramine | ~10-50 |
| Desipramine | ~50-200 |
Note: This table presents approximate values for structurally and pharmacologically related compounds to provide context. The binding profile of each atypical antipsychotic is unique.[7]
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a standard method for determining the binding affinity of a test compound like Tofenacin for muscarinic receptors using competitive inhibition of a radiolabeled ligand.[8][9]
Objective: To determine the Ki of Tofenacin for muscarinic receptors.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing human muscarinic receptor subtypes (e.g., CHO-K1 cells) or from rodent brain tissue (e.g., rat cortex).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB), potent muscarinic antagonists.
-
Test Compound: Tofenacin hydrochloride dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize receptor source tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C until use.[10]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Vehicle.
-
Non-specific Binding (NSB): Radioligand + Atropine (1 µM).
-
Competitive Binding: Radioligand + varying concentrations of Tofenacin (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Add the membrane preparation (e.g., 20-50 µg protein/well) to all wells. The final assay volume is typically 200-250 µL. Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Termination & Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[8]
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 4 x 250 µL) to remove any remaining unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Tofenacin.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Tofenacin that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Antihistaminic Profile of Tofenacin
Tofenacin's sedative effects are largely attributable to its activity as a histamine H1 receptor antagonist. The H1 receptor is a key mediator of allergic and inflammatory responses and also plays a crucial role in regulating the sleep-wake cycle within the central nervous system.[11][12]
Mechanism of Action: Histamine H1 Receptor Antagonism
Tofenacin acts as an inverse agonist at the H1 receptor. Like muscarinic receptors, the H1 receptor is a G-protein coupled receptor, linked to the Gq/11 protein.[12] When activated by histamine, it initiates the same PLC-IP3/DAG signaling cascade described for M1/M3 receptors.[13][14] By binding to the H1 receptor, Tofenacin prevents histamine from binding and activating this pathway. In the CNS, this blockade of histaminergic neurotransmission in areas like the tuberomammillary nucleus of the hypothalamus leads to drowsiness and sedation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Receptor Binding Affinity
Many first-generation antidepressants and antipsychotics exhibit high affinity for the histamine H1 receptor, often in the low nanomolar range. This potent H1 blockade is a well-established predictor of sedative side effects.[15]
Table 2: Representative Histamine H1 Receptor Binding Affinities (Ki, nM) of Related Antidepressants
| Compound | Histamine H1 Affinity (Ki, nM) |
|---|---|
| Doxepin | ~0.1 - 1 |
| Mirtazapine | ~1 - 2 |
| Amitriptyline | ~1 - 10 |
Note: This table presents approximate values for structurally and pharmacologically related compounds to provide context. Affinity for the H1 receptor is a key factor in the sedative properties of these drugs.[15]
Experimental Protocol: In Vitro Functional Assay (Guinea Pig Ileum)
This classic ex vivo protocol assesses the functional antagonism of histamine-induced smooth muscle contraction and is a reliable method for characterizing H1 antihistaminic activity.[16]
Objective: To determine the functional antagonist potency (pA2 value) of Tofenacin against histamine-induced contractions in isolated guinea pig ileum.
Materials:
-
Tissue: Freshly isolated terminal ileum from a guinea pig.
-
Organ Bath: A temperature-controlled (37°C) chamber with aeration (95% O₂, 5% CO₂).
-
Physiological Salt Solution: Tyrode's or Krebs-Henseleit solution.
-
Agonist: Histamine dihydrochloride.
-
Test Antagonist: Tofenacin hydrochloride.
-
Isotonic Transducer and Data Acquisition System.
Step-by-Step Methodology:
-
Tissue Preparation: Humanely sacrifice a guinea pig and dissect a segment of the terminal ileum. Clean the segment of mesenteric attachments and suspend it in the organ bath containing the physiological salt solution, maintained at 37°C and aerated.
-
Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension (e.g., 1 gram), with regular washes every 15 minutes.
-
Control Response: Obtain a cumulative concentration-response curve (CRC) for histamine. Add histamine in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath and record the peak contractile response at each concentration until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Introduce a fixed concentration of Tofenacin into the bath and allow it to incubate with the tissue for a set period (e.g., 20-30 minutes).
-
Test Response: In the continued presence of Tofenacin, repeat the cumulative CRC for histamine.
-
Repeat: Wash the tissue and repeat steps 4 and 5 with increasing concentrations of Tofenacin.
-
Data Analysis:
-
Plot the log concentration of histamine against the contractile response for each Tofenacin concentration.
-
The presence of a competitive antagonist like Tofenacin will cause a rightward shift in the histamine CRC with no change in the maximum response.
-
Calculate the dose ratio (DR) for each concentration of the antagonist. The DR is the ratio of the agonist concentration producing a 50% response (EC50) in the presence of the antagonist to the EC50 in its absence.
-
Construct a Schild plot by plotting log(DR - 1) against the log molar concentration of Tofenacin. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2. A higher pA2 value indicates greater antagonist potency.
-
Integrated Discussion & Clinical Implications
The dual antagonism of muscarinic and histaminic receptors by Tofenacin is a defining feature of its pharmacological profile. The potency at these receptors is directly correlated with its clinical side-effect profile.
-
Anticholinergic Burden: The blockade of muscarinic receptors is responsible for peripheral side effects like dry mouth, blurred vision, urinary retention, and constipation. Centrally, it can lead to confusion, memory impairment, and delirium, particularly in older adults.[2][17] The cumulative effect of taking multiple drugs with anticholinergic properties is known as the "anticholinergic burden" and is associated with increased risks of falls and cognitive decline.[18]
-
Sedation and Metabolic Effects: The potent H1 receptor blockade is the primary driver of Tofenacin's sedative effects. This can be therapeutically useful in depressed patients with insomnia but can impair daytime function. Chronic H1 antagonism has also been linked to weight gain and metabolic disturbances, an important consideration for long-term treatment.[19]
-
Drug Development Perspective: For drug development professionals, the profile of Tofenacin underscores the importance of early-stage receptor screening. While its antidepressant effects may be linked to actions on monoamine transporters, the off-target anticholinergic and antihistaminic activities significantly impact its tolerability and therapeutic index. Future efforts to design related compounds would likely focus on increasing selectivity for the desired target while minimizing affinity for muscarinic and histaminic receptors.
Conclusion
Tofenacin exhibits significant anticholinergic and antihistaminic properties mediated by competitive antagonism at muscarinic and histamine H1 receptors, respectively. These activities can be precisely quantified using in vitro techniques such as radioligand binding assays to determine binding affinity (Ki) and ex vivo functional assays like the guinea pig ileum preparation to measure antagonist potency (pA2). A thorough understanding of these pharmacological characteristics, grounded in robust experimental data, is essential for predicting the clinical side-effect profile of Tofenacin and for guiding the development of future therapeutic agents with improved safety and tolerability.
References
- Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis. (2025). YouTube.
- National Center for Biotechnology Information. (n.d.). Tofenacin. In PubChem.
- ChemicalBook. (2023). tofenacin.
- Karakonstantis, S., et al. (2020). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology.
- Schwartz, J. C., et al. (1986). Properties and roles of the three subclasses of histamine receptors in brain. Journal of Experimental Biology.
- Goyal, A., et al. (2023). Anticholinergic Medications. In StatPearls. StatPearls Publishing.
- Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors. British Journal of Pharmacology.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Xie, H., et al. (2020). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells.
- El-Nakeeb, M. A., et al. (2011).
- Iwasa, K., et al. (1999). In Vitro Study of the Anticholinergic and Antihistaminic Activities of Protopine and Some Derivatives.
- Derbyshire Medicines Management. (n.d.). Anticholinergic drugs.
- Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.
- Arrang, J. M., et al. (1988). H3-receptors control histamine release in human brain. Journal of Neurochemistry.
- Lim, H. D., et al. (2005).
- Wikipedia. (n.d.). Histamine H1 receptor.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Leucht, S., et al. (2008). Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents.
- PANTHER Classification System. (n.d.). Histamine H1 receptor mediated signaling pathway Gene Set.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
- Yetman, D. (2023). Antihistamines: How they work, types, and side effects. Medical News Today.
- Gardner, K. R., et al. (2013). Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects. Academia.edu.
- Marcin, A. (2023). Anticholinergics: List, Side Effects, Uses, Warnings, and More. Healthline.
- ClinicalTrials.gov. (2023). The Effects Of Anticholinergic Burden On Daily Living Activities In Elderly Patients.
- Stahl, S. M. (2000). Mechanism of action of antidepressant medications.
Sources
- 1. tofenacin | 15301-93-6 [chemicalbook.com]
- 2. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 3. Antihistamines: How they work, types, and side effects [medicalnewstoday.com]
- 4. Mechanism of action of antidepressant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (PDF) Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects Mechanisms of Therapeutic Actions and Adverse Side Effects Drug D 2 Antag D 2 PA D 3 5HT 1A 5HT 2A 5HT 2C 5HT Side Effects [academia.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 13. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene Set - Histamine H1 receptor mediated signaling pathway [maayanlab.cloud]
- 15. Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Tofenacin Hydrochloride Enantiomers: A Technical Guide to Stereoselectivity, Analysis, and Activity
Foreword
In the landscape of pharmaceutical development, the principle of chirality is a critical determinant of a drug's efficacy and safety profile. A significant portion of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological properties within the chiral environment of the human body. This guide provides a detailed examination of Tofenacin Hydrochloride, a pharmacologically complex molecule, with a specific focus on the distinct characteristics of its (R) and (S) enantiomers. While Tofenacin has been recognized for its dual action as a serotonin-norepinephrine reuptake inhibitor and its anticholinergic properties, a deep, comparative analysis of its individual stereoisomers is essential for a complete understanding of its therapeutic potential and for guiding future drug development efforts. This document synthesizes the available structural and mechanistic information, outlines robust analytical methodologies for enantiomeric resolution, and discusses the anticipated stereoselective activity at its target receptors.
Introduction to Tofenacin and the Imperative of Chirality
Tofenacin is a tricyclic-like antidepressant and a major active metabolite of the muscle relaxant orphenadrine.[1][2] Its chemical structure, N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine, features a single chiral center at the carbon atom linking the benzhydryl ether moiety to the ethylamine side chain.[3] This asymmetry means Tofenacin exists as a pair of enantiomers, (R)-Tofenacin and (S)-Tofenacin.
The significance of stereochemistry in drug action is well-established; biological systems, composed of chiral molecules like amino acids and sugars, often interact differently with each enantiomer of a chiral drug.[2] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[4] Therefore, investigating the individual enantiomers of Tofenacin is not merely an academic exercise but a regulatory and scientific necessity to optimize its therapeutic index.[5]
Tofenacin's pharmacological profile is multifaceted. It is known to inhibit the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects.[1][6] Concurrently, it acts as a cholinergic antagonist, binding to and blocking muscarinic acetylcholine receptors (mAChRs), which accounts for its anticholinergic properties.[3] It is at these muscarinic receptors where stereoselective interactions are highly anticipated, as the three-dimensional fit between a ligand and its receptor binding pocket is paramount for affinity and functional activity.
Figure 1: Chemical structures of (R)- and (S)-Tofenacin enantiomers.
Stereoselective Pharmacology of Tofenacin Enantiomers
While specific public-domain studies quantifying the binding affinities and functional activities of isolated (R)- and (S)-Tofenacin are scarce, we can infer their likely behavior based on well-documented principles of stereoselectivity at G-protein coupled receptors, such as muscarinic receptors.[2]
Muscarinic Receptor Antagonism
Muscarinic receptors (M1-M5) are crucial for mediating the effects of the parasympathetic nervous system.[7] Antagonism of these receptors by drugs like Tofenacin leads to classic anticholinergic effects. The interaction is highly dependent on the ligand's 3D structure. It is hypothesized that one enantiomer of Tofenacin will exhibit significantly higher affinity for muscarinic receptors than the other. Studies on other chiral muscarinic antagonists consistently show that (R)-enantiomers often possess higher binding affinities compared to their (S)-counterparts, sometimes by orders of magnitude.[2][8]
The causality behind this selectivity lies in the precise arrangement of functional groups. The chiral benzhydryl ether moiety of Tofenacin must orient itself within the receptor's binding pocket to form optimal interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) with specific amino acid residues. The "wrong" enantiomer, the distomer, will experience steric hindrance or be unable to achieve the necessary conformational alignment for high-affinity binding.
Expected Quantitative Differences in Activity
Due to the lack of specific published binding data for Tofenacin enantiomers, the following table is presented as an illustrative model based on typical observations for chiral muscarinic antagonists. It outlines the expected qualitative and potential quantitative differences in activity that would be investigated in a drug development program. The eutomer is predicted to have a significantly lower inhibition constant (Ki), indicating higher binding affinity.
| Parameter | (R)-Tofenacin (Predicted Eutomer) | (S)-Tofenacin (Predicted Distomer) | Rationale & Justification |
| Muscarinic Receptor Binding (Ki) | Low nM range (e.g., 1-10 nM) | High nM to µM range (e.g., >500 nM) | The eutomer is expected to fit optimally into the chiral binding pocket of the muscarinic receptor, leading to a much higher affinity (lower Ki value).[2] |
| Functional Antagonism (IC50) | Potent antagonist | Weak or inactive antagonist | Higher binding affinity of the eutomer translates directly to more effective blocking of acetylcholine-induced receptor activation. |
| Serotonin Transporter (SERT) Binding | Active | Potentially Active | Stereoselectivity at transporters can be less pronounced than at receptors, but differences are still likely. Both enantiomers may contribute to this effect. |
| Norepinephrine Transporter (NET) Binding | Active | Potentially Active | Similar to SERT, stereoselective differences are expected but may not be as dramatic as for muscarinic receptor binding. |
Disclaimer: This table is illustrative. Experimental validation is required to determine the actual quantitative values and confirm the eutomer.
Analytical Workflow: Chiral Separation and Analysis
The resolution and analysis of Tofenacin enantiomers are critical for both preclinical research and quality control in manufacturing. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[9]
Experimental Workflow Overview
The process begins with a racemic mixture of Tofenacin hydrochloride and proceeds through chiral separation, fraction collection (if preparative scale), and subsequent analysis to confirm enantiomeric purity and concentration. This workflow ensures that isolated enantiomers are suitable for detailed pharmacological characterization.
Figure 2: Standard experimental workflow for chiral HPLC analysis.
Detailed Protocol: Chiral HPLC Method Development
This protocol is a representative method based on the successful separation of similar amine-containing chiral compounds.[9][10] Optimization is essential for achieving baseline resolution of Tofenacin enantiomers.
Objective: To develop a robust, reproducible HPLC method for the baseline separation of (R)- and (S)-Tofenacin.
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatography Data System (CDS) for control and data acquisition.
Chromatographic Conditions (Starting Point):
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds. A primary screening choice would be a column like CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)).
-
Causality: These phases provide a complex chiral environment with grooves and cavities. Chiral recognition occurs through a combination of hydrogen bonding, π-π stacking, dipole-dipole, and steric interactions between the analyte and the carbamate derivatives on the polysaccharide backbone. The enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer, enabling separation.
-
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting ratio is 90:10 (Hexane:Isopropanol).
-
Causality: The non-polar solvent constitutes the main mobile phase. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary tool for optimizing retention time and resolution.
-
-
Additive: A small amount of a basic additive (e.g., 0.1% Diethylamine or Triethylamine) is often required for basic analytes like Tofenacin.
-
Causality: Tofenacin contains a secondary amine which can interact strongly and non-specifically with residual silanol groups on the silica support of the CSP, leading to poor peak shape and band broadening. The basic additive masks these sites, resulting in sharper, more symmetrical peaks and improved resolution.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: ~220 nm (based on the benzhydryl chromophore).
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of racemic Tofenacin Hydrochloride in the mobile phase. Dilute to a working concentration of approximately 50 µg/mL.
-
System Equilibration: Equilibrate the chiral column with the initial mobile phase (90:10 Hexane:Isopropanol + 0.1% DEA) for at least 30-60 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the working standard solution.
-
Data Acquisition: Run the analysis for a sufficient time to allow both enantiomeric peaks to elute (e.g., 20-30 minutes for an initial run).
-
Optimization:
-
Resolution: If resolution is poor, decrease the percentage of the alcohol modifier (e.g., to 95:5 Hexane:Isopropanol) to increase retention and interaction with the CSP.
-
Peak Shape: If peaks are broad or tailing, ensure the concentration of the basic additive is sufficient.
-
Run Time: If resolution is excellent but run time is long, cautiously increase the alcohol modifier percentage to decrease retention times.
-
-
Validation: Once optimal separation is achieved, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Perspectives
Tofenacin Hydrochloride presents a compelling case for the study of stereoselectivity in drug action. Its dual mechanism as a reuptake inhibitor and a muscarinic antagonist suggests a complex pharmacological profile where each enantiomer may contribute differently to the overall therapeutic and adverse effects. While direct comparative data on the enantiomers is not widely published, established principles of molecular recognition strongly predict that one enantiomer will be a significantly more potent muscarinic antagonist.
For drug development professionals, this guide underscores the necessity of early-stage enantiomeric resolution and characterization. The development of a single, more active enantiomer (a "chiral switch") could potentially lead to a therapeutic agent with an improved efficacy/side-effect profile, requiring lower doses and reducing metabolic burden. Future research should focus on the enantioselective synthesis of (R)- and (S)-Tofenacin, followed by comprehensive in vitro and in vivo pharmacological studies to definitively quantify their respective contributions to the drug's activity and to fully unlock its therapeutic potential.
References
-
Cambridge Bioscience. (n.d.). Tofenacin hydrochloride - TargetMol Chemicals Inc. Retrieved January 23, 2026, from [Link]
-
Melone, M. A. B., & Wainer, I. W. (1990). Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues. British Journal of Pharmacology, 101(3), 715–720. Retrieved from [Link]
-
Young, R., & Glennon, R. A. (2008). MDMA (N-methyl-3,4-methylenedioxyamphetamine) and its stereoisomers: Similarities and differences in behavioral effects in an automated activity apparatus in mice. Pharmacology Biochemistry and Behavior, 88(3), 318–331. Retrieved from [Link]
-
Ding, Y., et al. (2012). Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Analyst, 137(12), 2866-2872. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tofenacin. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
-
Deranged Physiology. (2024). Enantiomerism. Retrieved January 23, 2026, from [Link]
-
Giraldo, J., et al. (1997). Stereoselective inhibition of muscarinic receptor subtypes by the eight stereoisomers related to rociverine. British Journal of Pharmacology, 120(8), 1489–1495. Retrieved from [Link]
-
Gruttadauria, M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Retrieved from [Link]
-
Carroll, F. I., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-1557. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Physical Science and Technology (3rd ed.). Retrieved from [Link]
-
Sun, J., et al. (1999). Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis- and trans-5,11-dialkyl- 5,6,11, 12-tetrahydrochrysenes. Journal of Medicinal Chemistry, 42(13), 2486–2501. Retrieved from [Link]
-
Moen, A. R., Karstad, R., & Anthonsen, T. (2005). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Biotechnology Letters, 27(1), 23-26. Retrieved from [Link]
-
Watson, M., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-192. Retrieved from [Link]
-
Catani, M., et al. (2021). Recent trends in fast and high-throughput chiral high-performance liquid chromatography for the analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. Retrieved from [Link]
Sources
- 1. Regio- and stereospecific analysis of glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Stereoselective inhibition of muscarinic receptor subtypes by the eight stereoisomers related to rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Differential Pharmacology of Tofenacin Hydrochloride at Serotonin and Norepinephrine Transporters
Abstract
Tofenacin, a compound structurally related to orphenadrine, is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). The therapeutic and side-effect profile of any SNRI is critically dependent on its relative potency at the serotonin transporter (SERT) versus the norepinephrine transporter (NET). This guide provides a detailed examination of the pharmacology of Tofenacin, focusing on the comparative analysis of its inhibitory activity at these two key monoamine transporters. We will delve into the fundamental principles of transporter binding and function, outline the gold-standard experimental methodologies for quantifying these interactions, and discuss the clinical implications of the SERT/NET selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine reuptake inhibitors and antidepressant pharmacology.
Introduction: The Monoamine Hypothesis and the Role of Tofenacin
The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of key neurotransmitters—namely serotonin (5-HT) and norepinephrine (NE)—contributes to depressive symptoms. Monoamine transporters, such as SERT and NET, are integral membrane proteins that terminate neurotransmission by reabsorbing these neurotransmitters from the synaptic cleft back into the presynaptic neuron[1][2]. By blocking these transporters, Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) increase the synaptic availability of 5-HT and NE, thereby enhancing neurotransmission and alleviating depressive symptoms[3][4].
Tofenacin hydrochloride, developed in the 1970s, is an antidepressant that functions as an SNRI[5][6]. As the major active metabolite of orphenadrine, it likely contributes to the antidepressant effects observed in patients treated with the parent drug. The clinical profile of an SNRI is not defined simply by its ability to inhibit both transporters, but by its ratio of inhibition. This balance between SERT and NET inhibition dictates its therapeutic applications, from major depressive disorder to anxiety and neuropathic pain, as well as its potential side effects[7]. A thorough understanding of Tofenacin's specific affinity and potency at each transporter is therefore essential for predicting its clinical behavior and guiding further research.
Core Mechanism of Action: A Comparative Pharmacological Profile
The interaction of a drug like Tofenacin with its target transporters is quantified by two key parameters: binding affinity (Ki) and functional inhibition (IC50).
-
Binding Affinity (Ki): This value represents the dissociation constant for the drug binding to the transporter. A lower Ki value indicates a stronger, higher-affinity interaction between the drug and the transporter[8]. It is a measure of how tightly the drug "sticks" to the target.
-
Functional Inhibition (IC50): This value measures the concentration of the drug required to inhibit the transporter's function (i.e., neurotransmitter uptake) by 50%. A lower IC50 value signifies greater potency.
To illustrate the concept of differential transporter inhibition, the table below presents affinity and potency data for two widely-used SNRIs, Duloxetine and Venlafaxine.
| Drug | Transporter | Binding Affinity (Ki, nM) | Selectivity Ratio (NET Ki / SERT Ki) | Reference |
| Duloxetine | hSERT | 0.8 | ~10 | [7] |
| hNET | 7.5 | [7] | ||
| Venlafaxine | hSERT | 29 | ~82 | [9] |
| hNET | 2400 | [9] |
Table 1: Comparative binding affinities of representative SNRIs at human serotonin (hSERT) and norepinephrine (hNET) transporters. A lower Ki value indicates higher affinity. The selectivity ratio provides a measure of preference for SERT over NET.
This data demonstrates that while both drugs inhibit SERT and NET, they do so with different ratios. Duloxetine shows approximately 10-fold higher affinity for SERT over NET, whereas Venlafaxine exhibits a much greater preference for SERT (over 80-fold)[7][9]. This differential profile is a key determinant of their clinical effects. The primary objective for characterizing Tofenacin would be to populate a similar table to precisely define its pharmacological signature.
Caption: Tofenacin blocks both SERT and NET on the presynaptic neuron.
Experimental Protocols for Transporter Characterization
To determine the precise SERT/NET inhibition profile of a compound like Tofenacin, two primary types of in vitro assays are employed: radioligand binding assays to measure affinity (Ki) and neurotransmitter uptake assays to measure functional potency (IC50).
This protocol provides a self-validating system to determine the binding affinity of a test compound (e.g., Tofenacin) by measuring its ability to displace a known high-affinity radioligand from the target transporter.
Causality Behind Experimental Choices:
-
Source Material: We use cell membranes from HEK293 cells stably expressing high levels of either human SERT or NET. This provides a clean, reproducible system with a high density of the target transporter, maximizing the signal-to-noise ratio.
-
Radioligand Selection: A radioligand with high affinity and specificity for the target is crucial. For SERT, [³H]citalopram is a common choice. For NET, [³H]nisoxetine is often used. The concentration of the radioligand is kept at or below its Kd (dissociation constant) to ensure sensitivity to competition.
-
Separation: Rapid vacuum filtration is used to separate the membrane-bound radioligand from the unbound radioligand. This step is critical and must be fast to prevent significant dissociation of the ligand-receptor complex.
Step-by-Step Methodology:
-
Membrane Preparation: a. Culture HEK293 cells stably expressing the transporter of interest (hSERT or hNET) to confluence. b. Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. d. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup (96-well plate format): a. To each well, add the following in order: i. Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). ii. Test Compound (Tofenacin) at 10-12 different concentrations (e.g., from 0.1 nM to 10 µM). iii. Radioligand (e.g., ~1 nM [³H]citalopram for SERT) at a fixed concentration. iv. Cell Membranes (e.g., 10-20 µg of protein per well). b. Include control wells: i. Total Binding: Contains buffer, radioligand, and membranes (no test compound). ii. Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known potent inhibitor (e.g., 10 µM fluoxetine for SERT) to saturate all specific binding sites.
-
Incubation & Filtration: a. Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium. b. Rapidly harvest the contents of each well onto a glass fiber filter mat (pre-soaked in a solution like polyethyleneimine to reduce NSB) using a cell harvester. c. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification and Analysis: a. Dry the filter mat and place it in a scintillation bag with scintillation cocktail. b. Count the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter. c. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). d. Plot the percent specific binding against the log concentration of the test compound. e. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. f. Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A flowchart of the key steps in a radioligand binding assay.
This assay directly measures the functional consequence of transporter binding: the inhibition of neurotransmitter reuptake.
Causality Behind Experimental Choices:
-
Live Cell System: This assay uses whole, live cells expressing the transporters, providing a more physiologically relevant context than isolated membranes.
-
Substrate: A radiolabeled neurotransmitter (e.g., [³H]Serotonin or [³H]Norepinephrine) is used as the substrate for the transporter. Its accumulation inside the cells is a direct measure of transporter activity.
-
Termination: The uptake process is stopped rapidly by washing with ice-cold buffer. The low temperature instantly halts all enzymatic and transport activity, providing a precise snapshot of uptake at a specific time point.
Step-by-Step Methodology:
-
Cell Plating: a. Seed HEK293 cells expressing hSERT or hNET into a 96-well culture plate (coated with an adherence factor like poly-D-lysine) at an appropriate density. b. Allow cells to adhere and form a confluent monolayer overnight.
-
Assay Procedure: a. Gently wash the cell monolayer with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer. b. Pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound (Tofenacin) diluted in KRH buffer. c. Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., 10-20 nM [³H]5-HT for SERT). d. Include control wells: i. Total Uptake: Cells incubated with only the radiolabeled substrate. ii. Non-specific Uptake: Cells pre-incubated with a high concentration of a known potent inhibitor (e.g., 10 µM fluoxetine for SERT) before adding the radiolabeled substrate.
-
Termination and Lysis: a. Allow the uptake to proceed for a short, fixed period (e.g., 5-10 minutes) under linear uptake conditions. b. Terminate the reaction by rapidly aspirating the buffer and washing the wells multiple times with ice-cold KRH buffer. c. Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
-
Quantification and Analysis: a. Transfer the cell lysate from each well into a scintillation vial containing scintillation cocktail. b. Quantify the intracellular radioactivity using a scintillation counter. c. Calculate Specific Uptake: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM). d. Plot the percent inhibition of specific uptake against the log concentration of Tofenacin. e. Fit the data using non-linear regression to determine the IC50 value, which represents the functional potency of the compound.
Discussion and Therapeutic Implications
The ratio of SERT to NET inhibition is a crucial factor in the clinical application of an SNRI.
-
High SERT/NET Ratio (e.g., Venlafaxine): Drugs with a strong preference for SERT inhibition behave more like SSRIs at lower doses, with norepinephrine effects becoming more prominent at higher doses. This profile can be beneficial for treating anxiety disorders alongside depression.
-
Balanced SERT/NET Ratio: Compounds with more balanced affinities may offer broader efficacy, particularly in treating conditions where both neurotransmitter systems are implicated, such as severe depression and neuropathic pain[7].
-
Low SERT/NET Ratio: Drugs with a preference for NET inhibition are less common but are explored for conditions like ADHD[10].
To fully understand Tofenacin's therapeutic potential, determining its precise SERT/NET inhibition ratio using the methodologies described above is paramount. This data would allow for a direct comparison with existing SNRIs, helping to predict its efficacy in specific patient populations and its likely side-effect profile (e.g., side effects associated with noradrenergic activity like increased blood pressure or heart rate). Given its historical use as an antidepressant, it is plausible that Tofenacin possesses a profile with significant activity at both transporters. Modern, rigorous characterization is required to confirm its place within the landscape of dual-action antidepressants.
References
-
PubChem. (n.d.). Tofenacin. National Center for Biotechnology Information. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NET | Monoamine transporter subfamily. Retrieved from [Link]
- Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(30), 12473-12478.
- Magdalinou, N. K., & Ghaemi, S. N. (2010).
- Cheng, M. H., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. ACS Chemical Biology, 6(9), 943-952.
-
Wikipedia. (n.d.). Norepinephrine transporter. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Binding affinity – Knowledge and References. Retrieved from [Link]
-
MedCrave. (2017). Antidepressants: mechanism of action, toxicity and possible amelioration. Retrieved from [Link]
- Bee, L. A., et al. (2013). Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model. PLOS ONE, 8(9), e74891.
-
PubMed. (2015). SERT and NET polymorphisms, temperament and antidepressant response. Retrieved from [Link]
-
DrugCentral. (n.d.). tofenacin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antidepressants. In StatPearls. Retrieved from [Link]
-
PubMed. (1998). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors. Retrieved from [Link]
-
Mayo Clinic. (2023). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from [Link]
-
PubMed. (1977). A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy. Retrieved from [Link]
-
PubMed. (1991). Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3. Retrieved from [Link]
-
MDPI. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. Retrieved from [Link]
-
PubMed. (2011). Organic cation transporter 2 controls brain norepinephrine and serotonin clearance and antidepressant response. Retrieved from [Link]
-
YouTube. (2018). 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). Retrieved from [Link]
Sources
- 1. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 5. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tofenacin | 15301-93-6 [chemicalbook.com]
- 7. Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model | PLOS One [journals.plos.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. NET | Monoamine transporter subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
The Rise and Fall of Tofenacin: A Technical Deep Dive into a Forgotten Antidepressant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical analysis of the development of tofenacin, an anticholinergic agent once explored for its antidepressant potential. Tofenacin, the N-demethylated metabolite of orphenadrine, emerged from a period of fervent discovery in psychopharmacology. This document meticulously charts its journey from its chemical origins and pharmacological rationale to the clinical evidence that ultimately led to its discontinuation as a viable antidepressant candidate. Through a detailed examination of its synthesis, proposed mechanism of action, and comparative clinical trial data, this guide offers valuable insights into the complexities of antidepressant drug development and the critical importance of robust efficacy and safety profiles.
Introduction: The Cholinergic Hypothesis and the Search for Novel Antidepressants
The mid-20th century was a transformative era for the treatment of depression, largely dominated by the serendipitous discoveries of monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs). These early breakthroughs established the monoamine hypothesis of depression, which posits that a deficiency in neurotransmitters like serotonin and norepinephrine is a key etiological factor. However, the significant side-effect burden of these first-generation antidepressants, including anticholinergic effects, spurred the search for novel therapeutic agents with improved tolerability.
Paradoxically, while the anticholinergic properties of TCAs were often considered undesirable side effects, a concurrent "cholinergic hypothesis of depression" was also being explored. This theory suggested that an overactive cholinergic system could contribute to depressive symptoms. This hypothesis provided the initial scientific rationale for investigating centrally-acting anticholinergic compounds as potential antidepressants. It is within this scientific context that tofenacin was investigated for its antidepressant properties.
Chemical Profile and Synthesis of Tofenacin
Tofenacin, chemically known as N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine, is a tertiary amine and the major metabolite of the skeletal muscle relaxant and antiparkinsonian agent, orphenadrine.[1]
Table 1: Chemical and Physical Properties of Tofenacin
| Property | Value |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.36 g/mol |
| IUPAC Name | N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine |
| Synonyms | Demethylorphenadrine, Nororphenadrine, Elamol |
| CAS Number | 15301-93-6 |
| MeSH Pharmacological Classification | Cholinergic Antagonists |
Source: PubChem CID 25315[2]
Synthesis Methodology
The synthesis of tofenacin hydrochloride is a multi-step process that begins with the creation of an ether linkage followed by the introduction of the methylamino group.
Experimental Protocol: Synthesis of Tofenacin Hydrochloride
-
Step 1: Etherification. A mixture of 2-methylbenzhydrol and β-chloroethanol is refluxed in the presence of concentrated hydrochloric acid. The resulting β-chloroethyl-2-methylbenzhydryl ether is then isolated and purified.
-
Step 2: Amination. The purified β-chloroethyl-2-methylbenzhydryl ether is heated with methylamine in a sealed vessel. This reaction substitutes the chloro group with a methylamino group, yielding the tofenacin free base.
-
Step 3: Salt Formation. The tofenacin base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt, which can then be purified by recrystallization.
Pharmacological Profile and Proposed Mechanism of Action
Tofenacin's primary pharmacological classification is a cholinergic antagonist, meaning it blocks the action of acetylcholine at its receptors.[2] The rationale for its investigation as an antidepressant was rooted in the cholinergic hypothesis of depression, which suggested that reducing cholinergic neurotransmission could alleviate depressive symptoms.
The Cholinergic-Adrenergic Balance Hypothesis
The prevailing theory at the time was the cholinergic-adrenergic balance hypothesis, which proposed that depression may be a state of cholinergic dominance relative to adrenergic (norepinephrine) activity. By blocking muscarinic acetylcholine receptors in the central nervous system, tofenacin was hypothesized to restore this balance, leading to an improvement in mood.
Relationship to Orphenadrine and Monoaminergic Systems
Orphenadrine, the parent compound of tofenacin, is known to be a "dirty drug" with multiple pharmacological actions, including antihistaminic effects and weak inhibition of norepinephrine and dopamine reuptake.[3] It is plausible that tofenacin might retain some of these properties, which could theoretically contribute to an antidepressant effect. However, the primary focus of its development and its most potent activity appears to have been its anticholinergic effects. The lack of detailed preclinical studies on tofenacin's affinity for monoamine transporters makes it difficult to ascertain the significance of this potential mechanism.
Preclinical Development: A Paucity of Evidence
Clinical Evaluation: The Decisive Comparative Trial
The most significant piece of clinical evidence in the historical development of tofenacin as an antidepressant comes from a comparative trial against its parent compound, orphenadrine.
Study Design and Objective
A double-blind, crossover clinical trial was conducted to compare the efficacy of tofenacin hydrochloride (brand name Elamol) and orphenadrine hydrochloride (brand name Disipal) in managing both Parkinsonian side-effects and depression induced by fluphenazine decanoate therapy in psychiatric patients.[1]
Table 2: Overview of the Comparative Clinical Trial of Tofenacin vs. Orphenadrine
| Parameter | Description |
| Study Design | Double-blind, crossover, randomized controlled trial |
| Patient Population | Patients receiving fluphenazine decanoate therapy |
| Interventions | Tofenacin hydrochloride vs. Orphenadrine hydrochloride |
| Primary Endpoints | Control of Parkinsonian side-effects and depressive side-effects |
Efficacy and Safety Findings
The results of this pivotal trial were twofold:
-
Control of Parkinsonian Side-Effects: Both tofenacin and orphenadrine were found to be effective in controlling the extrapyramidal (Parkinsonian) side-effects of the antipsychotic medication, with no significant difference observed between the two drugs.[1]
-
Control of Depressive Side-Effects: In a critical finding for its development as an antidepressant, orphenadrine was shown to be statistically significantly superior (p < 0.05) to tofenacin in controlling the depressive side-effects.[1]
The specific adverse event profiles for each drug in this trial are not detailed in the available abstract. However, as an anticholinergic agent, tofenacin's side effects would be expected to be characteristic of this class, including dry mouth, blurred vision, constipation, and cognitive impairment.
The Discontinuation of Tofenacin as an Antidepressant
The clinical finding that tofenacin was less effective than its parent compound, orphenadrine, in treating depressive symptoms was likely the primary reason for the cessation of its development as a standalone antidepressant.
From a drug development perspective, it is untenable to advance a metabolite that is less effective than its readily available parent compound for the same indication. This, combined with the likely anticholinergic side effect profile and the emerging dominance of more specific and better-tolerated antidepressants (like the selective serotonin reuptake inhibitors, or SSRIs, in the following years), would have made further investment in tofenacin for depression commercially and scientifically unviable.
Conclusion and Legacy
The story of tofenacin's development as an antidepressant is a concise but illustrative case study in psychopharmacology. It highlights the following key principles:
-
The Importance of Comparative Efficacy: A new drug candidate, particularly a metabolite of an existing drug, must demonstrate a clear advantage—be it in efficacy, safety, or pharmacokinetics—over the parent compound to warrant continued development.
-
The Evolution of Mechanistic Understanding: While the cholinergic hypothesis of depression provided the initial rationale for tofenacin's investigation, the field has largely moved towards a more nuanced understanding of the neurobiology of depression, focusing on monoaminergic and other systems.
-
The High Attrition Rate in Drug Development: Tofenacin is one of many compounds that showed initial promise based on a plausible mechanism of action but failed to demonstrate sufficient clinical efficacy.
While tofenacin never became a marketed antidepressant, its history serves as a valuable lesson for researchers and drug development professionals. It underscores the rigorous and often unforgiving nature of the path from a pharmacological concept to a clinically useful therapeutic agent. The limited available data also emphasizes the importance of comprehensive and transparent reporting of both preclinical and clinical findings to inform the broader scientific community.
References
-
Capstick, N., & Pudney, H. (1976). A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy. J Int Med Res, 4(6), 435-40. [Link]
-
Speed Pharmacology. (2016, November 10). Pharmacology - ANTIDEPRESSANTS - SSRIs, SNRIs, TCAs, MAOIs, Lithium (MADE EASY) [Video]. YouTube. [Link]
-
Singh, T., & Saadabadi, A. (2023). Antidepressants. In StatPearls. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25315, Tofenacin. Retrieved January 23, 2026, from [Link].
-
Knauf, H., & Mutschler, E. (1995). Pharmacokinetics and metabolism of torasemide in man. PubMed. [Link]
-
Santana, L. N., & Marona, H. R. (2014). Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. Cellular and Molecular Neurobiology, 34(1), 1-17. [Link]
-
McConathy, J., Capello, C., Jarkas, N., Stowe, Z. N., & Owens, M. J. (2007). Preparation of antidepressants for use in preclinical research. International Journal of Neuropsychopharmacology, 10(6), 759-763. [Link]
-
Mokrosz, J. L., Pietrasiewicz, M., Duszyńska, B., & Cegła, M. T. (1992). Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site. Journal of Medicinal Chemistry, 35(13), 2369-2374. [Link]
-
Wikipedia contributors. (2023, December 27). Orphenadrine. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolic pathways for revefenacin in humans. [Link]
-
U.S. Food and Drug Administration. (2018). Cross Discipline Team Leader Review: NDA 210598 Yupelri (revefenacin inhalation solution). [Link]
-
Hamid, A. A. (2021). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. [Link]
-
Dokucu, M. E., & Janicak, P. G. (2021). Nontraditional therapies for treatment-resistant depression. Current Psychiatry, 20(10), 32-40. [Link]
-
Eison, A. S., Eison, M. S., Torrente, J. R., Wright, R. N., & Yocca, F. D. (1990). Nefazodone: preclinical pharmacology of a new antidepressant. Psychopharmacology Bulletin, 26(3), 311-315. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PubMed Central. [Link]
-
MedCrave. (2017). Antidepressants: mechanism of action, toxicity and possible amelioration. MOJ Toxicology, 3(5), 00062. [Link]
-
Taylor & Francis. (n.d.). Orphenadrine – Knowledge and References. [Link]
-
Frontiers. (2022). Investigational Drugs for the Treatment of Depression (Part 1): Monoaminergic, Orexinergic, GABA-Ergic, and Anti-Inflammatory Agents. Frontiers in Pharmacology, 13, 883015. [Link]
-
Frontiers. (2016). Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance. Frontiers in Pharmacology, 7, 19. [Link]
-
ResearchGate. (n.d.). Toxicology and Nonclinical Safety Assessment in Pharmaceutical Discovery and Development. [Link]
-
National Center for Biotechnology Information. (2015). Investigational drugs in recent clinical trials for treatment-resistant depression. PubMed Central. [Link]
-
MDPI. (2023). Drug Metabolism and Toxicological Mechanisms. Molecules, 28(1), 1. [Link]
-
Drugs.com. (2025, July 30). Orphenadrine. [Link]
-
Deranged Physiology. (2024, May 17). Structure of synthetic catecholamines. [Link]
-
ResearchGate. (2004). Selecting an antidepressant by using mechanism of action to enhance efficacy and avoid side effects. The Journal of Clinical Psychiatry, 65 Suppl 4, 1-3. [Link]
-
Altasciences. (n.d.). Pivotal Toxicology Studies. [Link]
-
National Center for Biotechnology Information. (2022). Investigational Drugs for the Treatment of Depression (Part 1): Monoaminergic, Orexinergic, GABA-Ergic, and Anti-Inflammatory Agents. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2020). Justification for species selection for pharmaceutical toxicity studies. PubMed Central. [Link]
-
Scribd. (n.d.). Structure Activity Relationships. [Link]
-
Knauf, H., & Mutschler, E. (1998). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 34(1), 1-24. [Link]
-
MedlinePlus. (2017, May 15). Orphenadrine. [Link]
Sources
- 1. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Orphenadrine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Validated Stability-Indicating Reversed-Phase HPLC Method for the Quantification of Tofenacin Hydrochloride
Abstract
This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of tofenacin hydrochloride in bulk drug substance and pharmaceutical formulations. Tofenacin, an antidepressant with a tricyclic-like structure, is effectively separated and quantified using a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and a pH-adjusted aqueous buffer.[1][2] The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4][5] This protocol provides a reliable analytical tool for quality control and stability testing in a drug development setting.
Introduction to Tofenacin Hydrochloride
Tofenacin is an antidepressant drug that functions as a serotonin-norepinephrine reuptake inhibitor.[1][2] Chemically, it is N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine, and it is typically used as the hydrochloride salt (Figure 1).[6] Its molecular formula is C₁₇H₂₂ClNO with a molecular weight of 291.82 g/mol .[7] The presence of a tertiary amine group gives tofenacin a basic character, with a predicted pKa of 9.51.[8] This property is a critical consideration for developing a robust HPLC method, as the ionization state of the molecule directly influences its retention on a reversed-phase column.[9] Accurate and reliable quantification of tofenacin hydrochloride is essential for ensuring the quality, safety, and efficacy of the final drug product.
Figure 1: Chemical Structure of Tofenacin Hydrochloride Image of the chemical structure of Tofenacin Hydrochloride would be placed here. Source: PubChem CID 25315[6]
Principles of the HPLC Method
This method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[10] The stationary phase is a nonpolar C18 (octadecylsilyl) silica-based column, while the mobile phase is a more polar mixture of an organic solvent (acetonitrile) and an aqueous buffer.[11]
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is selected for its strong hydrophobic retention capabilities, which are well-suited for separating moderately nonpolar molecules like tofenacin (cLogP ≈ 3.31).[8]
-
Mobile Phase pH: Tofenacin possesses a tertiary amine, making its retention highly sensitive to pH. To ensure consistent retention and sharp peak shape, the mobile phase must be buffered. By maintaining the pH below the pKa of the amine (e.g., pH 3.0), the analyte will exist predominantly in its protonated, charged form.[9] While this reduces retention time, it prevents peak tailing that can occur from interactions between the basic amine and residual silanols on the silica backbone of the column.
-
Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low UV cutoff, low viscosity, and excellent elution strength for a wide range of pharmaceutical compounds.[11][12] The ratio of acetonitrile to aqueous buffer is optimized to achieve an ideal retention time (typically 3-10 minutes) and resolution from potential impurities.
-
Detection: The aromatic rings in the tofenacin structure provide strong UV absorbance. A detection wavelength is selected near the absorbance maximum to ensure high sensitivity. Based on similar tricyclic structures, a wavelength in the range of 220-230 nm is proposed for initial investigation.
Experimental Protocol
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.
-
Reagents:
-
Tofenacin Hydrochloride Reference Standard (USP grade or equivalent).
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).
-
Phosphoric Acid (85%) (Analytical grade).
-
Water (HPLC grade, Milli-Q or equivalent).
-
Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Mobile Phase: Prepare a mixture of the pH 3.0 buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the solution by sonication or helium sparging.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Tofenacin Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (for Assay of a 20 mg Tablet):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of tofenacin hydrochloride and transfer it to a 200 mL volumetric flask.
-
Add approximately 150 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm PVDF syringe filter, discarding the first few milliliters of the filtrate. The final concentration is nominally 100 µg/mL.
-
Chromatographic Conditions
The proposed chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 225 nm |
| Run Time | 10 minutes |
Analytical Workflow Diagram
Caption: Workflow for the HPLC analysis of Tofenacin HCl.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.[13][14][15]
System Suitability
System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution (100 µg/mL) is injected five times. The acceptance criteria are shown below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] Forced degradation studies were conducted by subjecting the sample solution to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can separate tofenacin from its degradation products.
-
Result: The method is deemed specific if the tofenacin peak is pure and well-resolved from all degradation peaks, as determined by DAD peak purity analysis.
Linearity
The linearity of the method was evaluated by analyzing five concentrations of tofenacin hydrochloride ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).
| Parameter | Result |
| Concentration Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (% Recovery)
Accuracy was determined by the recovery of known amounts of tofenacin hydrochloride spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).[3] Each level was prepared in triplicate.
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[3]
-
Repeatability: Six replicate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.
| Precision Level | Acceptance Criteria (% RSD of Assay) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Robustness
The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters were checked under each varied condition. The method is considered robust if the results remain unaffected by these minor changes.
Conclusion
The developed RP-HPLC method for the quantification of tofenacin hydrochloride is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines, confirming its suitability for routine quality control analysis and stability studies of tofenacin hydrochloride in bulk and pharmaceutical dosage forms. The logical, science-based approach to method development, particularly in controlling mobile phase pH to ensure consistent ionization of the basic analyte, provides a self-validating and trustworthy protocol for researchers and drug development professionals.
References
-
Baig, M. R., et al. (2021). Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method. ResearchGate. Available at: [Link]
-
Reddy, P. K., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Tolfenamic Acid and Moxifloxacin in Pharmaceutical Formulations. ResearchGate. Available at: [Link]
-
Cambridge Bioscience. Tofenacin hydrochloride - TargetMol Chemicals Inc. Cambridge Bioscience. Available at: [Link]
-
Wikipedia. (2023). Tofenacin. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tofenacin. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (2023). (PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Tolfenamic Acid and Moxifloxacin in Pharmaceutical Formulations. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
-
LC Troubleshooting. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Chromatography Online. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Drug Central. (n.d.). Tofenacin. Drug Central. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
-
ResearchGate. (2015). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Chalk, R. (2021). 14 Principles of Reversed Phase HPLC. YouTube. Available at: [Link]
-
Agarwal, A., et al. (2022). Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Mefenamic acid and Tizanidine HCl. Journal of Advances in Pharmaceutical Sciences. Available at: [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : Tofenacin Hydrochloride Salt-d4. Pharmaffiliates. Available at: [Link]
-
PubMed. (2015). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]
Sources
- 1. Tofenacin hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. Tofenacin - Wikipedia [en.wikipedia.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tofenacin hydrochloride | CymitQuimica [cymitquimica.com]
- 8. tofenacin [drugcentral.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. hbrppublication.com [hbrppublication.com]
- 13. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Evaluating the Efficacy of Tofenacin Hydrochloride in In Vivo Models of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for the preclinical evaluation of Tofenacin hydrochloride's efficacy in established in vivo models of overactive bladder (OAB). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust assessment of this compound's therapeutic potential.
Introduction: The Scientific Rationale for Investigating Tofenacin Hydrochloride in Overactive Bladder
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and nocturia, significantly impacting quality of life. The primary driver of bladder contraction is the activation of muscarinic acetylcholine receptors, particularly the M3 subtype, on detrusor smooth muscle cells.[1][2] Consequently, muscarinic receptor antagonists are a cornerstone of OAB pharmacotherapy.[1]
Tofenacin, a known antidepressant, also exhibits anticholinergic properties.[3] As the major active metabolite of orphenadrine, a compound with demonstrated muscle relaxant effects, Tofenacin presents a compelling candidate for repositioning as an OAB therapeutic.[4] While direct preclinical studies on Tofenacin for OAB are not extensively documented, its pharmacological profile warrants investigation. These protocols are designed to rigorously assess the efficacy of Tofenacin hydrochloride in a well-established animal model of OAB.
The central hypothesis is that Tofenacin hydrochloride will ameliorate detrusor overactivity by antagonizing muscarinic receptors in the bladder. The following protocols will enable researchers to test this hypothesis and characterize the compound's effects on bladder function.
Selecting the Appropriate In Vivo Model: Partial Bladder Outlet Obstruction (pBOO) in Mice
To mimic the pathophysiology of OAB, the partial bladder outlet obstruction (pBOO) model in mice is recommended. This model induces detrusor instability and hypertrophy, hallmarks of the human condition.[5]
Logical Framework for Model Selection
Caption: Rationale for selecting the pBOO model.
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and interpretable data. The following workflow outlines the key stages of the study.
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Detailed Protocols
Partial Bladder Outlet Obstruction (pBOO) Surgery in Mice
This protocol details the surgical procedure to induce pBOO in female ICR or C57BL/6 mice.
Materials:
-
Female mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (sterilized)
-
6-0 silk suture
-
22G needle
-
Analgesics (e.g., buprenorphine)
-
Antibiotics (e.g., penicillin)
Procedure:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Shave the lower abdomen and disinfect the surgical area.
-
Make a lower midline abdominal incision to expose the urinary bladder and proximal urethra.
-
Carefully dissect the tissues around the urethra.
-
Pass a 6-0 silk suture behind the bladder neck.
-
Place a 22G needle alongside the urethra.
-
Tie the suture snugly around both the urethra and the needle.
-
Carefully remove the needle, leaving the suture in place to create a partial obstruction.
-
For sham-operated controls, perform the same procedure but remove the suture without tying.
-
Close the abdominal wall and skin in layers.
-
Administer analgesics and antibiotics as per your institution's guidelines.
-
Allow the mice to recover for at least two weeks before initiating treatment to allow for the development of OAB symptoms.[6]
Tofenacin Hydrochloride Formulation and Administration
Formulation:
Tofenacin hydrochloride is a water-soluble salt.[7] A suitable vehicle for oral administration is 0.5% methylcellulose in sterile water.[8]
-
Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. To prepare a stock solution of Tofenacin HCl, dissolve the required amount in the 0.5% methylcellulose vehicle. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of Tofenacin HCl in 10 mL of the vehicle.
Administration:
-
Route: Oral gavage is the recommended route for precise dosing.[8]
-
Dosage: As there is no established dose for Tofenacin in OAB models, a dose-ranging study is recommended. A starting point could be in the range of 10-30 mg/kg, administered once daily.[9]
-
Gavage Technique: Use a 20-22 gauge, 1.5-inch curved gavage needle for adult mice.[10][11] The volume administered should not exceed 10 mL/kg.[11]
Efficacy Assessment
This non-invasive method assesses urinary frequency and volume.
Procedure:
-
House mice individually in metabolic cages with a filter paper placed at the bottom.
-
Provide food and water ad libitum.
-
After a 12-hour period (typically overnight), carefully remove the filter paper.
-
Allow the paper to dry completely.
-
Under UV light, urine spots will fluoresce.
-
Count the number of urine spots (voiding frequency).
-
Measure the area of each spot and calculate the approximate volume based on a standard curve.
Cystometry is the gold standard for evaluating bladder function and provides detailed information on detrusor activity.[12]
Materials:
-
Anesthetized mouse (urethane is often used for terminal procedures as it preserves the micturition reflex)
-
PE-50 tubing
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
Procedure:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the bladder.
-
Insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.[12]
-
Close the abdominal incision.
-
Connect the catheter to a pressure transducer and an infusion pump.
-
Begin infusing saline into the bladder at a constant rate (e.g., 10-20 µL/min).
-
Record the intravesical pressure continuously.
-
Allow for several voiding cycles to obtain stable measurements.
Parameters to Analyze:
| Parameter | Description | Expected Change in OAB |
| Intermicturition Interval (IMI) | Time between voiding contractions. | Decreased |
| Voided Volume | Volume of urine expelled during micturition. | Decreased |
| Basal Pressure | Bladder pressure at the beginning of filling. | May be increased |
| Threshold Pressure | Bladder pressure at which a voiding contraction is initiated. | May be decreased |
| Peak Micturition Pressure | Maximum pressure reached during a voiding contraction. | May be increased |
| Non-voiding Contractions (NVCs) | Spontaneous bladder contractions that do not result in voiding. | Increased frequency and amplitude |
Data Analysis and Interpretation
Statistical analysis should be performed to compare the different treatment groups. Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed differences.
A successful outcome would be the demonstration that Tofenacin hydrochloride treatment, compared to the vehicle control group, leads to:
-
A significant increase in the intermicturition interval.
-
A significant increase in the voided volume.
-
A significant decrease in the frequency and amplitude of non-voiding contractions.
Histological Analysis (Optional but Recommended)
At the end of the study, bladders can be harvested, fixed in formalin, and embedded in paraffin for histological analysis. Staining with Hematoxylin and Eosin (H&E) and Masson's trichrome can be used to assess bladder wall thickness, detrusor muscle hypertrophy, and collagen deposition, which are often increased in the pBOO model.
Conclusion
These application notes provide a robust framework for the in vivo evaluation of Tofenacin hydrochloride's efficacy in a preclinical model of overactive bladder. By following these detailed protocols, researchers can generate high-quality, reproducible data to support the further development of this promising compound.
References
- Abrams, P., Cardozo, L., Fall, M., Griffiths, D., Rosier, P., Ulmsten, U., ... & Wein, A. (2002). The standardisation of terminology of lower urinary tract function: report from the Standardisation Sub-committee of the International Continence Society. Neurourology and urodynamics, 21(2), 167-178.
-
Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. (2012). Journal of Pharmacological Sciences, 118(3), 346-353. [Link]
-
De Wachter, S., & Wyndaele, J. J. (2012). The use of cystometry in small rodents: a study of bladder chemosensation. Journal of visualized experiments: JoVE, (66), e4096. [Link]
-
Doxylamine. In: Wikipedia. Retrieved January 23, 2026, from [Link]
-
Ghafar, M. A., & Boone, T. B. (2023). Establishment of an overactive bladder model in mice. BMC urology, 23(1), 22. [Link]
-
Hunskaar, S., & Donnell, D. (1991). Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions. The Journal of international medical research, 19(2), 71–87. [Link]
-
Igawa, Y., Nishizawa, O., & Andersson, K. E. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British journal of pharmacology, 148(7), 888–897. [Link]
-
Orphenadrine. In: Wikipedia. Retrieved January 23, 2026, from [Link]
-
Patel, K., & Singh, V. (2010). Development and application of a high-throughput formulation screening strategy for oral administration in drug discovery. Journal of pharmaceutical sciences, 99(11), 4568–4578. [Link]
-
Singh, S., & Lillard, J. W., Jr. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS omega, 3(11), 15923–15930. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. [Link]
-
Tofenacin. In: Wikipedia. Retrieved January 23, 2026, from [Link]
-
UBC Animal Care Committee. (n.d.). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. [Link]
-
van der Poel, H. G., de Jong, I. S., van der Kwast, T. H., & Schröder, F. H. (1998). A male murine model of partial bladder outlet obstruction reveals changes in detrusor morphology, contractility and Myosin isoform expression. The Journal of urology, 160(4), 1493–1499. [Link]
-
Whitten, T. A., & Richardson, J. A. (2012). A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice. Journal of the American Association for Laboratory Animal Science: JAALAS, 51(5), 654–657. [Link]
-
Wuest, M., & Hampson, D. R. (2016). Muscarinic Receptor Antagonists, the Overactive Bladder and Efficacy against Urinary Urgency. International journal of molecular sciences, 17(1), 87. [Link]
-
U.S. Food and Drug Administration. (1996). 40249 Orphenadrine Citrate Bioequivalence Review. [Link]
-
Yamada, M., Lamping, K. G., Duttaroy, A., Zhang, W., Cui, Y., Bymaster, F. P., ... & Wess, J. (2001). Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice. American Journal of Physiology-Heart and Circulatory Physiology, 281(6), H2482-H2488. [Link]
-
Zhang, Y., & Macarak, E. J. (2011). A male murine model of partial bladder outlet obstruction reveals changes in detrusor morphology, contractility and Myosin isoform expression. The Journal of urology, 185(5), 1956–1962. [Link]
-
Zvara, P., & Kadek, M. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Methods in molecular biology (Clifton, N.J.), 2261, 1-10. [Link]
-
(2021). Method for voluntary oral administration of drugs in mice. STAR protocols, 2(1), 100330. [Link]
-
(2017). Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction. Neuroscience, 350, 1-11. [Link]
-
(2022). Lower Urinary Tract Disorders as Adverse Drug Reactions—A Literature Review. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
(2022). Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review. Current Therapeutic Research, 96, 100662. [Link]
-
(1990). Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists. British journal of pharmacology, 101(3), 576–584. [Link]
-
(2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences of the United States of America, 115(48), 12222–12227. [Link]
-
(2000). The muscarinic M5 receptor: a silent or emerging subtype? Pharmacology & therapeutics, 88(2), 163–181. [Link]
-
(2005). Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. Core evidence, 1(1), 1–10. [Link]
-
(2009). Expression and Function of Urothelial Nicotinic Acetylcholine Receptors. [Link]
- (2020). Solid polymorphs of a flna-binding compound and its hydrochloride salts.
-
(2019). Hydrochloride Salt of the GABAkine KRM-II-81. ACS omega, 4(27), 22530–22536. [Link]
-
(2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial agents and chemotherapy, 56(6), 3149–3155. [Link]
-
(n.d.). 58 questions with answers in ORAL GAVAGE | Science topic. ResearchGate. [Link]
Sources
- 1. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxylamine - Wikipedia [en.wikipedia.org]
- 4. Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Evaluating Tofenacin Hydrochloride in the Forced Swim Test
Abstract
The Forced Swim Test (FST) is a cornerstone behavioral assay for the preclinical screening of antidepressant compounds.[1][2] This application note provides a detailed, field-proven protocol for evaluating the antidepressant-like effects of Tofenacin Hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI), in a murine model.[3] We delve into the scientific rationale behind the experimental design, offer a step-by-step methodology, and provide guidance on data analysis and interpretation. This document is structured to ensure scientific integrity, providing researchers with a self-validating system to reliably assess the pharmacological activity of Tofenacin Hydrochloride.
Scientific Principles and Rationale
Tofenacin Hydrochloride: Mechanism of Action
Tofenacin is an antidepressant drug that functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3] Its therapeutic hypothesis is rooted in the monoamine theory of depression. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, Tofenacin increases the extracellular concentrations of these neurotransmitters in the synaptic cleft. This enhanced monoaminergic signaling is believed to mediate its antidepressant effects. Tofenacin is also the primary active metabolite of orphenadrine and may possess ancillary anticholinergic and antihistamine properties, which can contribute to its overall pharmacological profile.[3]
Caption: Tofenacin's SNRI mechanism at the synapse.
The Forced Swim Test (FST): An Index of Antidepressant Efficacy
The FST, also known as the Porsolt test, is a behavioral paradigm used to assess depressive-like states and the efficacy of antidepressant medications in rodents.[1][4] The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually cease active escape attempts and adopt an immobile posture, floating passively.[5][6] This immobility is interpreted not as despair in the anthropomorphic sense, but as a passive, stress-coping strategy or "behavioral despair".[1][5]
The predictive validity of the FST is well-established; a broad range of clinically effective antidepressant drugs reliably reduce the duration of immobility and increase active behaviors (swimming or climbing).[7][8] Therefore, a significant reduction in immobility time following the administration of Tofenacin Hydrochloride would suggest potential antidepressant-like activity.
Experimental Design: A Self-Validating Approach
A robust experimental design is critical for trustworthy and reproducible results. The following framework incorporates necessary controls to validate the assay's performance and isolate the specific effects of the test compound.
Animal Model and Housing
-
Species/Strain: Male mice of strains such as C57BL/6 or Swiss Webster are commonly used. Strain differences in baseline immobility and drug response exist, so consistency is paramount.[1]
-
Age and Weight: Young adult mice (e.g., 8-12 weeks old, 23-28 grams) should be used to avoid confounding effects of age.[7]
-
Acclimatization: Animals must be acclimatized to the housing facility for at least one week and to the testing room for at least 1-2 hours before the experiment to minimize novelty-induced stress.
Experimental Groups
To ensure the validity of the results, the following groups are essential:
-
Vehicle Control: This group receives the solvent used to dissolve Tofenacin HCl (e.g., 0.9% sterile saline). It establishes the baseline level of immobility.
-
Tofenacin Hydrochloride Groups: At least three doses should be tested to establish a dose-response relationship (e.g., 5, 10, and 20 mg/kg).
-
Positive Control: This group receives a well-characterized antidepressant, such as Imipramine (20 mg/kg, i.p.) or Fluoxetine (20 mg/kg, i.p.). A significant effect in this group confirms that the test is sensitive enough to detect antidepressant activity.
Drug Preparation and Administration
-
Compound: Tofenacin Hydrochloride (CAS: 10488-36-5).
-
Vehicle: 0.9% sterile saline is a suitable vehicle for the hydrochloride salt form.[9]
-
Preparation: Prepare solutions fresh on the day of the experiment. Calculate concentrations based on the salt form and administer a consistent volume (e.g., 10 mL/kg) based on individual animal weight.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for preclinical studies.
-
Pre-treatment Time: Administer the compound 30-60 minutes prior to the FST. This window allows for sufficient absorption and distribution to the central nervous system.
Detailed Experimental Protocol
This protocol is designed for a single 6-minute test session per mouse, which is standard practice.[4]
Materials and Apparatus
-
Transparent Plexiglas or glass cylinders (e.g., 20 cm diameter, 30 cm height).[1]
-
Water bath or heater to maintain water temperature.
-
Thermometer.
-
Video recording equipment (side-view camera).
-
Stopwatches (physical or software-based).
-
Dry towels or a warming incubator (set to ~32°C) for post-test care.[4]
-
Appropriately prepared solutions of vehicle, Tofenacin HCl, and positive control.
Pre-Test Setup
-
Fill the cylinders with water to a depth of 15 cm. This depth prevents the mice from touching the bottom with their tails or hind limbs.[1]
-
Adjust the water temperature to 24-25°C. Maintain and verify this temperature throughout the experiment, as temperature fluctuations can affect activity levels.[6]
-
Arrange the cylinders to be recorded by the video camera, ensuring a clear, unobstructed side view of each animal. Use dividers if multiple animals are run simultaneously to prevent visual contact.[7]
Test Procedure
-
Dosing: Weigh each mouse and administer the appropriate compound (vehicle, Tofenacin HCl, or positive control) via i.p. injection.
-
Waiting Period: Return the mouse to its home cage for the pre-treatment period (30-60 minutes).
-
Immersion: Gently place the mouse into the water-filled cylinder. Start the timer and video recording immediately.
-
Test Duration: The total test duration is 6 minutes.[5]
-
Removal and Care: At the end of the 6-minute session, carefully remove the mouse from the water. Dry it thoroughly with a towel and place it in a clean, dry cage under a warming lamp or in an incubator until fully dry before returning it to its home cage.[4]
-
Hygiene: Change the water between each animal to prevent olfactory cues from influencing the behavior of subsequent mice.
Data Acquisition and Scoring
-
Recording: Record the entire 6-minute session for each mouse.
-
Scoring Period: The standard practice is to discard the first 2 minutes of the test, as this period reflects initial frantic escape attempts, and to analyze only the final 4 minutes (240 seconds).[1][10]
-
Defining Immobility: An animal is judged to be immobile when it remains floating in the water without struggling and makes only those movements necessary to keep its head above water.[1]
-
Scoring: A trained observer, blind to the experimental conditions, should score the total time (in seconds) that the animal spends immobile during the 4-minute analysis period.
Data Analysis and Interpretation
Statistical Analysis
-
The primary endpoint is the duration of immobility (seconds) .
-
A secondary endpoint can be the latency to the first bout of immobility .[11]
-
Data from the different treatment groups should be compared using a one-way Analysis of Variance (ANOVA).
-
If the ANOVA shows a significant overall effect, perform post-hoc tests (e.g., Dunnett's test) to compare each Tofenacin HCl dose group and the positive control group against the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Interpreting Results
A statistically significant decrease in immobility time in a Tofenacin HCl-treated group compared to the vehicle control group is indicative of an antidepressant-like effect. The positive control group should also show a significant reduction in immobility, thereby validating the experiment.
Critical Consideration: Confounding Locomotor Effects
A potential confound in the FST is that a compound may decrease immobility simply by inducing general hyperactivity, rather than through a specific antidepressant mechanism. To rule this out, a separate cohort of animals should be tested in a locomotor activity assay (e.g., Open Field Test) using the same drug doses and pre-treatment times.[12] An ideal antidepressant candidate like Tofenacin HCl should reduce immobility in the FST without significantly increasing general locomotor activity.
Visualized Workflows and Data Summary
Experimental Workflow
Caption: Step-by-step workflow for the Tofenacin FST protocol.
Key Experimental Parameters Summary
| Parameter | Recommended Specification | Rationale |
| Animal Model | Male C57BL/6 or Swiss Webster mice (8-12 weeks) | Standard, well-characterized strains for behavioral pharmacology.[1][7] |
| Test Compound | Tofenacin Hydrochloride | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[3] |
| Vehicle | 0.9% Sterile Saline | Inert and appropriate for hydrochloride salts. |
| Dose Range | 5, 10, 20 mg/kg (or similar log-spaced doses) | To establish a clear dose-response curve. |
| Positive Control | Imipramine (20 mg/kg) or Fluoxetine (20 mg/kg) | Validates assay sensitivity to known antidepressants.[8] |
| Administration | Intraperitoneal (i.p.), 10 mL/kg volume | Ensures systemic delivery and rapid absorption. |
| Pre-treatment Time | 30-60 minutes | Allows for compound to reach peak levels in the CNS. |
| Apparatus | Cylinder: 20cm (d) x 30cm (h) | Standard dimensions to prevent escape.[1] |
| Water Depth | 15 cm | Prevents animal from supporting itself on the bottom.[1] |
| Water Temperature | 24-25°C | Minimizes hypothermia-induced changes in activity.[6] |
| Test Duration | 6 minutes total | Standard duration for the mouse FST.[4] |
| Scoring Period | Minutes 2-6 (final 4 minutes) | Excludes initial hyperactivity, focusing on the stable behavioral response.[1][10] |
References
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
-
Carey, L. (2014). ANTIDEPRESSANT EFFECTS OF THE NTS1 AGONIST PD149163 IN THE FORCED SWIM TEST. Northern Michigan University. [Link]
-
Animal Research Review Panel. (n.d.). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]
-
Slattery, D. A., & Cryan, J. F. (2014). Biological Factors Influencing the Mice Forced Swim Test. Neurology Journal, 2014. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. [Link]
-
Jabr, A. A., & Al-Salami, H. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (89), e51523. [Link]
-
University of California, Berkeley, Office of Animal Care and Use. (n.d.). Forced Swim Test v.3. [Link]
-
Science.gov. (n.d.). forced-swim test fst: Topics by Science.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). Tofenacin. PubChem Compound Database. [Link]
-
El-Alfy, A. T., Wilson, L. J., & Schlemmer Jr, R. F. (2008). Preparation of antidepressants for use in preclinical research. Journal of visualized experiments, (21), 939. [Link]
-
Sun, H., Zhou, Z., & Li, Y. (2015). Novel insights into the behavioral analysis of mice subjected to the forced-swim test. Scientific reports, 5, 9723. [Link]
-
ResearchGate. (n.d.). Immobility duration (A) and immobility latency (B) in the forced swim.... [Link]
-
Ferraz-Pereira, K. N., et al. (2012). Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions. Psychopharmacology, 221(2), 265-277. [Link]
-
Wikipedia. (n.d.). Tofenacin. [Link]
Sources
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tofenacin - Wikipedia [en.wikipedia.org]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. commons.nmu.edu [commons.nmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of antidepressants for use in preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jneurology.com [jneurology.com]
Application Notes: Assessing Tofenacin Hydrochloride's Antidepressant Potential with the Tail Suspension Test
Introduction: The Need for Robust Preclinical Screening
The development of novel antidepressant therapeutics is a cornerstone of modern neuroscience research, addressing a significant unmet medical need worldwide. Tofenacin hydrochloride, a compound with a tricyclic-like structure, has been identified as a potential candidate for managing depressive disorders.[1] Its primary mechanism is understood to be the inhibition of serotonin and norepinephrine reuptake (SNRI), a well-established therapeutic strategy for depression.[1][2] Furthermore, as a major metabolite of orphenadrine, it may possess additional anticholinergic and antihistamine properties that could modulate its overall pharmacological profile.[1]
To rigorously evaluate the antidepressant-like effects of Tofenacin hydrochloride in a preclinical setting, a reliable and high-throughput behavioral assay is essential. The tail suspension test (TST) is a widely utilized and validated behavioral paradigm for the rapid screening of potential antidepressant compounds in mice.[3][4][5][6] This application note provides a detailed protocol and the scientific rationale for using the TST to characterize the antidepressant activity of Tofenacin hydrochloride.
Scientific Principles and Rationale
Tofenacin Hydrochloride: Mechanism of Action
Tofenacin is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] SNRIs function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increased concentration of these neurotransmitters in the synaptic cleft.[2] This enhanced monoaminergic neurotransmission is a key mechanism underlying the therapeutic effects of many clinically successful antidepressants.[2][7] The potential anticholinergic activity of Tofenacin may also contribute to its effects, although this can also be associated with common side effects seen in older tricyclic antidepressants.[7][8]
The Tail Suspension Test (TST): A Model of Behavioral Despair
The TST is predicated on the principle of "behavioral despair" or "learned helplessness".[9][10] When mice are subjected to the inescapable, acute stress of being suspended by their tails, they initially struggle to escape.[3][11] Over a short period, they adopt an immobile posture, ceasing active escape-oriented behaviors.[11][12] This state of immobility is interpreted as a depressive-like behavior.
The core rationale of the TST in drug screening is that clinically effective antidepressant treatments reduce the duration of this immobility.[12][13] Animals treated with an active antidepressant will struggle for longer periods before succumbing to immobility, reflecting a reversal of the despair-like state.[6] The test is valued for its simplicity, high throughput, and sensitivity to a broad range of antidepressant classes, making it an ideal primary screening tool.[3][4][9]
The neurobiological underpinnings of learned helplessness are linked to hyperactivity in brain regions like the amygdala and alterations in the hypothalamic-pituitary-adrenal (HPA) axis, which are also implicated in human depression.[14] Therefore, the TST provides a behavioral readout that is grounded in relevant neural circuits.
Experimental Workflow and Protocol
This section outlines a comprehensive, step-by-step protocol for evaluating Tofenacin hydrochloride using the TST. Adherence to these guidelines is critical for ensuring data integrity and reproducibility.
Experimental Design Overview
The overall workflow is designed to move from animal preparation to data analysis systematically. Proper acclimatization, randomization, and blinding are essential for a robust study.
Caption: Experimental workflow for the Tail Suspension Test.
Materials and Reagents
-
Test Compound: Tofenacin hydrochloride (powder form)
-
Vehicle: Sterile Saline (0.9% NaCl) or appropriate vehicle based on solubility.
-
Positive Control: Imipramine hydrochloride (15-30 mg/kg) or Desipramine hydrochloride (15-30 mg/kg).
-
Animals: Male C57BL/6 or CD-1 mice, 8-10 weeks old. (Note: C57BL/6 mice may exhibit tail-climbing behavior, which can be mitigated.[3])
-
Equipment:
-
Tail suspension apparatus (commercial or custom-built) with individual compartments.
-
Adhesive tape (e.g., medical-grade tape, 1.9 cm width).
-
Video recording system.
-
Animal scale.
-
Standard laboratory consumables (syringes, needles, tubes).
-
Optional: "Climbstoppers" (small plastic cylinders) for C57BL/6 mice.[4]
-
Detailed Step-by-Step Protocol
1. Animal Handling and Acclimation:
-
Upon arrival, house mice in groups under standard conditions (12:12 light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least 7 days to acclimatize.
-
Handle mice daily for 2-3 minutes for several days leading up to the experiment to reduce handling stress.
2. Drug Preparation and Administration:
-
On the day of the experiment, weigh Tofenacin hydrochloride and the positive control (Imipramine HCl) and dissolve in the vehicle to the desired concentrations. Prepare a fresh solution.
-
Randomly assign mice to experimental groups (e.g., Vehicle, Tofenacin [low, mid, high dose], Imipramine). A typical group size is n=10-12 mice.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Conduct the TST 30-60 minutes post-injection, depending on the known pharmacokinetics of the compound. Ensure this timing is consistent across all groups.
3. Tail Suspension Procedure:
-
Move the mice in their home cages to the testing room at least 60 minutes before the test begins to allow for habituation to the new environment.
-
Measure a length of adhesive tape (~15-17 cm). Securely wrap the last 1-2 cm of the mouse's tail with one end of the tape.
-
If using C57BL/6 mice, a small plastic cylinder may be placed around the tail before taping to prevent the mouse from climbing its own tail, which would invalidate the trial.[3][15]
-
Suspend the mouse by affixing the free end of the tape to the suspension bar, ensuring the mouse cannot touch any surfaces. The mouse's nose should be approximately 20-25 cm from the floor.[4]
-
Immediately start the video recording. The test duration is typically 6 minutes.[3][4][13]
-
After 6 minutes, gently remove the mouse from the apparatus, carefully remove the tape from its tail, and return it to its home cage.
-
Clean the apparatus between subjects to remove any olfactory cues.
4. Data Acquisition and Analysis:
-
The entire 6-minute session should be recorded for later analysis.[4]
-
A trained observer, blinded to the treatment conditions, should score the videos.
-
The primary measure is total immobility time . Immobility is defined as the absence of all movement except for minor respiration-related shifts.[10][15] Active struggling, limb movements, and body twisting are scored as mobility.
-
Often, the analysis focuses on the final 4 minutes of the 6-minute test, as the initial 2 minutes are typically characterized by vigorous escape attempts.[10]
-
Analyze the data using an appropriate statistical test, such as a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.
Data Interpretation and Expected Outcomes
The expected outcome is that Tofenacin hydrochloride will produce a dose-dependent decrease in immobility time compared to the vehicle-treated group. The positive control, Imipramine, should also significantly reduce immobility, validating the assay's sensitivity.
Table 1: Hypothetical TST Results for Tofenacin Hydrochloride
| Group | Treatment | Dose (mg/kg, i.p.) | N | Mean Immobility (seconds) ± SEM |
| 1 | Vehicle (Saline) | - | 12 | 155.4 ± 8.2 |
| 2 | Tofenacin HCl | 10 | 12 | 120.1 ± 7.5 |
| 3 | Tofenacin HCl | 20 | 12 | 95.7 ± 6.9** |
| 4 | Tofenacin HCl | 40 | 12 | 78.3 ± 5.4 |
| 5 | Imipramine HCl | 20 | 12 | 85.2 ± 6.1 |
| p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test). |
A significant reduction in immobility, as illustrated in the hypothetical data above, would provide strong evidence for the antidepressant-like activity of Tofenacin hydrochloride in this preclinical model.
Critical Considerations and Troubleshooting
-
Confounding Motor Effects: Tofenacin's potential anticholinergic or other off-target effects could alter general motor activity.[1] A compound that causes hyperactivity could produce a "false positive" (reduced immobility not related to antidepressant effect), while a sedative compound could yield a "false negative". It is crucial to run a separate locomotor activity test (e.g., Open Field Test) at the same doses to ensure the effects seen in the TST are not due to generalized changes in motor function.
-
Strain Differences: Mouse strain can significantly impact baseline immobility and drug response. The tail-climbing propensity of C57BL/6 mice is a well-documented issue that must be addressed to ensure data quality.[3]
-
Observer Bias: Blinding the experimenter during both the injection and scoring phases is non-negotiable for preventing unconscious bias and ensuring the trustworthiness of the results.
-
Environmental Consistency: Maintain consistent lighting, noise levels, and handling procedures throughout the experiment, as these variables can influence stress and behavior.
By integrating this robust protocol with careful experimental design and data interpretation, researchers can effectively leverage the tail suspension test to elucidate the antidepressant potential of Tofenacin hydrochloride, paving the way for further drug development.
References
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3761. [Link]
-
PubChem. (n.d.). Tofenacin. National Center for Biotechnology Information. [Link]
-
Capstick, N., & Pudney, H. (1976). A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy. Journal of International Medical Research, 4(6), 435-440. [Link]
-
Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327-336. [Link]
-
Petit-Demouliere, B., Chenu, F., & Bourin, M. (2005). Behavioral Assessment of Antidepressant Activity in Rodents. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. [Link]
-
Maze Engineers. (2017). Maze Basics: Learned Helplessness. [Link]
-
Voican, C. S., Corruble, E., & El-Hage, W. (2022). Investigational Drugs for the Treatment of Depression (Part 1): Monoaminergic, Orexinergic, GABA-Ergic, and Anti-Inflammatory Agents. Frontiers in Psychiatry, 13, 895932. [Link]
-
Nowak, G., & Szewczyk, B. (2022). Current Knowledge of the Antidepressant Activity of Chemical Compounds from Crocus sativus L. Molecules, 27(23), 8295. [Link]
-
Can, A., Dao, D. T., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59). [Link]
-
Wesołowska, A., & Kowalska, M. (2021). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Molecules, 26(11), 3397. [Link]
-
Stanford Medicine. (n.d.). Our Clinical Studies. Depression Research Clinic. [Link]
-
De Pablo, J. M., Parra, A., Segovia, S., & Guillamón, A. (1989). Does the behavioral "despair" test measure "despair"? Physiology & Behavior, 46(4), 659-662. [Link]
-
Hammels, C., Prickaerts, J., & van den Hove, D. L. (2015). Dissociation of Learned Helplessness and Fear Conditioning in Mice: A Mouse Model of Depression. PLoS ONE, 10(4), e0125892. [Link]
-
Wisdom Library. (2024). Behavioral despair test: Significance and symbolism. [Link]
-
Maier, S. F., & Seligman, M. E. P. (2016). Learned helplessness and learned controllability: from neurobiology to cognitive, emotional and behavioral neurosciences. Frontiers in Systems Neuroscience, 10, 68. [Link]
-
Psych Scene Hub. (2018). Simplified Guide to 21 Common Antidepressants - Mechanisms of Action, Side effects and Indications. [Link]
-
Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). [Link]
-
MazeEngineers. (2018, February 21). Tail Suspension Test [Video]. YouTube. [Link]
-
Rochester Clinical Research. (n.d.). Depression Clinical Trials. [Link]
-
JoVE. (2011). Video: The Tail Suspension Test. [Link]
-
Pharmacy, D. (2022, May 17). Despair Swim Test [Video]. YouTube. [Link]
-
Taylor & Francis. (n.d.). Mechanism of action – Knowledge and References. [Link]
-
Fava, M., & Papakostas, G. I. (2017). Investigational drugs in recent clinical trials for treatment-resistant depression. Expert Opinion on Investigational Drugs, 26(2), 177-188. [Link]
-
Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370. [Link]
-
Medscape. (2024). Depression Medication. [Link]
-
Wikipedia. (n.d.). Tofenacin. [Link]
-
DrugCentral. (n.d.). tofenacin. [Link]
Sources
- 1. Tofenacin - Wikipedia [en.wikipedia.org]
- 2. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tail Suspension Test [jove.com]
- 5. youtube.com [youtube.com]
- 6. Video: The Tail Suspension Test [jove.com]
- 7. Depression Medication: Antidepressants, SSRIs, Antidepressants, SNRIs, Antidepressants, MAO Inhibitors, Augmentation Agents, Antidepressants, Other, Stimulants, Thyroid Products, Neurology & Psychiatry, Herbals, NMDA Antagonists, Antidepressants, TCAs, Serotonin-Dopamine Activity Modulators (SDAM), Antipsychotics, 2nd Generation [emedicine.medscape.com]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Behavioral despair in mice: a primary screening test for antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Learned helplessness and learned controllability: from neurobiology to cognitive, emotional and behavioral neurosciences [frontiersin.org]
- 15. Dissociation of Learned Helplessness and Fear Conditioning in Mice: A Mouse Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for Tofenacin hydrochloride activity
Application Notes & Protocols
Functional Characterization of Tofenacin Hydrochloride Activity Using Cell-Based Muscarinic Receptor Assays
Introduction
Tofenacin hydrochloride is a pharmacologically active compound recognized for its antidepressant properties, structurally related to orphenadrine.[1][2] Its mechanism of action includes the inhibition of serotonin and norepinephrine reuptake.[1][3] Additionally, due to its structural characteristics, Tofenacin is predicted to possess significant anticholinergic properties, acting as a cholinergic antagonist.[4][5] The primary targets for anticholinergic agents are the muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate a vast array of physiological functions.[6]
Quantifying the antagonist activity of Tofenacin at each muscarinic receptor subtype is crucial for understanding its complete pharmacological profile, predicting potential therapeutic applications, and identifying possible side effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the functional activity of Tofenacin hydrochloride using robust, cell-based assays. We will detail the principles, step-by-step protocols, and data analysis methods for two primary functional assays: a calcium mobilization assay for Gq-coupled receptors (M1, M3, M5) and a cAMP inhibition assay for Gi-coupled receptors (M2, M4).
Principle of Muscarinic Receptor Signaling
Understanding the distinct signaling pathways of muscarinic receptor subtypes is fundamental to selecting the appropriate assay for functional characterization. These receptors are broadly divided into two signaling families based on the G protein they couple with.
-
Gq/11-Coupled Receptors (M1, M3, M5): Upon activation by an agonist (e.g., acetylcholine, carbachol), these receptors activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured with fluorescent indicators.[6][7]
-
Gi/o-Coupled Receptors (M2, M4): Activation of these receptors leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This inhibitory effect can be quantified by first stimulating cAMP production with an agent like forskolin and then measuring the agonist-dependent reduction.[8]
An antagonist, such as Tofenacin, will not elicit a response on its own but will competitively block the receptor, preventing the agonist from binding and initiating these signaling cascades. The potency of the antagonist is determined by its ability to shift the dose-response curve of the agonist.
Figure 1: Gq-coupled muscarinic receptor signaling pathway.
Figure 2: Gi-coupled muscarinic receptor signaling pathway.
Cell Line Selection and Culture
To accurately determine the subtype-specific activity of Tofenacin, it is essential to use host cell lines that do not endogenously express the target receptors at high levels, but have been stably transfected to express a single human muscarinic receptor subtype. Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells are industry standards for this purpose.[9][10][11]
-
Recommended Cell Lines:
-
CHO-K1-hM1, CHO-K1-hM3, CHO-K1-hM5
-
HEK293-hM2, HEK293-hM4
-
-
Culture Media: F-12K Medium (for CHO-K1) or DMEM (for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain receptor expression.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days or upon reaching 80-90% confluency.
Protocol 1: Calcium Mobilization Assay (M1, M3, M5 Receptors)
This assay measures the ability of Tofenacin to block agonist-induced intracellular calcium release in cells expressing Gq-coupled muscarinic receptors.
Materials and Equipment
-
Cells: CHO-K1 or HEK293 cells stably expressing hM1, hM3, or hM5 receptors.
-
Reagents:
-
Tofenacin hydrochloride (stock solution in DMSO or water).
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
Reference antagonist (e.g., Atropine).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (an anion-exchange transport inhibitor, often included in kits to prevent dye leakage).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Equipment:
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading with automated liquid handling.
-
Multichannel pipette.
-
Figure 3: Workflow for Calcium Mobilization Antagonist Assay.
Step-by-Step Methodology
-
Cell Plating (Day 1):
-
Harvest and count the cells.
-
Seed the cells into black, clear-bottom microplates at a density of 20,000-40,000 cells/well (optimize for cell line).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Plate Preparation (Day 2):
-
Prepare serial dilutions of Tofenacin hydrochloride in Assay Buffer. A typical 8-point curve might range from 1 nM to 10 µM.
-
Include wells for a reference antagonist (e.g., Atropine), a no-antagonist control (agonist only), and a no-agonist control (vehicle only).
-
-
Dye Loading (Day 2):
-
Prepare the calcium dye loading solution according to the manufacturer’s instructions, including Probenecid if required.
-
Remove culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Antagonist Addition and Incubation:
-
After incubation, transfer the cell plate to the FLIPR instrument.
-
The instrument will add the prepared Tofenacin dilutions (and controls) to the cell plate.
-
Incubate for 15-30 minutes at room temperature. Causality Note: This pre-incubation step allows the antagonist to reach binding equilibrium with the receptor before agonist challenge.
-
-
Agonist Challenge and Signal Reading:
-
Prepare the agonist (e.g., Carbachol) at a concentration that will yield an ~80% maximal response (EC₈₀) in the final assay volume. This concentration must be predetermined from an agonist dose-response experiment.
-
The FLIPR will establish a stable baseline fluorescence reading for ~10-20 seconds.
-
The instrument will then add the agonist to all wells simultaneously and continue to record the fluorescence kinetically for 60-120 seconds.
-
Protocol 2: cAMP Inhibition Assay (M2, M4 Receptors)
This assay measures the ability of Tofenacin to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP production in cells expressing Gi-coupled receptors.
Materials and Equipment
-
Cells: CHO-K1 or HEK293 cells stably expressing hM2 or hM4 receptors.
-
Reagents:
-
Tofenacin hydrochloride.
-
Muscarinic agonist (e.g., Carbachol).
-
Reference antagonist (e.g., Atropine).
-
Forskolin (a direct activator of adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or GloSensor™ cAMP Assay).
-
-
Equipment:
-
Solid white 96-well or 384-well microplates (or as specified by the kit).
-
Plate reader compatible with the chosen detection technology (e.g., HTRF-certified reader).
-
Figure 4: Workflow for cAMP Inhibition Antagonist Assay.
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest cells and resuspend them in stimulation buffer (typically HBSS containing IBMX) at a determined optimal density (e.g., 0.5 - 1.0 x 10⁶ cells/mL).
-
-
Assay Reaction:
-
Add the cell suspension to the wells of the microplate.
-
Add the serially diluted Tofenacin hydrochloride or control compounds.
-
Immediately add a mixture of the agonist (at its EC₈₀ concentration for cAMP inhibition) and forskolin (at a concentration that gives a robust signal, typically 1-10 µM).
-
Self-Validation Note: The assay includes key controls:
-
Basal Control: Cells only (no forskolin, no agonist).
-
Forskolin Control (100% Signal): Cells + Forskolin.
-
Inhibition Control (0% Signal): Cells + Forskolin + EC₁₀₀ Agonist.
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 30-60 minutes (optimize for the specific cell line).
-
-
cAMP Detection:
-
Add the cAMP detection reagents (e.g., HTRF d2-cAMP and anti-cAMP cryptate) as per the manufacturer’s protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on a compatible plate reader using the appropriate settings for the detection technology (e.g., simultaneous dual-emission reading at 665 nm and 620 nm for HTRF).
-
Data Analysis and Interpretation
For both assays, the goal is to determine the IC₅₀ value for Tofenacin hydrochloride at each receptor subtype.
-
Data Normalization:
-
For the calcium assay, use the peak fluorescence response. For the cAMP assay, use the final signal reading (e.g., HTRF ratio).
-
Normalize the data by defining the 100% response as the signal from the "agonist only" control (for Ca²⁺) or the "forskolin only" control (for cAMP), and the 0% response as the "vehicle only" or "fully inhibited" control.
-
Calculate the percent inhibition for each concentration of Tofenacin.
-
-
Curve Fitting:
-
Plot the percent inhibition against the log concentration of Tofenacin hydrochloride.
-
Fit the data using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of Tofenacin that produces 50% of the maximum inhibition.
-
-
Results Presentation:
-
Summarize the calculated IC₅₀ values for Tofenacin and any reference compounds across the different muscarinic receptor subtypes in a clear, tabular format. This allows for easy comparison of potency and selectivity.
-
Sample Data Table
| Compound | Receptor Subtype | Assay Type | Agonist Used (EC₈₀) | Calculated IC₅₀ (nM) |
| Tofenacin HCl | M1 | Calcium Mobilization | Carbachol (100 nM) | [Sample Value] |
| Tofenacin HCl | M2 | cAMP Inhibition | Carbachol (50 nM) | [Sample Value] |
| Tofenacin HCl | M3 | Calcium Mobilization | Carbachol (80 nM) | [Sample Value] |
| Tofenacin HCl | M4 | cAMP Inhibition | Carbachol (60 nM) | [Sample Value] |
| Tofenacin HCl | M5 | Calcium Mobilization | Carbachol (120 nM) | [Sample Value] |
| Atropine | M1 | Calcium Mobilization | Carbachol (100 nM) | [Reference Value] |
| Atropine | M2 | cAMP Inhibition | Carbachol (50 nM) | [Reference Value] |
References
-
Tofenacin | C17H21NO | CID 25315 . PubChem - NIH. [Link]
-
Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service . Creative Biolabs. [Link]
-
Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader . Molecular Devices. [Link]
-
High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes . PubMed Central. [Link]
-
Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells . PubMed. [Link]
-
Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors . NIH. [Link]
-
A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems . PMC. [Link]
-
Tofenacin hydrochloride . Cambridge Bioscience. [Link]
-
Tofenacin . Wikipedia. [Link]
-
Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System . Molecular Devices. [Link]
-
M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells . PLOS One. [Link]
-
Human muscarinic receptors expressed in A9L and CHO cells: activation by full and partial agonists . PubMed. [Link]
-
Forskolin-free cAMP assay for Gi-coupled receptors . ResearchGate. [Link]
-
Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays . ACS Publications. [Link]
-
In vivo human models for the study of anticholinergic drugs . PubMed. [Link]
-
tofenacin . Drug Central. [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists . PMC. [Link]
-
CHO-K1/M1 Stable Cell Line . GenScript. [Link]
-
Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout . MDPI. [Link]
-
Anticholinergic Toxicity Workup: Approach Considerations, Laboratory Studies . Medscape Reference. [Link]
-
Nortriptyline . Wikipedia. [Link]
-
Design, principle and validation of selected Tango assays . ResearchGate. [Link]
-
The M3 Muscarinic Acetylcholine Receptor Expressed in HEK-293 Cells Signals to Phospholipase D via G12 but Not Gq-type G Proteins . PubMed. [Link]
-
M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist cAMP LeadHunter Assay . Eurofins Discovery. [Link]
-
Ca2+ Mobilization Assay . Creative Bioarray. [Link]
-
In Vitro Muscarinic Receptor Radioligand-Binding Assays . ResearchGate. [Link]
-
Mechanism of action – Knowledge and References . Taylor & Francis. [Link]
-
Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells . PubMed Central. [Link]
-
PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome . NIH. [Link]
-
Muscarinic Acetylcholine Receptor M3 - HEK293 CELL LINE . CLS Cell Lines Service GmbH. [Link]
-
LUNCH & LEARN - Anticholinergic burden: Evidence into practice . YouTube. [Link]
-
Forskolin-free cAMP assay for Gi-coupled receptors . PubMed. [Link]
-
Buspirone . Wikipedia. [Link]
-
Muscarinic Acetylcholine Receptor (mAChR) M3 /NFAT Luciferase Reporter HEK293 Cell Line . BPS Bioscience. [Link]
-
A comprehensive map of molecular drug targets . PMC - PubMed Central. [Link]
-
TOFENACIN . Gsrs. [Link]
Sources
- 1. Tofenacin - Wikipedia [en.wikipedia.org]
- 2. tofenacin | 15301-93-6 [chemicalbook.com]
- 3. Tofenacin hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tofenacin (free base) | TargetMol [targetmol.com]
- 6. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells | PLOS One [journals.plos.org]
- 11. genscript.com [genscript.com]
Application Note: A Comprehensive Protocol for Tofenacin Hydrochloride Receptor Binding Assay
Abstract
This application note provides a detailed, field-proven protocol for determining the receptor binding affinity and selectivity profile of Tofenacin hydrochloride. Tofenacin is recognized pharmacologically as a cholinergic antagonist, primarily targeting muscarinic acetylcholine receptors (mAChRs).[1] Characterizing its interaction with the five human muscarinic receptor subtypes (M1-M5) is crucial for understanding its therapeutic potential and off-target liability. We present a robust radioligand competition binding assay using cell membranes expressing recombinant human muscarinic receptors. The methodology emphasizes scientific integrity, explaining the causality behind each step to ensure reproducible and reliable data generation for researchers in pharmacology and drug development.
Introduction: The Scientific Imperative for Receptor Profiling
Tofenacin, a metabolite of Orphenadrine, acts as a cholinergic antagonist, a class of drugs that block the actions of acetylcholine at its receptors.[1][2] Muscarinic receptors, a family of G-protein coupled receptors (GPCRs) with five distinct subtypes (M1-M5), are key targets for such agents and are implicated in a wide range of physiological functions and diseases.[3] Therefore, precisely quantifying the binding affinity (expressed as the inhibition constant, Kᵢ) of Tofenacin hydrochloride at each mAChR subtype is a foundational step in its pharmacological characterization.
Receptor binding assays are indispensable tools in this process, allowing for the direct measurement of a drug's interaction with its target.[4] This protocol details a competitive radioligand binding assay, a highly sensitive and specific method where the unlabeled test compound (Tofenacin) competes with a known, radioactively labeled ligand for binding to the receptor.[5] The resulting data are used to calculate the IC₅₀ (half-maximal inhibitory concentration), which is then converted to the Kᵢ value, a true measure of binding affinity.[6]
Principle of the Competition Binding Assay
The assay operates on the principle of competitive inhibition at equilibrium. A fixed concentration of a high-affinity radioligand (in this case, [³H]N-methylscopolamine, a non-selective muscarinic antagonist) is incubated with a source of muscarinic receptors (recombinant cell membranes).[7] In the presence of increasing concentrations of the unlabeled competitor, Tofenacin hydrochloride, the amount of radioligand bound to the receptor decreases. By measuring the bound radioactivity at each Tofenacin concentration, a dose-response curve is generated, from which the IC₅₀ is derived.
To ensure the data reflects only specific binding to the muscarinic receptors, a parallel determination of non-specific binding (NSB) is performed. This is achieved by adding a saturating concentration of a potent, unlabeled muscarinic antagonist (e.g., Atropine) to displace all specific radioligand binding.[8]
Diagram: The Competitive Binding Principle
Caption: Competitive interaction between radioligand and Tofenacin at the receptor.
Materials and Reagents
Properly sourced and prepared materials are critical for assay success.
| Material/Reagent | Supplier Example | Purpose & Rationale |
| Receptor Source | PerkinElmer, MilliporeSigma | Membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors. Using recombinant subtypes provides a clean system to assess selectivity. |
| Radioligand | PerkinElmer | [³H]N-methylscopolamine ([³H]NMS), specific activity: 70-90 Ci/mmol. High specific activity is crucial for achieving a good signal-to-noise ratio.[9] |
| Test Compound | N/A | Tofenacin hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, then assay buffer). |
| NSB Control | Sigma-Aldrich | Atropine sulfate. A classic, potent muscarinic antagonist used at a high concentration (~1000x Kᵢ) to define non-specific binding.[8] |
| Assay Buffer | In-house preparation | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Tris provides stable buffering. Mg²⁺ ions are often required for optimal GPCR conformation and binding. |
| Wash Buffer | In-house preparation | Ice-cold 50 mM Tris-HCl, pH 7.4. The cold temperature is critical to minimize dissociation of the receptor-ligand complex during washing.[8] |
| Filter Plates | MilliporeSigma (MultiScreen), PerkinElmer (UniFilter) | 96-well glass fiber filter plates (GF/B or GF/C). Glass fiber efficiently captures cell membranes.[5][9] |
| Pre-treatment Agent | Sigma-Aldrich | Polyethyleneimine (PEI), 0.3% (w/v) in H₂O. Coats the negatively charged glass fibers to reduce non-specific binding of cationic radioligands.[9] |
| Scintillation Cocktail | PerkinElmer (MicroScint-20) | A solution that emits light when excited by radioactive decay, allowing for quantification. |
| Instrumentation | N/A | Vacuum manifold for filtration, microplate liquid scintillation counter (e.g., PerkinElmer MicroBeta²). |
Detailed Experimental Protocol
This protocol is designed for a 96-well filter plate format. All incubations should be performed in triplicate.
Part A: Reagent Preparation
-
Assay Buffer Preparation: Prepare 1 L of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Filter sterilize and store at 4°C.
-
Tofenacin Hydrochloride Stock & Dilutions:
-
Causality: Serial dilutions are essential to generate a full competition curve spanning from 0% to 100% inhibition.
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Perform a serial dilution series in assay buffer to generate final assay concentrations typically ranging from 0.1 nM to 100 µM. The final DMSO concentration in the assay should not exceed 0.5% to avoid impacting receptor integrity.
-
-
Radioligand Working Solution:
-
Causality: The radioligand concentration should be at or near its Kₑ (dissociation constant) for the receptor. This provides optimal conditions for competitive displacement.
-
Dilute the [³H]NMS stock in assay buffer to a concentration of 2x the desired final concentration (e.g., dilute to 1 nM for a final assay concentration of 0.5 nM).
-
-
Receptor Membrane Preparation:
-
Causality: Homogenization ensures a uniform suspension of receptors, leading to consistent results across wells. The protein concentration must be optimized to ensure specific binding is a small fraction (<10%) of the total radioligand added, preventing ligand depletion.
-
Thaw the frozen cell membrane aliquot on ice.
-
Homogenize gently in ice-cold assay buffer using a Dounce or Polytron homogenizer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membrane suspension in assay buffer to a pre-optimized working concentration (e.g., 5-20 µg protein per well). Keep on ice at all times.
-
-
Filter Plate Pre-treatment:
-
Add 100 µL of 0.3% PEI to each well of the glass fiber filter plate.
-
Incubate for 30-60 minutes at 4°C.[9]
-
Just before use, wash the plate twice with 200 µL/well of ice-cold assay buffer using the vacuum manifold. Do not allow the filters to dry out completely.
-
Part B: Assay Execution Workflow
Diagram: Filtration Binding Assay Workflow
Caption: Step-by-step workflow for the radioligand filtration binding assay.
-
Assay Plate Setup (Total Volume = 200 µL/well):
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Tofenacin Competition Wells: Add 50 µL of the appropriate Tofenacin serial dilution.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 4 µM Atropine (for a final concentration of 1 µM).
-
-
Add Radioligand: Add 50 µL of the 2x [³H]NMS working solution to all wells.
-
Initiate Reaction: Add 100 µL of the diluted receptor membrane suspension to all wells to start the binding reaction.
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature (25°C) with gentle shaking. The incubation time must be sufficient to reach equilibrium, which should be determined in preliminary time-course experiments.
-
Termination and Filtration:
-
Causality: This is the most critical step. Filtration must be rapid to effectively separate bound from free radioligand without disturbing the equilibrium.[9]
-
Place the filter plate on the vacuum manifold.
-
Turn on the vacuum to rapidly aspirate the contents of the wells through the filter membrane.
-
-
Washing:
-
Immediately wash the filters three times with 200 µL/well of ice-cold wash buffer. Do not delay between washes.
-
-
Drying and Counting:
-
Remove the filter plate from the manifold and dry it completely (e.g., under a heat lamp or in a low-temperature oven).
-
Add 50 µL of liquid scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate for at least 4 hours in the dark.
-
Count the radioactivity (in Counts Per Minute, CPM) in a microplate scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM values for each triplicate.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of Tofenacin, calculate the percent specific binding: % Specific Binding = (Binding in presence of Tofenacin - NSB) / (Total Binding - NSB) * 100
-
Plot the % Specific Binding against the log concentration of Tofenacin hydrochloride. The data should form a sigmoidal dose-response curve.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. This will yield the IC₅₀ value.
-
-
Calculate the Inhibition Constant (Kᵢ):
-
Causality: The IC₅₀ is dependent on the assay conditions (specifically the radioligand concentration), whereas the Kᵢ is an absolute measure of affinity. The Cheng-Prusoff equation corrects for the presence of the radioligand.
-
Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand ([³H]NMS).
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment.
-
-
Data Presentation: Hypothetical Tofenacin Binding Profile
| Receptor Subtype | Radioligand | Tofenacin Kᵢ (nM) | Selectivity Ratio (vs. M3) |
| Human M1 | [³H]NMS | 15.2 | 3.8-fold vs M3 |
| Human M2 | [³H]NMS | 25.8 | 6.5-fold vs M3 |
| Human M3 | [³H]NMS | 4.0 | - |
| Human M4 | [³H]NMS | 19.5 | 4.9-fold vs M3 |
| Human M5 | [³H]NMS | 12.1 | 3.0-fold vs M3 |
Assay Validation and Troubleshooting
A robust assay is a self-validating one. Key parameters to monitor include:
-
Signal Window: The ratio of Total Binding CPM to NSB CPM should be high (ideally >10). Low windows may indicate issues with receptor activity, radioligand integrity, or excessive non-specific binding.
-
Reproducibility: Triplicate values should have a coefficient of variation (%CV) of less than 15%.
-
Control Compound: A known muscarinic antagonist (e.g., Atropine, Pirenzepine) should be run as a control to ensure the assay is performing as expected. The calculated Kᵢ for the control should be within the historically accepted range.
Alternative Technology: Scintillation Proximity Assay (SPA)
For higher throughput applications, a Scintillation Proximity Assay (SPA) offers a homogeneous "mix-and-measure" alternative that eliminates the filtration step.[10] In this format, receptor membranes are captured onto SPA beads containing embedded scintillant. Only radioligand bound to the receptor is close enough to the bead to generate a light signal, which is read on a scintillation counter.[11][12] While requiring more optimization, SPA reduces handling steps and radioactive waste.[10]
References
-
Kenakin, T. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. [Link]
-
MilliporeSigma. Receptor Binding Assays. Application Note. [Link]
-
Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25315, Tofenacin. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. [Link]
-
Heitman, L. H., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. Purinergic Signalling. [Link]
-
Ukai, M., et al. (2007). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. Journal of Pharmacological Sciences. [Link]
-
Williams, M. (2008). Scintillation Proximity Assays in High-Throughput Screening. Methods in Molecular Biology. [Link]
-
Eglen, R. M., et al. (2007). Relative muscarinic subtype selectivity of anticholinergic agents. BJU International. [Link]
-
Kruse, A. C., et al. (2012). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. Nature. [Link]
-
Andre, E., et al. (1998). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology. [Link]
-
Walland, A., et al. (1999). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Traynor, J. R. (2012). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Journal of Medicinal Chemistry. [Link]
-
De-los-Santos-Alvarez, N., et al. (2014). Protein-nucleic acid (receptor-ligand) binding detection techniques. Government of Canada Publications. [Link]
-
Wikipedia. Tofenacin. [Link]
-
Rio, D. C. (2012). Filter-Binding Assay for Analysis of RNA-Protein Interactions. Cold Spring Harbor Protocols. [Link]
-
D'Agostino, G., et al. (1987). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. British Journal of Pharmacology. [Link]
-
Stahl, S. M. (2017). Receptor binding profiles of antipsychotic agents. Stahl's Essential Psychopharmacology. [Link]
Sources
- 1. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tofenacin | 15301-93-6 [chemicalbook.com]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. revvity.com [revvity.com]
Application Notes and Protocols for the Quantification of Tofenacin Hydrochloride in Biological Matrices
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the sample preparation of Tofenacin hydrochloride in biological matrices, primarily human plasma. Tailored for researchers, scientists, and drug development professionals, this document outlines systematic approaches for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The methodologies are designed to ensure high recovery, minimize matrix effects, and produce clean extracts suitable for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each protocol is presented with an in-depth explanation of the scientific rationale behind the selection of reagents and procedural steps. Furthermore, this guide adheres to the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and reproducible data for pharmacokinetic and toxicokinetic studies.
Introduction: Understanding Tofenacin Hydrochloride
Tofenacin is a tertiary amine and an active metabolite of the muscle relaxant Orphenadrine.[1] It acts as a muscarinic antagonist and is investigated for its antidepressant properties.[2] Accurate quantification of Tofenacin in biological matrices is paramount for elucidating its pharmacokinetic profile, assessing bioequivalence, and monitoring therapeutic efficacy and safety. As a basic compound with a pKa of approximately 9.42 and a cLogP of 3.31, its physicochemical properties heavily influence the choice and optimization of sample preparation strategies.[3] The hydrochloride salt form ensures its aqueous solubility for administration, but in biological fluids at physiological pH, it will primarily exist in its protonated, cationic form.
Table 1: Physicochemical Properties of Tofenacin
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁NO | [3] |
| Molecular Weight | 255.35 g/mol | [3] |
| pKa (predicted) | 9.42 ± 0.10 (basic) | [3] |
| cLogP | 3.31 | Drug Central |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Form | Off-White Solid | [3] |
The metabolism of its parent compound, Orphenadrine, primarily involves hepatic demethylation, which leads to the formation of Tofenacin (N-desmethylorphenadrine).[1] Further metabolism of Tofenacin may occur, and understanding these pathways is crucial for identifying potential metabolites that could interfere with its analysis.
Core Principles of Sample Preparation in Bioanalysis
The primary objective of sample preparation is to isolate the analyte of interest (Tofenacin) from the complex biological matrix, remove interfering endogenous components like proteins and phospholipids, and concentrate the analyte to a level suitable for detection.[4] The choice of technique depends on the required cleanliness of the extract, the desired concentration factor, and the throughput needs of the laboratory. A well-designed sample preparation protocol is the cornerstone of a robust and reliable bioanalytical method.[5]
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward technique for removing the bulk of proteins from plasma samples.[6] It is often the method of choice for high-throughput screening due to its simplicity and speed.[7] The mechanism involves the addition of a water-miscible organic solvent, which disrupts the hydration shell around proteins, leading to their denaturation and precipitation.[6]
Rationale and scientific justification
Acetonitrile (ACN) is the most commonly used precipitation solvent due to its ability to efficiently precipitate proteins while keeping a broad range of analytes, including basic drugs like Tofenacin, in the supernatant.[6][8] A 3:1 ratio of ACN to plasma is generally effective for complete protein removal.[9] This method is fast and requires minimal method development. However, it provides the least clean extract, as endogenous components like phospholipids may remain in the supernatant, potentially causing significant matrix effects in the LC-MS/MS analysis.[10]
Experimental Protocol: Acetonitrile Precipitation
Materials:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Tofenacin hydrochloride reference standard
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled Tofenacin)
-
Acetonitrile (HPLC or LC-MS grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
96-well collection plates
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.[9]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that can provide the cleanest extracts, leading to minimal matrix effects and improved assay sensitivity. [11]It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while matrix interferences are washed away. [12]
Rationale and scientific justification
For a basic compound like Tofenacin, a mixed-mode cation exchange SPE sorbent is ideal. This type of sorbent possesses both reversed-phase (e.g., C8 or C18) and ion-exchange functionalities. The extraction process involves several steps:
-
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol).
-
Equilibration: The sorbent is equilibrated with an aqueous solution at a specific pH.
-
Loading: The pre-treated plasma sample is loaded onto the sorbent. The pH is kept slightly acidic (e.g., pH 6) to ensure Tofenacin is protonated and can bind to the cation exchange sites, while also retaining it via hydrophobic interactions.
-
Washing: An acidic wash removes neutral and acidic interferences. An organic wash can then remove less polar, non-basic interferences.
-
Elution: A basic organic solvent is used to neutralize the charge on Tofenacin, disrupting its interaction with the cation exchange sites and eluting it from the sorbent.
This multi-step process results in a highly purified and concentrated sample. [12]
Experimental Protocol: Mixed-Mode Cation Exchange SPE
Materials:
-
Human plasma
-
Tofenacin hydrochloride reference standard
-
Internal Standard (IS) solution
-
Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
4% Phosphoric acid in water
-
Methanol (HPLC grade)
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge, vortex mixer, solvent evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS and 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Sorbent Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through at a flow rate of ~1 mL/min.
-
Washing Step 1: Wash the cartridge with 1 mL of 4% phosphoric acid in water.
-
Washing Step 2: Wash the cartridge with 1 mL of methanol. Dry the sorbent thoroughly under high vacuum for 5 minutes.
-
Elution: Elute Tofenacin with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of reconstitution solvent for LC-MS/MS analysis.
Caption: Solid-Phase Extraction Workflow
Method Validation: Ensuring Data Integrity
Once a sample preparation protocol is established, the entire bioanalytical method must be validated according to regulatory guidelines to ensure it is suitable for its intended purpose. [5]Key validation parameters are summarized below.
Table 2: Key Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical for Small Molecules) |
| Selectivity | The ability to differentiate and quantify the analyte from endogenous matrix components and other potential interferences. | No significant interference at the retention time of the analyte and IS in at least 6 unique blank matrix sources. |
| Accuracy & Precision | Closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in replicate measurements (precision). | Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ). [13] |
| Recovery | The extraction efficiency of the analytical method. [14] | Should be consistent and reproducible, though not necessarily 100%. [13] |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. [10][15] | The CV of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. [16] |
Assessing Recovery and Matrix Effect
Recovery Calculation: Recovery is determined by comparing the peak area of an analyte from an extracted sample to the peak area of an analyte from a post-extraction spiked sample (which represents 100% recovery). [13]
-
A: Peak area of analyte in an extracted sample.
-
B: Peak area of analyte in a post-extraction spiked blank matrix sample.
-
% Recovery = (A / B) * 100
Matrix Effect Calculation: The matrix effect is assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
B: Peak area of analyte in a post-extraction spiked blank matrix sample.
-
C: Peak area of analyte in a neat solution at the same concentration.
-
Matrix Factor = B / C
-
An IS-normalized matrix factor is calculated to assess if the IS adequately compensates for the matrix effect.
Conclusion and Recommendations
The choice of sample preparation method for Tofenacin hydrochloride in biological matrices is a critical decision that balances the need for sample cleanliness, recovery, sensitivity, and throughput.
-
Protein Precipitation is suitable for early discovery or high-throughput applications where speed is paramount and potential matrix effects can be managed chromatographically.
-
Liquid-Liquid Extraction offers a significant improvement in sample cleanliness and is a robust method for many preclinical and clinical studies.
-
Solid-Phase Extraction , particularly with a mixed-mode cation exchange sorbent, provides the cleanest extracts and is the recommended approach for methods requiring the highest sensitivity and specificity, and for mitigating complex matrix effects.
Regardless of the method chosen, a full validation in accordance with regulatory guidelines is essential to ensure the integrity and reliability of the bioanalytical data. [5]
References
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA.gov. [Link]
-
Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent.com. [Link]
-
Chemistry LibreTexts. (2022, January 24). 4: Drug Analysis of Plasma Samples. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent.com. [Link]
- Hodson, L., et al. (2014). The Storage Stability and Concentration of Acetoacetate Differs Between Blood Fractions. Clinica Chimica Acta, 433, 183-187.
-
National Center for Biotechnology Information. (n.d.). Orphenadrine. PubChem. [Link]
- Chen, X., et al. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology, 16(5), 351-355.
-
Wikipedia. (n.d.). Orphenadrine. [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]
- O'Meally, D., et al. (2005). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry.
-
Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]
- Tian, J., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4325-4336.
-
ResearchGate. (2025, December 22). (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC. [Link]
-
Medscape. (n.d.). Norflex (DSC) (orphenadrine) dosing, indications, interactions, adverse effects, and more. [Link]
-
PubMed. (2023, October 16). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]
-
LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
Agilent Technologies. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent.com. [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.gov. [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
National Center for Biotechnology Information. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. [Link]
-
PubMed. (1994). pH-sensitive, plasma-stable liposomes with relatively prolonged residence in circulation. [Link]
-
MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
Resolian. (n.d.). Road to Recovery. [Link]
-
National Center for Biotechnology Information. (n.d.). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
ResearchGate. (2025, August 5). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. [Link]
-
INTEDE. (n.d.). Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME). [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]
-
PubMed. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA.gov. [Link]
-
ACS Publications. (2025, December 18). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. [Link]
-
U.S. Food and Drug Administration. (1996, September 10). 40249 Orphenadrine Citrate Bioequivalence Review. accessdata.fda.gov. [Link]
-
Taylor & Francis Online. (n.d.). Assessing Stability in Bioanalysis: Reflections on the Last 10 Years. [Link]
-
Taylor & Francis Online. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
ResearchGate. (2025, August 10). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview | Request PDF. [Link]
-
bioRxiv. (2026, January 16). Quality control of blood plasma for mass-spectrometry proteomic research. [Link]
-
Konsilmed. (2025, November 13). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link]
-
ResearchGate. (2015, May 6). Which organic solvent, not alcohol, can give good solubility to ofloxacin?. [Link]
-
pill.bid. (n.d.). Solubility Table. [Link]
Sources
- 1. Orphenadrine - Wikipedia [en.wikipedia.org]
- 2. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tofenacin | 15301-93-6 [chemicalbook.com]
- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. agilent.com [agilent.com]
- 12. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Application Note: A Strategic Approach to the Chiral Separation of Tofenacin Hydrochloride Enantiomers by HPLC
Abstract
This application note presents a detailed, strategic protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Tofenacin hydrochloride enantiomers. Tofenacin, an antidepressant with a tricyclic-like structure, contains a single chiral center, necessitating enantioselective analysis to support pharmaceutical development and quality control.[1][2] This guide eschews a single, rigid protocol in favor of a systematic method development approach, empowering researchers to identify optimal separation conditions. We will explore the rationale behind the selection of chiral stationary phases (CSPs), mobile phase optimization, and the establishment of a self-validating analytical procedure.
Introduction: The Imperative of Chiral Purity for Tofenacin
Tofenacin hydrochloride, chemically known as N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine hydrochloride, is a serotonin-norepinephrine reuptake inhibitor.[1][2] The presence of a stereogenic center in its structure gives rise to two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects. Consequently, regulatory agencies worldwide mandate the characterization and control of the enantiomeric purity of chiral drug substances.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the enantioselective analysis of chiral compounds in the pharmaceutical industry due to its versatility, sensitivity, and robustness.[3] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most widely adopted approach, as it avoids the need for derivatization, which can introduce additional complexity and potential for analytical error.
This document provides a comprehensive guide to developing a reliable HPLC method for the chiral separation of Tofenacin hydrochloride enantiomers, focusing on a logical, screening-based strategy to identify the most effective CSP and mobile phase combination.
The Strategic Pillar: Rational Selection of Chiral Stationary Phases
The cornerstone of any successful chiral separation is the selection of an appropriate CSP. The interaction between the chiral analyte and the CSP is a complex phenomenon, often involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For a molecule with the structural features of Tofenacin (a tertiary amine with aromatic rings), polysaccharide-based CSPs are a highly promising starting point. These CSPs, typically derivatives of cellulose or amylose, are known for their broad enantiorecognition capabilities for a wide range of chiral compounds.
Our recommended screening strategy will therefore focus on a selection of polysaccharide-based columns with different chiral selectors to maximize the probability of achieving a successful separation.
Experimental Workflow: A Systematic Screening Approach
The following protocol outlines a systematic approach to screen for and optimize the chiral separation of Tofenacin hydrochloride.
Materials and Reagents
-
Tofenacin hydrochloride racemic standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
HPLC grade Methanol (MeOH)
-
HPLC grade Acetonitrile (ACN)
-
Diethylamine (DEA), analytical grade
-
Formic acid, analytical grade
Recommended Chiral Stationary Phases for Screening
A selection of CSPs with diverse chiral recognition mechanisms is recommended for the initial screening:
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : A widely used and often successful first choice for a broad range of chiral compounds.
-
Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) : Offers alternative selectivity to Cellulose-1.
-
Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) : Amylose-based phases can provide different enantioselectivity compared to their cellulose counterparts.
Preparation of Solutions
-
Sample Solution: Prepare a stock solution of racemic Tofenacin hydrochloride in a suitable solvent (e.g., Methanol or Ethanol) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Mobile Phases: Prepare the screening mobile phases as described in Table 1. For mobile phases containing additives, add 0.1% (v/v) of the specified additive.
HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system with a UV detector.
-
Columns: As specified in section 3.2 (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength where Tofenacin exhibits strong absorbance (a preliminary UV scan of the analyte is recommended; 220 nm is a reasonable starting point).
-
Injection Volume: 10 µL.
Screening Protocol
The screening process is designed to efficiently test the selected CSPs with a range of mobile phases, covering normal phase, polar organic, and reversed-phase conditions.
Table 1: Mobile Phase Screening Protocol
| Screening Phase | Mobile Phase Composition (v/v) | Additive | Rationale |
| Normal Phase | n-Hexane / Isopropanol (90:10) | 0.1% DEA | A standard starting point for many chiral separations. DEA is added to improve the peak shape of basic analytes like Tofenacin. |
| n-Hexane / Ethanol (90:10) | 0.1% DEA | Ethanol can offer different selectivity compared to Isopropanol. | |
| Polar Organic | Acetonitrile / Methanol (95:5) | 0.1% DEA | For compounds that are not soluble in normal phase eluents. |
| Methanol | 0.1% DEA | A strong polar organic mobile phase. | |
| Reversed Phase | Acetonitrile / Water (50:50) | 0.1% Formic Acid | To assess separation under reversed-phase conditions. Formic acid is used to protonate the amine and improve peak shape. |
| Methanol / Water (50:50) | 0.1% Formic Acid | An alternative reversed-phase mobile phase. |
Workflow Diagram:
Caption: Workflow for the chiral separation of Tofenacin HCl.
Data Interpretation and Method Optimization
Initial Screening Evaluation
After the initial screening, evaluate the chromatograms for:
-
Retention: Are the peaks retained on the column?
-
Resolution (Rs): Is there any separation between the enantiomers? A resolution of Rs ≥ 1.5 is generally desired for baseline separation.
-
Peak Shape: Are the peaks symmetrical? Tailing peaks may indicate a need to adjust the mobile phase additive concentration.
Method Optimization
Once a promising CSP and mobile phase system have been identified (i.e., partial or full separation is observed), further optimization can be performed:
-
Mobile Phase Composition: Fine-tune the ratio of the organic modifier to the non-polar or aqueous component to improve resolution and adjust retention times.
-
Additive Concentration: If peak shape is poor, adjust the concentration of the acidic or basic additive.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, at the cost of longer analysis times.
-
Temperature: Varying the column temperature can also impact selectivity and resolution.
Hypothetical Optimized Method and Expected Results
Based on the principles of chiral chromatography and the structure of Tofenacin, a successful separation is anticipated on a cellulose-based CSP under normal phase conditions. The following represents a hypothetical optimized method.
Table 2: Hypothetical Optimized HPLC Conditions
| Parameter | Condition |
| Column | Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Table 3: Expected Chromatographic Parameters
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~ 8.5 | ~ 9.8 |
| Tailing Factor | ≤ 1.2 | ≤ 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{≥ 2.0} |
Conclusion
This application note provides a comprehensive and scientifically grounded strategy for the development of a chiral HPLC method for the separation of Tofenacin hydrochloride enantiomers. By employing a systematic screening approach with a rational selection of polysaccharide-based chiral stationary phases and a variety of mobile phase systems, researchers can efficiently identify and optimize conditions for robust and reliable enantioselective analysis. The principles and protocols outlined herein are designed to be a self-validating system, ensuring the development of a method that meets the stringent requirements of the pharmaceutical industry.
References
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
Phenomenex Inc. (2012). The Chiral Notebook. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). APPLICATIONS. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). DAICEL Chiral Application Search. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]
-
Obrnuta faza. (n.d.). Daicel-Chiral-Catalog.pdf. Retrieved from [Link]
-
Wikipedia. (n.d.). Tofenacin. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Tofenacin hydrochloride - TargetMol Chemicals Inc. Retrieved from [Link]
Sources
Measuring Tofenacin Hydrochloride in the Brain: An Application Note on In Vivo Microdialysis
Introduction: Unveiling the Central Nervous System Dynamics of Tofenacin
Tofenacin hydrochloride, a compound with a dual mechanism of action as a serotonin-norepinephrine reuptake inhibitor (SNRI) and a cholinergic antagonist, holds significant therapeutic potential for neurological and psychiatric disorders.[1] Understanding its concentration and temporal dynamics within the brain is paramount for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing strategies, and ultimately enhancing its clinical efficacy. In vivo microdialysis stands as a powerful technique to directly sample the extracellular fluid (ECF) of specific brain regions in awake, freely-moving animals, providing invaluable insights into the unbound, pharmacologically active concentration of drugs at their site of action.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vivo microdialysis coupled with a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Tofenacin hydrochloride in the rat brain.
The Principle of Microdialysis: A Window into Brain Neurochemistry
Microdialysis is a minimally invasive sampling technique that allows for the continuous monitoring of endogenous and exogenous substances in the ECF of tissues.[4] The core of the technique is a microdialysis probe, which consists of a semi-permeable membrane at its tip. This probe is stereotaxically implanted into a specific brain region of interest.[5] A physiological solution, termed the perfusate, is slowly and continuously pumped through the probe. As the perfusate flows, molecules in the ECF diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The resulting solution, the dialysate, is then collected at timed intervals and analyzed to determine the concentration of the analyte of interest.[6]
This technique offers the distinct advantage of measuring the unbound concentration of a drug in the brain, which is the fraction that is free to interact with its molecular targets.[7] Furthermore, it allows for the correlation of drug concentrations with behavioral or physiological changes in real-time in the same animal.[8]
Experimental Design and Protocols
Part 1: In Vivo Microdialysis Procedure in the Rat Prefrontal Cortex
The prefrontal cortex (PFC) is a key brain region involved in executive functions and is a relevant target for antidepressant and cognitive-enhancing drugs.[9] This protocol details the procedure for implanting a microdialysis probe into the rat PFC.
1.1. Animal Model and Surgical Preparation:
-
Animal: Adult male Sprague-Dawley rats (250-300 g) are a suitable model. Animals should be housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame.[5] Make a midline incision on the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the medial prefrontal cortex (mPFC).[9] A typical coordinate for the mPFC, relative to bregma, is: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.0 mm (for the guide cannula tip).[9]
-
Guide Cannula Implantation: Drill a small hole in the skull at the determined coordinates. Slowly lower a guide cannula (e.g., CMA 12) to the target depth.[9] Secure the guide cannula to the skull using dental cement and anchor screws. Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least 48 hours before the microdialysis experiment.
1.2. Microdialysis Probe and Perfusion:
-
Probe Selection: A microdialysis probe with a low molecular weight cut-off (MWCO) membrane (e.g., 20 kDa) is suitable for small molecules like Tofenacin hydrochloride.[10] The membrane length should be appropriate for the target brain region (e.g., 2-4 mm).
-
Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF): The aCSF should mimic the ionic composition of the brain's ECF. A standard aCSF recipe is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 0.85 mM MgCl₂.[11] The solution should be filtered and degassed before use.
-
Flow Rate: A slow perfusion rate of 0.5-2.0 µL/min is recommended to ensure efficient recovery of the analyte.[2]
1.3. Sample Collection:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe.
-
Connect the probe to a syringe pump and a fraction collector.
-
Allow a stabilization period of at least 1-2 hours after probe insertion before collecting baseline samples.
-
Administer Tofenacin hydrochloride systemically (e.g., intraperitoneally or orally).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials for subsequent analysis. Keep the samples on ice or in a refrigerated fraction collector during collection.
Diagram of the Microdialysis Workflow:
Caption: Workflow for in vivo microdialysis of Tofenacin hydrochloride in the rat brain.
Part 2: Proposed HPLC-MS/MS Method for Tofenacin Hydrochloride Quantification
2.1. Sample Preparation:
Due to the low protein content of microdialysate, a simple "dilute and shoot" approach is often sufficient.[13]
-
To 20 µL of the microdialysate sample, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled Tofenacin or a structurally similar compound) in mobile phase A.
-
Vortex the mixture.
-
Transfer the sample to an autosampler vial for injection.
2.2. Liquid Chromatography Parameters (Proposed):
| Parameter | Proposed Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like Tofenacin. |
| Mobile Phase A | 0.1% Formic acid in water | Promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Tofenacin, and then re-equilibrate. A starting point could be 5% B, ramp to 95% B over 5 minutes. | To achieve good peak shape and separation from any potential interferences. |
| Flow Rate | 0.3 mL/min | Compatible with standard LC-MS interfaces. |
| Injection Volume | 5-10 µL | A balance between sensitivity and potential for column overload. |
| Column Temperature | 40°C | To ensure reproducible retention times. |
2.3. Mass Spectrometry Parameters (Proposed):
| Parameter | Proposed Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tofenacin contains a secondary amine, which is readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis.[14] |
| Precursor Ion [M+H]⁺ | m/z 256.2 (based on MW of 255.35) | The protonated molecular ion of Tofenacin. |
| Product Ions (for MRM) | To be determined by infusion of a Tofenacin standard and performing a product ion scan. Likely fragments would result from cleavage of the ether bond or the ethylamine side chain. | The most intense and stable fragment ions should be selected for quantification and confirmation. |
| Collision Energy | To be optimized for each MRM transition. | To achieve the most efficient fragmentation. |
2.4. Method Validation:
The proposed method must be validated for:
-
Selectivity: Absence of interfering peaks at the retention time of Tofenacin and the IS in blank dialysate.
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. The range should cover the expected concentrations of Tofenacin in the brain.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the sample preparation process.
-
Matrix Effect: The influence of the microdialysate matrix on the ionization of the analyte.
-
Stability: The stability of Tofenacin in microdialysate samples under various storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -80°C).[9]
Table of Proposed HPLC-MS/MS Parameters:
| Parameter | Proposed Value/Condition |
| LC System | UHPLC system |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | ESI Positive |
| MRM Transition (Tofenacin) | Propose: m/z 256.2 > [Fragment 1], m/z 256.2 > [Fragment 2] |
| MRM Transition (IS) | To be determined based on the selected IS |
Data Analysis and Interpretation
The concentration of Tofenacin in the dialysate samples is determined from the calibration curve. To estimate the actual unbound concentration in the brain ECF, the dialysate concentration must be corrected for the in vivo recovery of the microdialysis probe.
In Vivo Recovery Calculation:
In vivo recovery can be determined using the retrodialysis method. A known concentration of Tofenacin (Cperf) is added to the perfusate, and the concentration in the dialysate (Cdial) is measured once equilibrium is reached. The recovery is calculated as:
Recovery (%) = [(Cperf - Cdial) / Cperf] x 100
The unbound brain concentration (Cbrain) is then calculated as:
Cbrain = Cdialysate / (Recovery / 100)
The resulting brain concentration-time profile can be used to determine key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Diagram of Tofenacin's Proposed Mechanism of Action:
Caption: Tofenacin as an SNRI inhibits the reuptake of serotonin and norepinephrine.
Conclusion and Future Directions
This application note provides a detailed framework for measuring Tofenacin hydrochloride in the brain using in vivo microdialysis and a proposed HPLC-MS/MS method. The successful implementation of this methodology will enable researchers to gain a deeper understanding of the central nervous system pharmacokinetics of Tofenacin, which is crucial for its preclinical and clinical development. Future studies could utilize this approach to investigate the effects of different formulations, routes of administration, and potential drug-drug interactions on the brain disposition of Tofenacin. Furthermore, correlating brain Tofenacin concentrations with neurochemical and behavioral outcomes will provide a comprehensive picture of its mechanism of action and therapeutic potential.
References
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit7.1.
- Justice, J. B., Jr. (Ed.). (1993). Microdialysis in the neurosciences. Elsevier.
- Paxinos, G., & Watson, C. (2007).
- de Lange, E. C. (2013). The use of microdialysis in pharmacokinetic studies of drug transport to the brain. Advanced drug delivery reviews, 65(10), 1333–1343.
- M Dialysis. (n.d.). Perfusion Fluid CNS.
-
Mayo Clinic. (2025, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from [Link]
- Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.
- Thermo Fisher Scientific. (n.d.). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use. Retrieved from a relevant Thermo Fisher Scientific technical note.
- Waters Corporation. (n.d.). Targeted MRM Screening for Toxicants in Biological Samples By UPLC-MS/MS.
-
Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25315, Tofenacin. Retrieved from [Link]
-
Amuza Inc. (2020, February 3). Best Microdialysis Probe for Your Study. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study.
-
Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Retrieved from [Link]
-
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Wikipedia. (n.d.). Microdialysis. Retrieved from [Link]
-
Mayo Clinic. (2025, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from [Link]
-
Bioanalysis Zone. (2018, May 25). FDA announces final guidance for ‘Bioanalytical Method validation,’ now available. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Plasma concentration of topiramate correlates with cerebrospinal fluid concentration.
- National Center for Biotechnology Information. (n.d.). Altered brain penetration of diclofenac and mefenamic acid, but not acetaminophen, in Shiga-like toxin II-treated mice.
- National Center for Biotechnology Information. (n.d.). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices.
- Targetmol. (n.d.). Tofenacin hydrochloride.
- National Center for Biotechnology Information. (n.d.). Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism.
- WuXi AppTec. (2025, September 26). What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs.
Sources
- 1. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of serotonin-selective antidepressants in sterile and decomposing liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma concentration of topiramate correlates with cerebrospinal fluid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dependent pharmacokinetics of tocainide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Tofenacin Hydrochloride Solubility Enhancement
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of tofenacin hydrochloride. Our goal is to provide a comprehensive technical resource, moving from foundational knowledge to advanced troubleshooting and detailed experimental protocols.
Section 1: Understanding Tofenacin Hydrochloride: Core Physicochemical Profile
A thorough understanding of the Active Pharmaceutical Ingredient (API) is the cornerstone of any successful formulation strategy. Tofenacin is a diarylmethane and a metabolite of Orphenadrine, historically investigated as an antidepressant.[1] Its hydrochloride salt form presents specific physicochemical characteristics that directly influence its solubility and dissolution behavior.
Key Molecular Properties:
-
Molecular Formula: C₁₇H₂₁NO (Tofenacin base)[1]
-
Molecular Weight: 255.35 g/mol (Tofenacin base)[2]
-
Predicted pKa: 9.42 ± 0.10[1]
-
Form: Off-White to Pale Yellow Solid[1]
-
Reported Solubility: Slightly soluble in Chloroform and Methanol[1].
The high pKa value indicates that tofenacin is a weak base. As a hydrochloride salt, its solubility is expected to be highly dependent on the pH of the medium. This pH-dependent solubility is a critical factor to consider during pre-formulation and formulation development.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during early-stage handling and experimentation with tofenacin hydrochloride.
Q1: Why is my tofenacin hydrochloride not dissolving in neutral aqueous buffers (e.g., PBS pH 7.4)?
A1: Tofenacin is a weak base, and its hydrochloride salt exhibits significantly higher solubility in acidic conditions.[3] In neutral or alkaline media, the hydrochloride salt can convert to its less soluble free base form, leading to precipitation or poor dissolution. The protonated amine is water-soluble, but as the pH increases above the pKa of the molecule, the equilibrium shifts towards the neutral, un-ionized, and less soluble form.
Q2: I'm observing a "common-ion effect" with my tofenacin hydrochloride formulation. What does this mean?
A2: The common-ion effect can reduce the solubility and dissolution rate of a hydrochloride salt like tofenacin HCl.[4][5][6] When placed in a medium that already contains chloride ions (e.g., hydrochloric acid solutions used for pH adjustment), the equilibrium shifts, favoring the un-dissolved salt, thereby decreasing its solubility.[4][5] This is a crucial consideration for oral dosage forms, as the stomach contains high concentrations of HCl.
Q3: Can I simply use an organic co-solvent to dissolve tofenacin hydrochloride?
A3: While co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance the solubility of poorly soluble drugs, this approach has limitations, especially for in vivo applications due to potential toxicity and regulatory concerns.[7] For early-stage in vitro screening, co-solvents can be a viable tool, but for therapeutic formulations, more advanced and stable techniques are generally preferred.
Q4: Is Tofenacin hydrochloride considered a BCS Class II or Class IV drug?
Section 3: Troubleshooting Workbench: Protocols & Methodologies
This section provides detailed, step-by-step protocols for common solubility enhancement techniques applicable to tofenacin hydrochloride.
Method 1: Amorphous Solid Dispersions (ASDs)
Causality: Crystalline materials require energy to break their lattice structure before they can dissolve. By converting the drug to a high-energy amorphous state and dispersing it within a polymer matrix, this energy barrier is eliminated, leading to significantly enhanced apparent solubility and dissolution rates.[10][11][12] The polymer also serves to stabilize the amorphous drug, preventing recrystallization.[12]
Experimental Protocol: Preparation of Tofenacin HCl ASD by Solvent Evaporation
-
Polymer Selection: Choose a suitable hydrophilic polymer such as PVP K30, HPMC, or Soluplus®.
-
Solvent System: Identify a common solvent that dissolves both tofenacin HCl and the selected polymer (e.g., methanol or a methanol/dichloromethane mixture).
-
Preparation:
-
Accurately weigh tofenacin HCl and the polymer in a predetermined ratio (start with 1:1, 1:3, and 1:5 drug-to-polymer ratios).
-
Dissolve both components completely in the chosen solvent system in a round-bottom flask.
-
-
Evaporation:
-
Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
-
Secondary Drying:
-
Scrape the film from the flask.
-
Place the resulting solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Characterization (Self-Validation):
-
Powder X-ray Diffraction (PXRD): Confirm the absence of crystalline peaks, indicated by a "halo" pattern, which verifies the amorphous state.
-
Differential Scanning Calorimetry (DSC): Look for a single glass transition temperature (Tg) to confirm a homogenous dispersion.
-
Dissolution Testing: Perform comparative dissolution studies of the ASD versus the pure crystalline drug in a relevant buffer (e.g., 0.1 N HCl) to quantify the solubility enhancement.
-
Method 2: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like the non-polar parts of tofenacin, forming a host-guest inclusion complex.[13] This complex effectively masks the drug's hydrophobic nature, presenting a hydrophilic exterior to the aqueous environment and dramatically increasing its solubility.[13][]
Experimental Protocol: Preparation of Tofenacin HCl-Cyclodextrin Complex by Kneading
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its high water solubility and low toxicity.
-
Molar Ratio: Calculate the amounts of tofenacin HCl and HP-β-CD needed for a 1:1 molar ratio.
-
Preparation:
-
Place the accurately weighed HP-β-CD in a glass mortar.
-
Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) to form a paste.
-
Gradually add the accurately weighed tofenacin HCl to the paste.
-
-
Kneading:
-
Triturate the mixture vigorously with a pestle for 45-60 minutes.
-
If the mixture becomes too dry, add a few more drops of the solvent to maintain a pasty consistency.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass tray.
-
Dry the paste in an oven at 50-60°C until a constant weight is achieved.
-
-
Post-Processing:
-
Grind the dried complex into a fine powder and pass it through a sieve.
-
-
Characterization (Self-Validation):
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for shifts in characteristic peaks of tofenacin HCl, which can indicate interaction and inclusion within the cyclodextrin cavity.
-
Phase Solubility Studies (Higuchi and Connors method): Determine the stoichiometry of the complex and the stability constant by measuring the increase in drug solubility as a function of increasing cyclodextrin concentration. This confirms complex formation and quantifies its effect.
-
Section 4: Advanced Strategies & Method Selection
Choosing the right technique depends on the desired application, drug loading, and stability requirements. The following diagram and table provide a logical workflow and comparative data to guide your decision-making process.
Decision-Making Workflow
Caption: Workflow for selecting a solubility enhancement technique.
Data Summary Table: Comparison of Techniques
| Technique | Mechanism of Action | Typical Fold-Increase in Solubility | Advantages | Challenges |
| pH Adjustment | Converts the drug to its ionized, more soluble form. | 10 - 100x (in acidic media) | Simple, cost-effective, relevant for oral delivery simulation. | pH-dependent; risk of precipitation upon pH change (e.g., moving from stomach to intestine). |
| Co-solvency | Reduces the polarity of the solvent system, increasing solute-solvent interactions.[7] | 2 - 50x | Easy to prepare in a lab setting for screening. | Potential for precipitation upon dilution in aqueous media; toxicity concerns for in vivo use. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within a host cavity, increasing apparent water solubility. | 10 - 500x | High physical stability, masks taste, well-established technology.[13] | Limited drug loading capacity (typically <20% w/w); parenteral use limited by renal toxicity of some cyclodextrins. |
| Amorphous Solid Dispersion (ASD) | Converts the drug from a stable crystalline form to a high-energy amorphous form.[10] | 50 - 10,000x | Potential for very high solubility enhancement; can achieve supersaturation.[15] | Thermodynamically unstable (risk of recrystallization); manufacturing can be complex (e.g., spray drying, HME).[12] |
Section 5: References
-
Tofenacin | C17H21NO | CID 25315 . PubChem - NIH. [Link]
-
Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation . PubMed. [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview . ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed Central. [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts . PubMed. [Link]
-
16.4: The Effects of pH on Solubility . Chemistry LibreTexts. [Link]
-
Formulation and development of some BCS Class II drugs . ResearchGate. [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents . NIH. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility . Touro Scholar. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . Brieflands. [Link]
-
Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine . PubMed. [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW . INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics . PubMed Central. [Link]
-
FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review . Drug Development & Delivery. [Link]
-
Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties . American Pharmaceutical Review. [Link]
-
(PDF) Study of pH-dependent drugs solubility in water . ResearchGate. [Link]
-
Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs . International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . International Journal of Pharmaceutical Sciences. [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? . ResearchGate. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . Amazon AWS. [Link]
-
Mechanism of action – Knowledge and References . Taylor & Francis. [Link]
-
Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S . Jurnal Universitas Padjadjaran. [Link]
-
Mechanism of action of antidepressant medications . PubMed. [Link]
Sources
- 1. tofenacin | 15301-93-6 [chemicalbook.com]
- 2. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 10. seppic.com [seppic.com]
- 11. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Technical Support Center: Enhancing the Stability of Tofenacin Hydrochloride Solutions
Welcome to the technical support center for Tofenacin hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for improving the stability of Tofenacin hydrochloride solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.
Introduction to Tofenacin Hydrochloride Stability
Tofenacin hydrochloride is a tertiary amine and a hydrochloride salt, a structural combination common in many pharmaceutical compounds.[1][2] This structure, while often beneficial for solubility and bioavailability, also presents specific stability challenges in aqueous solutions. The primary degradation pathways for such molecules typically involve hydrolysis and oxidation .[3] Understanding and mitigating these degradation processes are crucial for obtaining reliable and reproducible experimental results.
This guide is structured into two main sections: a Troubleshooting Guide to address specific issues you may encounter, and a Frequently Asked Questions (FAQ) section for more general guidance on handling and storage.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common stability issues observed with Tofenacin hydrochloride solutions.
Issue 1: My Tofenacin hydrochloride solution has developed a yellow tint over time. What is happening and how can I prevent it?
Answer:
A yellow discoloration in your Tofenacin hydrochloride solution is a common indicator of oxidative degradation . Tofenacin, being a tertiary amine, is susceptible to oxidation, which can lead to the formation of colored degradation products.[4] This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of trace metal ions which can catalyze oxidative reactions.
Causality and Prevention Strategy:
-
Mechanism of Oxidation: The lone pair of electrons on the nitrogen atom of the tertiary amine can be a target for oxidizing agents. This can lead to the formation of N-oxides or other oxidized species, which are often colored. The benzhydryl ether moiety could also be susceptible to oxidation at the benzylic position.[3]
-
Role of Light (Photodegradation): Exposure to UV or even visible light can provide the energy to initiate and propagate oxidative reactions.[5][6]
-
Catalysis by Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or from container leachables can act as catalysts for oxidation.
Preventative Measures:
-
Protect from Light: Always store your Tofenacin hydrochloride solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[6]
-
Use High-Purity Solvents: Utilize HPLC-grade or equivalent high-purity solvents to minimize the presence of contaminants that could promote oxidation.
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.
-
Add Antioxidants: Consider the addition of antioxidants to your formulation. Common choices for aqueous solutions include:
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant.
-
Sodium metabisulfite: Effective but can be reactive with other components, so compatibility testing is essential.
-
-
Incorporate Chelating Agents: To sequester catalytic metal ions, add a chelating agent such as:
Issue 2: I'm observing precipitation in my Tofenacin hydrochloride solution, especially after pH adjustment or upon standing. What's the cause and solution?
Answer:
Precipitation in a Tofenacin hydrochloride solution is often related to changes in solubility due to pH shifts or the phenomenon of salt disproportionation .
Causality and Prevention Strategy:
-
pH-Dependent Solubility: Tofenacin is a basic compound with a predicted pKa around 9.5.[2] As a hydrochloride salt, it is more soluble in its protonated (ionized) form, which predominates at acidic pH. If the pH of the solution increases towards the pKa of the parent amine, the un-ionized, less soluble free base will form and may precipitate out of solution.
-
Salt Disproportionation: In a solution, the hydrochloride salt can partially dissociate into the free base and hydrochloric acid. If the free base has low solubility in the solvent system, it can precipitate, driving the equilibrium towards further dissociation of the salt.
Preventative Measures:
-
Maintain an Acidic pH: To ensure Tofenacin remains in its soluble, protonated form, maintain the pH of the solution well below its pKa. A pH range of 3 to 5 is generally a good starting point for hydrochloride salts of tertiary amines.[11]
-
Buffer the Solution: Use a suitable buffer system (e.g., acetate or citrate buffer) to maintain a stable pH and prevent precipitation due to accidental pH shifts.
-
Co-solvents: If working with higher concentrations, the use of a co-solvent such as ethanol or propylene glycol in combination with water can increase the solubility of both the salt and the free base, reducing the likelihood of precipitation.
Issue 3: My HPLC analysis shows a gradual decrease in the concentration of Tofenacin hydrochloride over time, even when stored in the dark and at a controlled temperature. What degradation pathway might be at play?
Answer:
A gradual loss of potency in your Tofenacin hydrochloride solution, in the absence of obvious precipitation or color change, often points towards hydrolysis .
Causality and Prevention Strategy:
-
Mechanism of Hydrolysis: Tofenacin hydrochloride possesses a benzhydryl ether linkage. Ether linkages can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule.[12][13] While generally more stable than esters, this pathway can contribute to degradation over time, especially at elevated temperatures. The rate of hydrolysis is often pH-dependent.[14][15]
Investigative and Preventative Measures:
-
Conduct a pH-Stability Profile: Perform a systematic study to determine the pH at which Tofenacin hydrochloride exhibits maximum stability. This typically involves preparing the solution in a series of buffers across a relevant pH range (e.g., pH 2 to 8) and monitoring the concentration over time using a stability-indicating HPLC method. The pH at which the degradation rate is lowest is the optimal pH for storage.
-
Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.[16] Avoid freezing unless you have confirmed that it does not cause the drug to precipitate or degrade upon thawing.
-
Lyophilization for Long-Term Storage: For long-term preservation, consider lyophilizing (freeze-drying) the Tofenacin hydrochloride from an aqueous solution. The resulting solid powder is generally much more stable than a solution. The powder can then be reconstituted immediately before use.
Experimental Protocol: Preliminary pH-Stability Profile
-
Prepare a series of buffer solutions (e.g., citrate-phosphate buffer) at different pH values (e.g., 3, 4, 5, 6, 7).
-
Accurately prepare a stock solution of Tofenacin hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Dilute the stock solution with each buffer to a final, known concentration.
-
Divide each buffered solution into two sets of vials: one for storage at room temperature and one for storage at 40°C (accelerated condition). Protect all vials from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analyze the samples using a validated, stability-indicating HPLC-UV method to determine the remaining concentration of Tofenacin hydrochloride.
-
Plot the natural logarithm of the concentration versus time for each pH and temperature to determine the degradation rate constant. The pH with the lowest rate constant is the pH of maximum stability.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Tofenacin hydrochloride stock solutions?
A1: For initial stock solutions, sterile water for injection or HPLC-grade water is recommended. If higher concentrations are needed, a co-solvent system may be necessary. Common co-solvents include ethanol, propylene glycol, or dimethyl sulfoxide (DMSO). However, be aware that organic solvents can sometimes accelerate certain degradation pathways, so their use should be validated for your specific application.
Q2: What are the ideal storage conditions for Tofenacin hydrochloride solutions?
A2: Based on the principles of chemical stability, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rates of both hydrolysis and oxidation.[16] |
| Light | Protected from light (Amber vials or foil-wrapped) | Prevents photodegradation.[6] |
| pH | Acidic (e.g., pH 3-5), buffered | Maintains the drug in its more stable and soluble protonated form.[11] |
| Atmosphere | Inert gas (Nitrogen or Argon) for long-term storage | Minimizes oxidative degradation. |
Q3: How can I develop a stability-indicating analytical method for Tofenacin hydrochloride?
A3: A stability-indicating method is crucial for accurately assessing the stability of your drug. This is typically an HPLC method that can separate the intact drug from its degradation products.[17][18][19] To develop such a method, you will need to perform a forced degradation study .[20][21][22][23][24][25]
Forced Degradation Workflow:
Caption: Forced degradation workflow for developing a stability-indicating method.
This process involves subjecting the Tofenacin hydrochloride solution to harsh conditions to intentionally generate degradation products. The resulting mixtures are then analyzed by HPLC to ensure that all degradation peaks are resolved from the main Tofenacin peak.
Q4: What are the likely degradation products of Tofenacin hydrochloride?
-
From Hydrolysis of the Ether Linkage:
-
Benzhydrol (diphenylmethanol)
-
N-methyl-2-aminoethanol
-
-
From Oxidation:
-
Tofenacin N-oxide (oxidation at the tertiary amine)
-
Products from oxidation at the benzylic carbon of the benzhydryl group.
-
The exact identification of these products would require techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[26]
Decision Tree for Stabilizing Tofenacin Hydrochloride Solutions:
Caption: Decision tree for troubleshooting Tofenacin HCl solution instability.
By systematically addressing these potential issues, you can significantly improve the stability of your Tofenacin hydrochloride solutions, leading to more accurate and reliable experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
-
Altimari, J., et al. (2012). Synthesis of Benzhydryl Ethers. EliScholar. [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]
-
Serajuddin, A. T. M. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed, 18(10), 865-72. [Link]
-
Kraschewsk, K., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
Temussi, F., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. PubMed, 56(4), 678-83. [Link]
-
Zhou, W., et al. (2024). Degradation of the novel herbicide tiafenacil in aqueous solution: Kinetics, various influencing factors, hydrolysis products identification, and toxicity assessment. PubMed. [Link]
-
Atipairin, A., et al. (2019). DETERMINATION-OF-MEFENAMIC-ACID-IN-A-TOPICAL-EMULGEL-BY-A-VALIDATED-HPLC-METHOD.pdf. ResearchGate. [Link]
- US Patent Applic
-
Barreca, D., et al. (2025). The Chelating Abilities of Tertiary Amines with N-O-Donors Towards Cu(II) Ions and the Catalytic Properties of the Resulting Complexes. NIH. [Link]
-
Kadesch, R. G. (1966). An investigation of the reaction of benzhydryl chloride with potassium t-butoxide in DMSO. CORE. [Link]
-
ResearchGate. (n.d.). Degradation kinetics assay and plots obtained for first-order reaction.... [Link]
- US Patent. (2009).
-
Zotou, A., & Tzanavaras, P. D. (2009). Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. PubMed, 23(5), 533-9. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Gonzalez, P., et al. (2012). Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. PubMed Central. [Link]
-
ResearchGate. (n.d.). Forced degradation study of torasemide: Characterization of its degradation products. [Link]
-
Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]
-
Tønnesen, H. H., & Karlsen, J. (1985). Photoreactivity of biologically active compounds. XVIII. Photostability of ofloxacin in the solid state and in a tablet formulation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. [Link]
-
Studzińska, S., et al. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. [Link]
-
Rathore, R., & Kumar, S. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
- Google Patents. (n.d.). EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides.
-
ResearchGate. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Intellectual Property India. (n.d.). Patent Opposition Database. [Link]
-
Wang, D. P., & Lee, M. G. (1995). Degradation kinetics of phentolamine hydrochloride in solution. PubMed, 84(3), 321-6. [Link]
-
Krise, J. P., & Stella, V. J. (1999). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. PubMed, 18(10), 873-81. [Link]
-
McCarthy, C., & Decker, E. (2022). Metal Chelators as Antioxidants. AOCS. [Link]
-
Pereira, T., et al. (2022). Fast Screening Methods for the Analysis of Topical Drug Products. MDPI. [Link]
-
Kumar, V., & Gupta, P. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
Justia Patents. (2021). Methods and compositions for treating conditions associated with an abnormal inflammatory response. [Link]
-
Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Scribd. [Link]
-
ResearchGate. (n.d.). Simultaneous benzhydryl ester and ether deprotection in the presence of n-benzyloxycarbonyl protection. [Link]
-
Al-Ghananeem, A. M., et al. (2023). Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation. ACS Omega. [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
-
Wang, H., et al. (2019). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. MDPI. [Link]
-
Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. MDPI. [Link]
-
PharmaCircle. (n.d.). Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development. [Link]
- Google Patents. (n.d.). EP1200088A2 - Paracetamol and drotaverine containing composition.
-
Quantex Laboratories. (n.d.). Technical Guide Series - Forced Degradation Studies. HubSpot. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Li, S., et al. (2022). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. MDPI. [Link]
-
Malenović, A., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link]
-
Al-Ghananeem, A. M. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. [Link]
-
ResearchGate. (2024). (PDF) Stability & Polymorphic Characterization of Elacestrant Dihydrochloride. [Link]
-
Montanari, M., et al. (2022). Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies. PubMed. [Link]
-
PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. [Link]
-
ResearchGate. (2025). FORMULATION AND STABILITY STUDIES EVALUATION OF THE SELECTED CAPTOPRIL MOUTH DISSOLVING TABLETS MDTs. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 4. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 5. Determination of photostability and photodegradation products of indomethacin in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. The Chelating Abilities of Tertiary Amines with N-O-Donors Towards Cu(II) Ions and the Catalytic Properties of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. mdpi.com [mdpi.com]
- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Degradation of the novel herbicide tiafenacil in aqueous solution: Kinetics, various influencing factors, hydrolysis products identification, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sgs.com [sgs.com]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. scribd.com [scribd.com]
- 25. pharmtech.com [pharmtech.com]
- 26. cdn2.hubspot.net [cdn2.hubspot.net]
Technical Support Center: Troubleshooting Tofenacin Hydrochloride In Vivo Experiments
Welcome to the comprehensive technical support guide for researchers utilizing Tofenacin hydrochloride in in vivo experimental settings. This resource is designed to provide practical, in-depth solutions to common challenges encountered during the planning, execution, and interpretation of your studies. Drawing upon established principles of pharmacology and in vivo study design, this guide aims to be an essential partner in your research endeavors.
Section 1: Understanding Tofenacin Hydrochloride
Before delving into troubleshooting, a foundational understanding of Tofenacin hydrochloride's properties is crucial for effective experimental design.
Q1: What is Tofenacin hydrochloride and what is its primary mechanism of action?
Tofenacin hydrochloride is the salt form of Tofenacin, an active metabolite of the drug Orphenadrine.[1] It functions as a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors.[1] These receptors are widely distributed throughout the central and peripheral nervous systems, playing key roles in a variety of physiological processes.[2] Tofenacin is also being investigated for its potential antidepressant effects.[3]
Q2: What are the key physicochemical properties of Tofenacin hydrochloride to consider for in vivo studies?
Understanding the physicochemical properties of Tofenacin hydrochloride is fundamental to proper formulation and administration. Key properties are summarized in the table below:
| Property | Value | Implication for In Vivo Studies |
| Molecular Formula | C₁₇H₂₂ClNO | Essential for calculating molarity and dosage. |
| Molecular Weight | 291.82 g/mol | Crucial for accurate dose calculations. |
| Solubility | Data not readily available | Formulation development is critical. Assume it may have limited aqueous solubility and require specific vehicles. |
| Lipophilicity (CLogP) | 3.31 | Suggests good potential for crossing the blood-brain barrier and CNS effects.[4] |
Section 2: Experimental Design and Formulation
A well-designed experiment begins with a robust and reliable formulation and a clear understanding of the experimental workflow.
Q3: How should I prepare Tofenacin hydrochloride for in vivo administration?
The appropriate vehicle for Tofenacin hydrochloride will depend on the intended route of administration. Given its likely hydrophobic nature, here are some starting points for formulation:
-
For Intraperitoneal (IP) or Subcutaneous (SC) Injection:
-
Saline with a solubilizing agent: A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol, and then dilute it with saline or phosphate-buffered saline (PBS). The final concentration of the organic solvent should be kept to a minimum (typically <10% for DMSO) to avoid toxicity.
-
Aqueous solutions with cyclodextrins: Cyclodextrins can be used to encapsulate hydrophobic drugs and increase their aqueous solubility.[5]
-
-
For Oral Gavage (PO):
-
Suspension in a vehicle: If the compound is not fully soluble, a homogenous suspension can be prepared in vehicles like 0.5% methylcellulose or carboxymethylcellulose (CMC) in water. Ensure the suspension is uniform before each administration.
-
Oil-based vehicles: For highly lipophilic compounds, vehicles like corn oil or sesame oil can be used.
-
Protocol: Preparation of a Tofenacin Hydrochloride Formulation for IP Injection (Example)
-
Weighing: Accurately weigh the required amount of Tofenacin hydrochloride powder.
-
Initial Solubilization: Dissolve the powder in a minimal volume of sterile DMSO. For example, to achieve a final concentration of 10 mg/mL in a vehicle with 10% DMSO, first, dissolve 100 mg of Tofenacin HCl in 1 mL of DMSO.
-
Dilution: Gradually add sterile saline to the DMSO solution while vortexing to prevent precipitation. Bring the final volume to 10 mL.
-
Final Formulation: The final formulation will be 10 mg/mL Tofenacin hydrochloride in 10% DMSO/90% saline.
-
Storage: Store the formulation as recommended for the compound, protecting it from light if necessary. Prepare fresh solutions regularly to ensure stability.
Q4: What is a typical experimental workflow for an in vivo study with Tofenacin hydrochloride?
The following diagram outlines a general workflow for a behavioral study in rodents, a common application for a CNS-active compound like Tofenacin.
Section 3: Troubleshooting Common In Vivo Issues
This section addresses specific problems that may arise during your experiments with Tofenacin hydrochloride.
Q5: My animals are showing unexpected side effects (e.g., excessive sedation, agitation, or peripheral anticholinergic signs). What should I do?
Unexpected side effects are often related to the dose, formulation, or off-target effects.
-
Dose-Related Toxicity: The observed effects may be an extension of Tofenacin's pharmacology at higher doses. As a muscarinic antagonist, high doses can lead to significant CNS depression or excitation, as well as peripheral effects like dry mouth, blurred vision, and urinary retention.[6]
-
Solution: Perform a dose-response study to determine the optimal therapeutic window. Start with a lower dose and gradually increase it to find a dose that produces the desired effect with minimal side effects.
-
-
Vehicle Toxicity: The vehicle used to dissolve Tofenacin hydrochloride could be causing adverse effects.
-
Solution: Always include a vehicle-only control group in your experiments. If this group shows adverse effects, consider alternative, less toxic vehicles.
-
-
Off-Target Effects: Tofenacin may interact with other receptors or targets at higher concentrations.
-
Solution: If possible, include a positive control (a well-characterized muscarinic antagonist) and a negative control (an inactive but structurally similar compound) to help differentiate between on-target and off-target effects.
-
Q6: I am not observing the expected therapeutic effect (e.g., antidepressant-like activity). What could be the reason?
A lack of efficacy can stem from several factors, from the formulation to the experimental model itself.
-
Poor Bioavailability: The drug may not be reaching its target in sufficient concentrations.
-
Solution:
-
Check Formulation: Ensure your formulation is homogenous and stable. For oral administration, consider that bioavailability can be influenced by factors like first-pass metabolism.[7]
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to measure the concentration of Tofenacin in the plasma and brain at different time points after administration. This will help you determine the Cmax (peak concentration) and Tmax (time to reach Cmax), allowing you to time your behavioral experiments appropriately.[8]
-
-
-
Inappropriate Dosing Regimen: The dose may be too low, or the timing of administration relative to the behavioral test may be incorrect.
-
Solution: Based on your PK data, adjust the dose and the time between drug administration and behavioral testing to ensure the test is conducted when the drug concentration at the target site is optimal.
-
-
Model-Specific Issues: The chosen animal model of depression may not be sensitive to the antidepressant effects of muscarinic antagonists.
Q7: How can I confirm that Tofenacin hydrochloride is engaging its target (muscarinic receptors) in vivo?
Confirming target engagement is crucial for validating your results.
-
Ex Vivo Receptor Occupancy Assay:
-
Administer Tofenacin hydrochloride to the animals at the desired dose and time point.
-
Euthanize the animals and collect the brain tissue.
-
Prepare brain homogenates and perform a radioligand binding assay using a known muscarinic receptor radioligand (e.g., [³H]QNB).
-
A decrease in radioligand binding in the Tofenacin-treated group compared to the vehicle-treated group indicates target engagement.
-
-
Pharmacodynamic (PD) Biomarkers:
-
Measure a physiological response known to be mediated by muscarinic receptors. For example, in a pithed rat model, muscarinic agonists cause a decrease in heart rate (M2 receptor-mediated) and blood pressure (M3 receptor-mediated).[11] Pre-treatment with Tofenacin should antagonize these effects in a dose-dependent manner.
-
Section 4: Frequently Asked Questions (FAQs)
Q8: What is the recommended starting dose for Tofenacin hydrochloride in mice or rats?
Q9: Can I administer Tofenacin hydrochloride in the drinking water?
While convenient, this method can lead to variable drug intake between animals. For precise dosing, oral gavage, intraperitoneal, or subcutaneous injection are preferred.
Q10: How does Tofenacin's metabolism affect my in vivo experiments?
Tofenacin is an active metabolite of Orphenadrine.[1] It is important to consider that Tofenacin itself may be further metabolized in vivo, potentially leading to other active or inactive compounds. A full pharmacokinetic profile, including metabolite identification, would provide the most comprehensive understanding of its in vivo disposition.[12][13]
Section 5: Signaling Pathway
The following diagram illustrates the general mechanism of action of a muscarinic antagonist like Tofenacin.
References
-
In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors. PubMed. Available at: [Link].
-
Muscarinic Receptor Agonists and Antagonists. PMC - PubMed Central - NIH. Available at: [Link].
-
Animal Models of Depression: Molecular Perspectives. PMC - PubMed Central. Available at: [Link].
-
Bioavailability and pharmacokinetics of oral ofloxacin formulations in normal subjects. PubMed. Available at: [Link].
-
Orphenadrine | C18H23NO | CID 4601. PubChem. Available at: [Link].
-
Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. PMC - PubMed Central - NIH. Available at: [Link].
-
The central nervous system effects, pharmacokinetics and safety of the NAALADase-inhibitor GPI 5693. PMC. Available at: [Link].
-
Relative bioavailability of ofloxacin tablets in comparison to oral solution. PubMed. Available at: [Link].
-
Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics. Available at: [Link].
-
In vivo electrophysiological recordings of the effects of antidepressant drugs. PMC. Available at: [Link].
-
(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Available at: [Link].
-
Special Issue : Phytochemicals with actions on the Central Nervous System. MDPI. Available at: [Link].
-
In Vivo Pharmacokinetics and Bioanalysis Services. Sygnature Discovery. Available at: [Link].
-
Investigating the Unbinding of Muscarinic Antagonists from the Muscarinic 3 Receptor | Journal of Chemical Theory and Computation. ACS Publications. Available at: [Link].
-
Metabolites, pharmacodynamics, and pharmacokinetics of tamoxifen in rats and mice compared to the breast cancer patient. PubMed. Available at: [Link].
-
Selecting an Appropriate Animal Model of Depression. MDPI. Available at: [Link].
-
Rational antidepressant selection: applying evidence-based medicine to complex real-world patients. ResearchGate. Available at: [Link].
-
Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. SciSpace. Available at: [Link].
-
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link].
-
Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. PMC - PubMed Central. Available at: [Link].
-
Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism. PubMed. Available at: [Link].
-
Central Nervous System (CNS) Stimulants. LiverTox - NCBI Bookshelf - NIH. Available at: [Link].
-
(PDF) Liposome Formulations of Hydrophobic Drugs. ResearchGate. Available at: [Link].
-
211210Orig1s000. accessdata.fda.gov. Available at: [Link].
-
In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. PubMed. Available at: [Link].
-
CNS depression: Symptoms, risks, and treatment. Medical News Today. Available at: [Link].
-
V B. Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link].
-
Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. NIH. Available at: [Link].
-
In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center. Stanford Medicine. Available at: [Link].
-
Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. MDPI. Available at: [Link].
-
Recent Studies on Anti-Depressant Bioactive Substances in Selected Species from the Genera Hemerocallis and Gladiolus: A Systematic Review. PMC - PubMed Central. Available at: [Link].
-
Central Nervous System Manifestations of Drug Toxicity. Clinician.com. Available at: [Link].
-
The effect of antidepressants on immune function in mice. PubMed - NIH. Available at: [Link].
-
Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. MDPI. Available at: [Link].
-
Komabiotech Webinar - In Vivo Pharmacology and PK Services. YouTube. Available at: [Link].
-
Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro | Molecular Pharmaceutics. ACS Publications. Available at: [Link].
-
Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. PubMed. Available at: [Link].
-
In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. PubMed. Available at: [Link].
-
The bioavailability of ofloxacin from several formulations. PubMed. Available at: [Link].
-
Selectivity of muscarinic antagonists in radioligand and in vivo experiments for the putative M1, M2 and M3 receptors. Semantic Scholar. Available at: [Link].
-
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link].
-
Pharmacokinetics and bioavailability of intravenous-to-oral enoxacin in elderly patients with complicated urinary tract infections. PMC - NIH. Available at: [Link].
-
Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. Available at: [Link].
-
How do drug researchers address effects that only occur in rats?. Patsnap Synapse. Available at: [Link].
Sources
- 1. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo electrophysiological recordings of the effects of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The central nervous system effects, pharmacokinetics and safety of the NAALADase-inhibitor GPI 5693 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. CNS depression: Symptoms, risks, and treatment [medicalnewstoday.com]
- 7. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. fda.gov [fda.gov]
Technical Support Center: Optimizing Tofenacin Hydrochloride Dosage for Animal Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tofenacin hydrochloride is a compound with a complex pharmacological profile, acting as a serotonin-norepinephrine reuptake inhibitor (SNRI) and a cholinergic antagonist.[1] It is also the major active metabolite of Orphenadrine, a drug used for muscle relaxation and in the management of Parkinson's disease.[2][3] The dual mechanism of action makes Tofenacin a compound of interest for various therapeutic areas, including depression and neurological disorders.
Optimizing the dosage of any new investigational compound for animal studies is a critical step in preclinical drug development. A well-designed dosage regimen is essential for obtaining meaningful and reproducible data on the compound's efficacy and safety.[4] This guide provides a comprehensive technical support resource for researchers working with Tofenacin hydrochloride, offering practical advice, detailed protocols, and troubleshooting solutions to common challenges encountered during in vivo experiments.
While there is a lack of publicly available data on the specific dosage of Tofenacin hydrochloride in animal models, this guide will leverage information from its parent compound, Orphenadrine, and established principles of preclinical pharmacology to provide a robust framework for initiating and optimizing your studies.
Part 1: Fundamental Principles - Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required before embarking on in vivo studies with Tofenacin hydrochloride.
Q1: What is the mechanism of action of Tofenacin hydrochloride?
Tofenacin hydrochloride has a dual mechanism of action:
-
Serotonin-Norepinephrine Reuptake Inhibitor (SNRI): Like other SNRIs, Tofenacin is believed to exert its antidepressant effects by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the brain.[1]
-
Cholinergic Antagonist: Tofenacin also acts as a muscarinic antagonist, which means it blocks the action of acetylcholine at muscarinic receptors.[2][5] This anticholinergic activity is similar to its parent compound, Orphenadrine, and may contribute to both its therapeutic effects and potential side effects.[2]
Q2: What is known about the pharmacokinetics of Tofenacin and its parent compound, Orphenadrine?
While specific pharmacokinetic data for Tofenacin in animal models is scarce, we can draw some inferences from studies on Orphenadrine:
-
Absorption: Orphenadrine is well-absorbed orally, with a bioavailability of approximately 90% in humans.[2]
-
Metabolism: Tofenacin is the primary active metabolite of Orphenadrine, formed through hepatic demethylation.[1][2]
-
Half-life: In humans, Orphenadrine has an elimination half-life of 13-20 hours.[2] A study in dogs suggested that there might be a discrepancy between single and multiple-dose pharmacokinetics, with the elimination half-life increasing with repeated administration.[6] This is an important consideration when designing chronic dosing studies.
-
Rat Pharmacokinetics: A study in rats using a 10 mg/kg oral dose of racemic Orphenadrine has been reported, providing a valuable starting point for dose selection in this species.[7]
Q3: How do I estimate a starting dose for Tofenacin hydrochloride in a new animal model?
Estimating a safe starting dose is a critical first step. Since direct data for Tofenacin is limited, a logical approach is to use the toxicity data of its parent compound, Orphenadrine, as a conservative starting point.
The oral LD50 (the dose that is lethal to 50% of the animals) of Orphenadrine has been reported as:
A common practice is to start with a dose that is at least 10-fold lower than the LD50. Therefore, a conservative starting point for a dose-range finding study could be:
-
Rat: ~25 mg/kg
-
Mouse: ~10 mg/kg
It is crucial to remember that this is an estimation. A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify a suitable dose range for your specific experimental model and endpoints.[4]
Q4: How do I convert a dose from one animal species to another?
Allometric scaling is a widely used method for converting drug doses between different animal species based on their body surface area (BSA).[3] This method is generally more accurate than simple weight-based conversions because metabolic rates are more closely correlated with BSA.[3]
The conversion is done using a Km factor, which is calculated by dividing the average body weight of a species by its BSA.[6]
Table 1: Allometric Scaling Conversion Factors
| Species | Body Weight (kg) | Km Factor | To Convert from Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by: |
| Human | 60 | 37 | - |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.9 |
| Monkey | 3 | 12 | 3.1 |
Source: Adapted from Nair and Jacob, 2016[3]
Example: To convert a hypothetical human dose of 1 mg/kg to a rat dose: 1 mg/kg (human) * 6.2 = 6.2 mg/kg (rat)
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in optimizing Tofenacin hydrochloride dosage.
Protocol 1: Dose-Range Finding (DRF) Study in Rats
Objective: To determine the maximum tolerated dose (MTD) and to identify a dose range of Tofenacin hydrochloride that is safe and shows potential for efficacy.
Materials:
-
Tofenacin hydrochloride
-
Vehicle (e.g., sterile water, 0.5% methylcellulose in water)
-
Male or female Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles (flexible-tipped recommended)[8]
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.
-
Dose Selection: Based on the estimated starting dose from the LD50 of Orphenadrine (~25 mg/kg for rats), select a logarithmic dose range. For example:
-
Group 1: Vehicle control
-
Group 2: 10 mg/kg
-
Group 3: 30 mg/kg
-
Group 4: 100 mg/kg
-
Group 5: 300 mg/kg (approaching the LD50 of Orphenadrine)
-
-
Dosing Solution Preparation:
-
Calculate the required amount of Tofenacin hydrochloride for each dose group based on the average body weight of the animals and the desired dosing volume (typically 5-10 mL/kg for rats).
-
Prepare the dosing solutions in the chosen vehicle. If solubility is an issue, consider using a vehicle such as 0.5% methylcellulose to create a suspension. Ensure the solution/suspension is homogenous.
-
-
Administration:
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose, and daily thereafter for up to 14 days).
-
Clinical signs to monitor include changes in posture, activity, breathing, and the presence of tremors, convulsions, or other abnormal behaviors.[4]
-
Record body weights daily.
-
-
Data Analysis:
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than 10% body weight loss) or mortality.
-
Based on the results, select a range of 3-4 doses for your main efficacy studies. The highest dose should be at or near the MTD, and the lower doses should be spaced appropriately to allow for the characterization of a dose-response relationship.
-
Workflow for Dose-Range Finding Study
Caption: Workflow for a typical dose-range finding study.
Part 3: Troubleshooting Guide
This section addresses common issues that may arise during your experiments and provides practical solutions.
Q4: I am observing unexpected toxicity at my lowest dose. What should I do?
-
Verify Dosing Solution Concentration: The first step is to re-verify your calculations and, if possible, analytically confirm the concentration of Tofenacin hydrochloride in your dosing solution. Errors in preparation are a common source of unexpected toxicity.[11]
-
Check the Vehicle: The vehicle itself could be causing toxicity. Ensure that the vehicle you have chosen is well-tolerated in the species and strain you are using. If you are using a co-solvent like DMSO or ethanol, ensure the final concentration is low enough to be non-toxic.
-
Consider Animal Health Status: Underlying health issues in your animals can make them more susceptible to drug toxicity. Ensure your animals are sourced from a reputable vendor and are free of common pathogens.
-
Re-evaluate the Starting Dose: If the above factors have been ruled out, your initial dose estimation may have been too high. Tofenacin, as a metabolite, may be more potent or have a different toxicity profile than Orphenadrine. In this case, you will need to perform a new DRF study with a lower starting dose (e.g., 1 mg/kg).
Q5: I am not seeing any efficacy, even at my highest dose. What are the possible reasons?
-
Insufficient Dose: The most obvious reason is that the dose range you selected is too low. If you have reached the MTD without observing efficacy, it is possible that the therapeutic window for Tofenacin is narrow or that the compound is not effective in your model.
-
Pharmacokinetic Issues: The drug may not be reaching its target in sufficient concentrations. This could be due to poor absorption, rapid metabolism, or rapid elimination.[6] Consider conducting a pilot pharmacokinetic study to measure the plasma and brain concentrations of Tofenacin at your highest dose.
-
Inappropriate Animal Model: The animal model you have chosen may not be suitable for evaluating the antidepressant or neurological effects of Tofenacin. For example, some strains of mice are not suitable for the tail suspension test, a common assay for antidepressant activity.[12]
-
Formulation Issues: If Tofenacin hydrochloride has poor solubility in your vehicle, it may not be adequately absorbed.[13] Consider using a different vehicle or a formulation strategy to improve solubility, such as creating a micro-suspension or using a solubilizing agent like cyclodextrin.
Q6: There is high variability in the response between animals in the same dose group. How can I address this?
-
Standardize Procedures: Ensure that all experimental procedures, including animal handling, dosing, and behavioral testing, are performed consistently across all animals and groups.
-
Control Environmental Factors: Maintain a consistent environment for the animals, including lighting, temperature, and noise levels.
-
Increase Sample Size: A larger sample size can help to reduce the impact of individual animal variation on the group mean.
-
Use Both Sexes: Including both male and female animals in your studies can provide more robust and generalizable results.
-
Randomization and Blinding: Properly randomize animals to treatment groups and blind the experimenters to the treatment conditions to minimize bias.
Part 4: Data Interpretation and Next Steps
Once you have completed your initial dose-range finding study, the next step is to carefully analyze the data to inform the design of your main efficacy studies.
-
Dose-Response Relationship: Plot the observed effects (both toxic and therapeutic, if any) against the different doses used. This will help you to visualize the dose-response relationship and to select an appropriate dose range for your efficacy studies.
-
Therapeutic Window: The therapeutic window is the range of doses that produces a therapeutic effect without causing significant toxicity. Your DRF study will give you an initial indication of the therapeutic window for Tofenacin.
-
Selection of Doses for Efficacy Studies: Based on your DRF study, select 3-4 doses for your main efficacy studies. The highest dose should be at or just below the MTD, and the lower doses should be spaced to allow for the characterization of the dose-response curve.
Signaling Pathway and Experimental Logic
Sources
- 1. Orphenadrine - Wikipedia [en.wikipedia.org]
- 2. Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Difference between single and multiple dose pharmacokinetics of orphenadrine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. altasciences.com [altasciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oral Solutions and Suspensions (8/94) | FDA [fda.gov]
Technical Support Center: Strategies for Overcoming Poor Oral Bioavailability of Tofenacin Hydrochloride
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the oral delivery of Tofenacin hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the oral bioavailability of this promising compound.
Understanding the Challenge: A Hypothetical Profile of Tofenacin Hydrochloride's Bioavailability
While specific public data on the oral bioavailability of Tofenacin hydrochloride is scarce, we can construct a hypothetical biopharmaceutical profile based on its physicochemical properties to anticipate and address potential challenges.
Physicochemical Properties of Tofenacin
| Property | Value/Information | Source |
| Molecular Formula | C₁₇H₂₁NO | [1] |
| Molecular Weight | 255.35 g/mol | [1] |
| Form | Off-White Solid | [2] |
| pKa (Predicted) | 9.42 ± 0.10 (Basic) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol. As a hydrochloride salt, it is expected to have good aqueous solubility, particularly in acidic pH. | [2] |
Based on its hydrochloride salt form and the presence of a tertiary amine, Tofenacin hydrochloride is likely to exhibit good aqueous solubility, especially in the acidic environment of the stomach. However, its tertiary amine structure may lead to high ionization at intestinal pH, potentially reducing its permeability across the intestinal epithelium. This profile suggests that Tofenacin hydrochloride could be a Biopharmaceutics Classification System (BCS) Class III compound (high solubility, low permeability).
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of Tofenacin hydrochloride?
A1: While definitive studies are not publicly available, the poor oral bioavailability of Tofenacin hydrochloride can be attributed to a combination of factors:
-
Low Permeability: As a tertiary amine, Tofenacin is likely to be highly ionized at the pH of the small intestine, which can limit its ability to passively diffuse across the lipid-rich intestinal cell membranes.[3] This is a common characteristic of BCS Class III drugs.[4]
-
First-Pass Metabolism: Tofenacin is N-demethylorphenadrine. N-demethylation is a known metabolic pathway, suggesting that Tofenacin could be susceptible to significant first-pass metabolism in the gut wall and/or liver, reducing the amount of active drug reaching systemic circulation.[5][6][7][8]
-
Efflux Transporter Activity: The molecular structure of Tofenacin may make it a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium. These transporters actively pump drugs back into the intestinal lumen, thereby reducing net absorption.[9][10]
Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of Tofenacin hydrochloride in my lab?
A2: To classify Tofenacin hydrochloride according to the BCS, you will need to experimentally determine its aqueous solubility and intestinal permeability.
-
Solubility: Determine the concentration of Tofenacin hydrochloride in buffered solutions across a pH range of 1.2 to 6.8 at 37°C. A drug is considered highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.
-
Permeability: The permeability of Tofenacin hydrochloride can be assessed using an in vitro Caco-2 cell monolayer assay.[11][12] Drugs with permeability comparable to or greater than metoprolol are considered highly permeable.[8]
Q3: My initial formulation of Tofenacin hydrochloride shows poor dissolution. What could be the cause and how can I troubleshoot this?
A3: Although Tofenacin hydrochloride is expected to be soluble, poor dissolution of a formulation can occur due to several factors:
-
Excipient Interactions: Certain excipients in your formulation could be interacting with the drug, hindering its release.
-
Improper Formulation: The manufacturing process (e.g., compression force for tablets) might not be optimized, leading to a formulation that does not disintegrate or dissolve effectively.
-
Common Ion Effect: If your dissolution medium contains chloride ions, it could suppress the dissolution of the hydrochloride salt.
To troubleshoot, you can:
-
Simplify your formulation to the drug alone to assess its intrinsic dissolution rate.
-
Evaluate the compatibility of your chosen excipients with Tofenacin hydrochloride.
-
Optimize the manufacturing parameters of your dosage form.
-
Use a dissolution medium that does not contain a common ion.
Troubleshooting Guides & Experimental Protocols
This section provides detailed strategies and step-by-step protocols to address the key challenges in enhancing the oral bioavailability of Tofenacin hydrochloride.
Guide 1: Addressing Poor Permeability
Low intestinal permeability is a primary suspect for the poor oral bioavailability of Tofenacin hydrochloride. Here are strategies to overcome this limitation:
Permeation enhancers are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[13]
Choosing the Right Permeation Enhancer:
| Permeation Enhancer Class | Examples | Mechanism of Action | Considerations |
| Surfactants | Sodium lauryl sulfate (SLS), Tween® 80, Labrasol® | Disrupt the lipid bilayer of intestinal cells, increasing membrane fluidity. | Can cause membrane damage at high concentrations.[4] |
| Fatty Acids | Sodium caprate, Oleic acid | Interfere with the packing of membrane lipids, increasing fluidity. | May have a bitter taste. |
| Polymers | Chitosan, HPMC, Povidone | Can open tight junctions between intestinal cells. | High molecular weight polymers may increase viscosity, affecting dissolution.[4] |
Experimental Protocol: Evaluating Permeation Enhancers using Caco-2 Monolayers
This protocol will allow you to screen for effective permeation enhancers for Tofenacin hydrochloride.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Transwell® inserts (12-well or 24-well plates)
-
Cell culture media and reagents[14]
-
Tofenacin hydrochloride
-
Selected permeation enhancers
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical method for Tofenacin hydrochloride quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.[15]
-
Monolayer Integrity: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Transport Study: a. Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 6.5 (apical side) and pH 7.4 (basolateral side). b. Prepare dosing solutions of Tofenacin hydrochloride in the apical transport buffer with and without the selected permeation enhancers at various concentrations. c. Add the dosing solutions to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of Tofenacin hydrochloride in the collected samples using a validated analytical method.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (μg/s)
-
A is the surface area of the Transwell® insert (cm²)
-
C₀ is the initial concentration of the drug in the apical chamber (μg/mL)
-
Expected Outcome: An effective permeation enhancer will result in a significant increase in the Papp value of Tofenacin hydrochloride compared to the control (drug alone).
Guide 2: Overcoming First-Pass Metabolism
If first-pass metabolism is a significant barrier, the following strategies can be employed:
Encapsulating Tofenacin hydrochloride in nanoparticles can protect it from metabolic enzymes in the gastrointestinal tract and liver.[16][17]
Types of Nanoparticles for Oral Delivery:
| Nanoparticle Type | Description | Advantages |
| Solid Lipid Nanoparticles (SLNs) | Composed of solid lipids, offering good biocompatibility and stability. | Protects the drug from degradation and can enhance lymphatic uptake, bypassing the liver.[16] |
| Polymeric Nanoparticles | Made from biodegradable polymers like PLGA or chitosan. | Allows for controlled release of the drug and can be surface-modified for targeted delivery. |
| Nanoemulsions/Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Isotropic mixtures of oil, surfactant, co-surfactant, and drug that form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media. | Enhance drug solubilization and can improve absorption through various mechanisms.[18][19] |
Experimental Protocol: Preparation and Characterization of Tofenacin Hydrochloride-Loaded SLNs
Materials:
-
Tofenacin hydrochloride
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
High-shear homogenizer or microfluidizer
-
Particle size analyzer and zeta potential meter
Procedure (High-Pressure Homogenization Method):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse Tofenacin hydrochloride in the molten lipid.
-
Prepare a hot aqueous surfactant solution at the same temperature.
-
Add the hot lipid phase to the hot aqueous phase and mix with a high-shear homogenizer to form a coarse pre-emulsion.
-
Immediately pass the pre-emulsion through a high-pressure homogenizer for several cycles until a nanoemulsion is formed.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion.
-
Determine the drug entrapment efficiency and loading capacity.
-
Expected Outcome: A stable SLN formulation with a particle size in the range of 100-300 nm, a narrow PDI, a suitable zeta potential for stability, and high drug entrapment efficiency.
A prodrug is a chemically modified, inactive form of a drug that, upon administration, undergoes conversion in the body to release the active parent drug.[20][21] For Tofenacin, a prodrug strategy could be designed to mask the tertiary amine, potentially altering its metabolic profile and improving its permeability.
Prodrug Design Considerations for a Tertiary Amine:
-
N-oxide Prodrugs: N-oxidation of the tertiary amine can mask its basicity, potentially reducing its susceptibility to first-pass metabolism.[3]
-
N-Phosphonooxymethyl Prodrugs: These prodrugs can improve aqueous solubility and are designed to be cleaved by phosphatases to release the active drug.[20][21]
Diagram: Prodrug Activation of a Tertiary Amine
Caption: General scheme for the bioactivation of a Tofenacin prodrug.
Guide 3: In Vivo Evaluation of Optimized Formulations
Once you have developed promising formulations in vitro, the next critical step is to evaluate their performance in vivo.
Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the oral bioavailability of an enhanced Tofenacin hydrochloride formulation to a control (e.g., an aqueous solution of the drug).
Animals:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into two groups:
-
Group 1 (Control): Administer an oral gavage of Tofenacin hydrochloride solution.
-
Group 2 (Test): Administer an oral gavage of the enhanced Tofenacin hydrochloride formulation at the same dose.
-
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of Tofenacin in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for each group, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
-
Calculate Relative Bioavailability: Relative Bioavailability (%) = (AUC_test / AUC_control) * 100
Expected Outcome: A successful enhanced formulation will demonstrate a statistically significant increase in Cmax and/or AUC compared to the control group, indicating improved oral bioavailability.
Diagram: Workflow for Enhancing Oral Bioavailability
Caption: A systematic approach to overcoming poor oral bioavailability.
References
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]
-
JoVE Science Education Database. (2019). Caco-2 Cell Permeability Assay. [Link]
-
Krise, J. P., & Stella, V. J. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 42(16), 3094–3100. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Gu, D., Turesky, R. J., & Vouros, P. (2001). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. Chemical Research in Toxicology, 14(7), 849–856. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
-
Parr, A., Hidalgo, I. J., Bode, C., Brown, W., Yazdanian, M., Gonzalez, M. A., ... & Amidon, G. L. (2016). The effect of excipients on the permeability of BCS class III compounds and implications for biowaivers. Pharmaceutical research, 33(1), 167-176. [Link]
-
International Pharmaceutical Federation (FIP). (1997). Guidelines for Dissolution Testing of Solid Oral Products. [Link]
-
Date, A. A., Hanes, J., & Ensign, L. M. (2016). In vivo studies for drug development via oral delivery: challenges, animal models, and techniques. Pharmaceutica Analytica Acta, 7(470), 2. [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of pharmaceutical sciences, 82(10), 979-987. [Link]
-
Krise, J. P., Zygmunt, J., & Stella, V. J. (1999). A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs. Journal of pharmaceutical sciences, 88(9), 928-932. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25315, Tofenacin. Retrieved from [Link]
-
Hua, S. (2013). In vitro and in vivo models for the study of oral delivery of nanoparticles. Journal of Pharmacy & Pharmaceutical Sciences, 16(4), 595-608. [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2243-2258. [Link]
-
Cyprotex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Science.gov. (n.d.). caco-2 cell permeability: Topics by Science.gov. Retrieved from [Link]
-
Date, A. A., Desai, N., & Patravale, V. (2010). Application of nanoparticles in oral delivery of immediate release formulations. Journal of controlled release, 144(1), 2-10. [Link]
-
Brown, C. K., Friedel, H. D., & Barker, A. R. (2011). FIP/AAPS joint workshop report: dissolution/in vitro release testing of novel/special dosage forms. AAPS PharmSciTech, 12(2), 782-794. [Link]
-
Absorption Systems. (n.d.). Caco-2 Assay Protocol. Retrieved from [Link]
-
Takács-Novák, K., & Völgyi, G. (2020). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 12(10), 965. [Link]
-
Tan, M. L., Choong, P. F., & Dass, C. R. (2010). Intestinal absorption study: challenges and absorption enhancement strategies in improving oral drug delivery. Current drug therapy, 5(4), 289-299. [Link]
-
JoVE. (n.d.). In Vitro Drug Release Testing: Overview, Development and Validation. Retrieved from [Link]
-
Date, A. A., & Nagarsenker, M. S. (2007). Nanoparticle tools for maximizing oral drug delivery. Expert opinion on drug delivery, 4(3), 207-221. [Link]
-
Al-Quadeib, B. T., Al-Jenoobi, F. I., & Al-Suwayeh, S. A. (2022). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. Latin American Journal of Pharmacy, 41(9), 2004-2010. [Link]
-
Grund, V. R., & Hissin, P. J. (1980). N-demethylation as an example of drug metabolism in isolated rat hepatocytes. Biochemical pharmacology, 29(10), 1399-1405. [Link]
-
Rautio, J., Laine, K., Gynther, M., & Lahtela-Kakkonen, M. (2008). Prodrugs for amines. Molecules, 13(7), 1441-1479. [Link]
-
Patra, J. K., Das, G., Fraceto, L. F., Campos, E. V. R., Rodriguez-Torres, M. P., Acosta-Torres, L. S., ... & Shin, H. S. (2018). Nanoparticles in drug delivery: from history to therapeutic applications. Journal of Nanobiotechnology, 16(1), 1-32. [Link]
-
Van der Watt, J. G., & Harrison, S. T. (2007). Caco-2 cell permeability and stability of two d-glucopyranuronamide conjugates of thyrotropin-releasing hormone. Peptides, 28(7), 1386-1393. [Link]
-
U.S. Food and Drug Administration. (2022). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]
-
Wikipedia. (n.d.). Methysergide. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). Evaluating Strategies for Oral Absorption Enhancement. [Link]
-
Parr, A., Hidalgo, I. J., Bode, C., Brown, W., Yazdanian, M., Gonzalez, M. A., ... & Amidon, G. L. (2016). The effect of excipients on the permeability of BCS class III compounds and implications for biowaivers. Pharmaceutical research, 33(1), 167-176. [Link]
-
Al-Shdefat, R., Al-Ghazawi, M., & Al-Aani, L. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceutics, 16(6), 844. [Link]
-
Tsong, Y., & Shen, M. (2012). In Vitro Dissolution Testing: Statistical Approaches and Issues. In Statistical Methods in Drug Development (pp. 277-296). Springer, New York, NY. [Link]
-
ResearchGate. (n.d.). Tripartite prodrug system for tertiary amines (illustrated for fosphenytoin). Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability enhancement techniques for poorly aqueous soluble drugs and therapeutics. Journal of applied pharmaceutical science, 2(3), 163-170. [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. Retrieved from [Link]
-
Daves, R. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology, 11(4), 006. [Link]
-
U.S. Food and Drug Administration. (2018). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
Al-Quadeib, B. T., Al-Jenoobi, F. I., & Al-Suwayeh, S. A. (2022). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. Latin American Journal of Pharmacy, 41(9), 2004-2010. [Link]
-
Korhonen, O., Pajula, K., & Laitinen, R. (2017). Rational excipient selection for co-amorphous formulations. Expert opinion on drug delivery, 14(4), 551-569. [Link]
-
Avdeef, A. (2011). Solubility vs. pH profiles of phenazopyridine hydrochloride in acetate buffer (1 molar) at 25 ºC (○) and 37 ºC (○). In Capillary Electrophoresis with Organic Solvents in Pharmaceutical Analysis: A Systematic Guide through the Background. [Link]
-
The Noted Anatomist. (2023, March 10). First Pass Metabolism [Video]. YouTube. [Link]
-
Choi, Y. H., & van der Kooy, F. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 633. [Link]
-
Qvortrup, K., & Hemmingsen, A. V. (2024). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm, 15(1), 27-44. [Link]
-
Lee, J. S., Kim, J. C., & Park, J. H. (2014). Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. International journal of nanomedicine, 9, 1039. [Link]
Sources
- 1. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tofenacin | 15301-93-6 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-demethylation as an example of drug metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 8. youtube.com [youtube.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. caco-2 cell permeability: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. rroij.com [rroij.com]
- 18. nanobioletters.com [nanobioletters.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tofenacin Hydrochloride Interference in Immunoassays
Last Updated: January 23, 2026
Welcome to the technical support guide for investigators encountering unexpected results in immunoassays involving samples containing Tofenacin hydrochloride. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you identify, understand, and mitigate potential assay interference. Our goal is to equip you with the scientific principles and practical tools necessary to ensure the accuracy and reliability of your data.
Introduction: The Challenge of Small Molecule Interference
Tofenacin is a small molecule drug, previously investigated as an antidepressant, that acts as a cholinergic antagonist.[1][2] Its chemical structure (C17H21NO) and properties, including a molecular weight of approximately 255.35 g/mol and a basic pKa of around 9.5, are key to understanding its potential interactions within an immunoassay system.[1][3]
Immunoassays, particularly ELISA, are powerful tools, but their accuracy hinges on the specific interaction between an antibody and its target antigen.[4] The introduction of exogenous small molecules like Tofenacin can disrupt this delicate equilibrium, leading to erroneous results.[5][6] This guide will walk you through a logical, evidence-based process to determine if Tofenacin hydrochloride is impacting your assay and how to resolve the issue.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Tofenacin hydrochloride and why might it interfere with my immunoassay?
Tofenacin hydrochloride is the salt form of Tofenacin, an organic compound with two aromatic rings and a tertiary amine group.[1][7] Its potential for interference stems from several physicochemical properties:
-
Non-Specific Binding (NSB): The hydrophobic phenyl and tolyl groups can promote non-specific binding to assay components like the plastic microplate surface or blocking proteins, leading to high background or false signals.
-
Antibody Cross-Reactivity: While unlikely unless the assay antibodies were raised against a structurally similar molecule, small molecules can sometimes bind weakly to antibody paratopes (antigen-binding sites) intended for other targets.[8][9] This is a more significant concern in competitive immunoassays.[10][11]
-
Matrix Effect Alteration: The presence of a drug in a biological sample (like serum or plasma) can alter the overall sample matrix, affecting the binding kinetics between the intended antibody and antigen.[12][13]
Q2: What are the common signs of Tofenacin hydrochloride interference in my ELISA results?
Observing one or more of the following issues, especially when testing samples from subjects administered Tofenacin, should raise suspicion of interference:
-
Poor Spike and Recovery: You add a known amount of your target analyte to a sample, but the assay measures a significantly lower or higher concentration than expected (typically outside an 80-120% recovery range).[14][15]
-
Lack of Dilutional Linearity: When you perform a serial dilution of a sample, the calculated concentrations of the analyte do not decrease in a linear fashion as expected.[6]
-
High Inter-well or Inter-assay Variation: You observe unusually high variability (Coefficient of Variation, %CV) in results from identical samples run in the same assay or across different assays.
-
Unexpectedly High or Low Results: Sample results are physiologically improbable or completely inconsistent with other clinical or experimental data.[5]
Q3: My assay is a sandwich ELISA. Is it still susceptible to interference?
Yes. While competitive ELISAs are often more susceptible to small molecule interference, sandwich ELISAs are not immune.[11] Tofenacin could potentially interfere by:
-
Bridging Antibodies: Non-specifically binding to both the capture and detection antibodies, creating a false-positive signal.
-
Steric Hindrance: Binding near the epitope on the target analyte, preventing one or both antibodies from binding efficiently, leading to a false-negative result.
-
Altering Analyte Conformation: Binding to the target analyte and changing its shape, thereby destroying the epitope recognized by the antibodies.
Q4: How can I quickly screen for potential interference from Tofenacin hydrochloride?
The most direct initial check is a Spike and Recovery experiment. You will spike a known quantity of your purified analyte into both your standard diluent (the "clean" matrix) and into your actual sample matrix containing Tofenacin hydrochloride. A significant difference in the recovery between these two conditions is a strong indicator of matrix interference.[12][16] See Protocol 2.1 for a detailed methodology.
Section 2: In-Depth Troubleshooting and Mitigation Guide
If initial observations or FAQ answers suggest interference, a systematic approach is required to diagnose and solve the problem.
Logical Troubleshooting Workflow
This flowchart outlines the decision-making process for identifying and resolving assay interference.
Sources
- 1. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tofenacin hydrochloride | CymitQuimica [cymitquimica.com]
- 3. tofenacin [drugcentral.org]
- 4. biosynth.com [biosynth.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tofenacin | 15301-93-6 [chemicalbook.com]
- 8. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is an ELISA? | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosensis.com [biosensis.com]
- 16. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Managing Tofenacin hydrochloride's anticholinergic side effects in vivo
Welcome to the technical support center for researchers utilizing Tofenacin hydrochloride in in vivo studies. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to anticipate, manage, and interpret the anticholinergic side effects inherent to this compound. Our goal is to enhance the precision and reliability of your experimental outcomes.
Section 1: Foundational FAQs
This section addresses common questions regarding the pharmacological properties of Tofenacin and its expected physiological effects.
Q1: What is the primary mechanism of action for Tofenacin hydrochloride?
A1: Tofenacin hydrochloride is a cholinergic antagonist.[1] Its primary mechanism of action is the competitive blockade of acetylcholine at muscarinic receptors (M-receptors) in both the central and peripheral nervous systems.[1][2] By preventing acetylcholine from binding, Tofenacin inhibits the downstream signaling of the parasympathetic nervous system, leading to a range of physiological effects.[2] It was originally developed as an antidepressant.[3]
Q2: What are the expected anticholinergic side effects of Tofenacin in an in vivo model?
A2: The anticholinergic effects are predictable consequences of its mechanism and can be categorized as either peripheral or central.
-
Peripheral Effects: These result from the blockade of muscarinic receptors on organs innervated by the parasympathetic nervous system. Common manifestations include xerostomia (dry mouth) due to reduced salivation, mydriasis (dilated pupils), blurred vision, tachycardia (increased heart rate), constipation from decreased gastrointestinal motility, and urinary retention.[2][4][5][6]
-
Central Effects: If Tofenacin crosses the blood-brain barrier, it can antagonize muscarinic receptors in the brain. This can lead to dose-dependent cognitive impairment, memory deficits, confusion, agitation, and, at higher doses, delirium or sedation.[2][5]
The following diagram illustrates the basic mechanism of Tofenacin's anticholinergic action.
Caption: Mechanism of Tofenacin's anticholinergic action.
Section 2: Experimental Design & Model Selection
Careful planning is critical for successfully isolating the effects of interest from confounding side effects.
Q3: How do I choose the right in vivo model to study a specific anticholinergic side effect?
A3: The choice of model depends entirely on the research question. Rodent models are most common for assessing anticholinergic effects.[7]
| Side Effect of Interest | Recommended Model(s) | Key Endpoints & Rationale |
| Cognitive Impairment | Aged Rodents, Scopolamine-induced Amnesia Model | Endpoints: Escape latency (Morris Water Maze), discrimination index (Novel Object Recognition), freezing time (Fear Conditioning).[7] Rationale: Aged animals have a compromised cholinergic system, making them more sensitive to anticholinergic challenge. The scopolamine model provides a positive control for acute cholinergic blockade. |
| Xerostomia (Dry Mouth) | Any standard rodent strain (e.g., C57BL/6, BALB/c) | Endpoint: Pilocarpine-stimulated salivary flow rate.[8] Rationale: Pilocarpine is a muscarinic agonist that stimulates salivation; Tofenacin will antagonize this effect in a dose-dependent manner. |
| Gastrointestinal Hypomotility | Any standard rodent strain | Endpoint: Charcoal meal transit time. Rationale: This is a direct, functional measure of intestinal transit speed. Anticholinergics will slow the progression of the charcoal meal through the GI tract. |
| Delirium/Agitation | Mouse models using a battery of tests | Endpoint: Performance in open field, Y-maze, and buried food tests to assess activity, working memory, and attention, respectively.[9] Rationale: Delirium is a complex state. A battery of tests is needed to model its different components, such as inattention and disorganized thought.[9] |
Q4: I am studying the cognitive effects of Tofenacin. What are the critical considerations for my study design?
A4: When assessing cognition, you must control for variables that can mimic or mask cognitive deficits.
-
Dose-Response: Always perform a dose-response study. Low doses may not produce a measurable effect, while high doses can cause sedation or motor impairment, which are confounding factors.
-
Acclimatization and Habituation: Ensure all animals are properly acclimatized to the facility and habituated to the testing apparatus before drug administration to reduce stress-induced variability.[10]
-
Control Groups: Include a vehicle control group and consider a positive control group (e.g., treated with a well-characterized amnesic agent like scopolamine) to validate the sensitivity of your assay.
-
Motor Function Assessment: Before cognitive testing, assess locomotor activity (e.g., using an open field test). If a dose of Tofenacin significantly reduces movement, it will confound the results of navigation-based tasks like the Morris Water Maze.
-
Sensory Acuity: Ensure the animal's vision and hearing are not impaired, as these are crucial for many cognitive tests that rely on visual or auditory cues.[11]
Section 3: Troubleshooting Guides for Specific Side Effects
This section provides a problem-and-solution format for issues you may encounter during your experiments.
Troubleshooting Guide 1: Cognitive Assays (e.g., Morris Water Maze)
Problem: My Tofenacin-treated mice are "floating" in the Morris Water Maze (MWM) and not actively searching for the platform. How can I distinguish cognitive impairment from sedation or motor effects?
Solution: This is a classic challenge. Floating can be a sign of sedation, motor impairment, or a complete failure of spatial learning (a cognitive deficit). A systematic troubleshooting approach is required.
Caption: Troubleshooting workflow for MWM floating behavior.
Detailed Steps:
-
Run an Open Field Test: Before the MWM, place the animal in an open field arena. If the Tofenacin-treated animals show significantly less distance traveled, rearing, or movement compared to controls, this points towards sedation or motor impairment. Action: Reduce the dose of Tofenacin.
-
Perform a Visible Platform (Cued) Trial: In this MWM variation, the escape platform is marked with a highly visible cue and may be raised above the water's surface.[12] An animal with intact motor function and vision should be able to find it.[11]
-
If the mouse finds the visible platform: This indicates that it is physically capable of swimming and is motivated to escape the water. Its failure to find the hidden platform is therefore more likely a specific deficit in spatial learning.
-
If the mouse does NOT find the visible platform: This suggests a more fundamental issue, such as severe motor impairment, visual impairment (check for excessive mydriasis), or a complete lack of motivation.
-
Troubleshooting Guide 2: Salivary Flow Measurement
Problem: I am getting highly variable results in my pilocarpine-stimulated salivation assay. Some animals produce very little saliva, even in the control group.
Solution: Saliva collection in rodents is technically challenging and prone to variability.[13] Precision and a consistent protocol are key.
Key Sources of Error & Mitigation Strategies:
| Potential Issue | Causality | Mitigation Strategy & Protocol |
| Stress | Stress can inhibit parasympathetic output, reducing salivary flow. | Acclimatize animals to handling for several days before the experiment. Perform the procedure in a quiet, dedicated space. |
| Inaccurate Pilocarpine Dosing | Salivary response is highly dose-dependent.[13] Inaccurate dosing leads to inconsistent stimulation. | Protocol: 1. Weigh each mouse immediately before injection. 2. Calculate the precise volume of pilocarpine solution (e.g., 1 mg/kg) for that animal. 3. Administer via intraperitoneal (IP) injection for consistent absorption.[14] |
| Inefficient Saliva Collection | Saliva can be swallowed by the animal or not fully absorbed by the collection material. | Protocol: 1. Use pre-weighed conical cotton swabs or micro-capillary tubes.[14][15] 2. Gently place the swab in the animal's oral cavity for a fixed duration (e.g., 2-5 minutes), replacing it as it becomes saturated. 3. Immediately place the saturated swab in a sealed, pre-weighed microfuge tube. 4. Determine saliva weight by subtracting the initial dry weight from the final wet weight.[8] |
| Dehydration | Dehydrated animals will produce less saliva. | Ensure animals have free access to water up until the start of the experiment. Some protocols recommend a brief period of food withdrawal (e.g., 2 hours) but with continued access to water.[13] |
Detailed Protocol: Pilocarpine-Stimulated Saliva Collection
-
Preparation: Prepare a working solution of pilocarpine hydrochloride in sterile saline. Prepare and pre-weigh collection tubes containing absorbent cotton swabs.[13][15]
-
Animal Handling: Weigh the mouse and administer the calculated dose of Tofenacin HCl (or vehicle). After the appropriate pretreatment time, administer a standardized dose of pilocarpine (e.g., 1 mg/kg, IP).[14]
-
Collection: Immediately after pilocarpine injection, start a timer. Place a pre-weighed cotton swab into the mouse's mouth to absorb saliva.[8]
-
Timing: Collect saliva for a fixed period (e.g., 15 minutes).[8] Replace the swab with a fresh, pre-weighed one if it becomes fully saturated.
-
Measurement: After the collection period, weigh the tubes containing the wet swabs. The saliva produced is the final weight minus the initial weight.
-
Data Normalization: Express results as total saliva weight (mg) per unit of time or normalize to the animal's body weight (mg saliva / g body weight).[8]
Section 4: Mitigation of Side Effects in Experimental Design
Q5: Is it possible to mitigate the peripheral side effects of Tofenacin to better isolate its central effects?
A5: Yes, this is an advanced but feasible strategy. It involves the co-administration of a peripherally-restricted muscarinic antagonist.
Concept: Use a second anticholinergic drug that does not cross the blood-brain barrier (BBB). This compound will occupy peripheral muscarinic receptors, preventing Tofenacin from binding to them, without affecting Tofenacin's ability to bind to central receptors.
Example Agent: Glycopyrrolate is a quaternary ammonium anticholinergic that penetrates the BBB very poorly.
Experimental Design:
-
Group 1 (Vehicle Control): Vehicle 1 (for Tofenacin) + Vehicle 2 (for Glycopyrrolate)
-
Group 2 (Tofenacin Effects): Tofenacin + Vehicle 2
-
Group 3 (Peripheral Blockade Control): Vehicle 1 + Glycopyrrolate
-
Group 4 (Isolating Central Effects): Tofenacin + Glycopyrrolate
By comparing the cognitive performance of Group 4 to Group 2, you can infer the contribution of central muscarinic blockade, as the peripheral side effects (dry mouth, tachycardia, etc.) should be similar between Group 3 and Group 4 and thus factored out. Careful dose-finding for both compounds is essential for this design to be valid.
References
-
Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. (2023). Biomedicines. [Link]
-
Protective effects of clinical anticholinergic and anticholinesterase agents against Bungarus multicinctus venom and neurotoxin-rich snake venoms. (2024). PLOS Neglected Tropical Diseases. [Link]
-
Anticholinergic Syndrome. (n.d.). The Royal Children's Hospital Melbourne. [Link]
-
Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. (2022). Reviews in the Neurosciences. [Link]
-
A Method for the Measurement of Salivary Gland Function in Mice. (2018). Journal of Visualized Experiments. [Link]
-
Anticholinergic Medications. (2023). StatPearls. [Link]
-
Cognitive deficits after general anaesthesia in animal models: a scoping review. (2022). British Journal of Anaesthesia. [Link]
-
Tofenacin. (n.d.). PubChem. [Link]
-
Assessments of Cognitive Deficits in Mutant Mice. (n.d.). Methods in Molecular Biology. [Link]
-
Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. (2015). PLOS ONE. [Link]
-
The 8 Most Common Side Effects of Anticholinergic Drugs. (2023). GoodRx. [Link]
-
How do you manage anticholinergic side effects in patients?. (n.d.). Dr.Oracle. [Link]
-
A Method for the Measurement of Salivary Gland Function in Mice. (2017). Journal of Visualized Experiments. [Link]
-
Morris Water Maze. (2024). Mouse Metabolic Phenotyping Centers. [Link]
-
Salivary Gland Function Measurement. (2022). YouTube. [Link]
-
Anticholinergics in Dogs and Cats. (n.d.). MSPCA-Angell. [Link]
-
Cognition, Learning, and Memory Tests in Rodents. (n.d.). Charles River Laboratories. [Link]
-
The anticholinergic burden: from research to practice. (2018). Australian Prescriber. [Link]
-
Minimizing Anticholinergic Adverse Effects - Case Study. (2022). Med Ed 101. [Link]
-
Learning and memory. (n.d.). Noldus. [Link]
-
7-NI and ODQ Disturbs Memory in the Elevated Plus Maze, Morris Water Maze, and Radial Arm Maze Tests in Mice. (n.d.). AboutScience. [Link]
-
Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation. (2018). Journal of Visualized Experiments. [Link]
-
Experimentally Induced Animal models for Cognitive dysfunction and Alzheimer's disease. (2021). ResearchGate. [Link]
-
Troubleshooting table. (n.d.). ResearchGate. [Link]
-
Measurement of the salivary flow rate in BALB/c and NOD mice. (n.d.). ResearchGate. [Link]
-
Mechanism of action. (n.d.). Taylor & Francis. [Link]
-
Adverse Effects of Anticholinergic Drugs on Cognition and Mobility: Cutoff for Impairment in a Cross-Sectional Study in Young–Old and Old–Old Adults. (2017). ResearchGate. [Link]
-
Anticholinergic effects in frogs in a Morris water maze analog. (2001). Pharmacology Biochemistry and Behavior. [Link]
-
Xylazine. (n.d.). Wikipedia. [Link]
-
Anticholinergics: Adverse effects. (2023). American Nurse. [Link]
-
Confused Mice and Men: Can We Establish a Clinically Relevant Animal Model for Postoperative Delirium?. (2021). International Anesthesia Research Society. [Link]
-
Animal Models of Cognitive Deficits for Probiotic Treatment. (2021). Journal of Clinical Medicine. [Link]
Sources
- 1. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tofenacin | 15301-93-6 [chemicalbook.com]
- 4. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Practice Guidelines : Anticholinergic Syndrome [rch.org.au]
- 6. goodrx.com [goodrx.com]
- 7. Cognitive deficits after general anaesthesia in animal models: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iars.org [iars.org]
- 10. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
- 12. mmpc.org [mmpc.org]
- 13. Video: A Method for the Measurement of Salivary Gland Function in Mice [jove.com]
- 14. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation [jove.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Tofenacin Hydrochloride Analysis
This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tofenacin hydrochloride. Rooted in the principles of scientific integrity and adherence to regulatory standards, this document details the experimental design, validation parameters, and a comparative analysis with alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for Tofenacin hydrochloride.
Introduction: The Analytical Imperative for Tofenacin Hydrochloride
Tofenacin hydrochloride, a selective serotonin-norepinephrine reuptake inhibitor (SNRI), has shown potential in antidepressant therapies.[1] Accurate and precise quantification of the active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[2]
This guide presents a scientifically sound, stability-indicating RP-HPLC method for Tofenacin hydrochloride, validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The causality behind each experimental choice is elucidated to provide a deeper understanding of the method's development and validation.
Proposed RP-HPLC Method for Tofenacin Hydrochloride
Based on the physicochemical properties of Tofenacin hydrochloride (a basic compound with a pKa of 9.51) and established chromatographic principles for similar amine-containing compounds, the following RP-HPLC method is proposed.[6]
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar compounds like Tofenacin HCl. |
| Mobile Phase | Acetonitrile : 25 mM Ammonium Bicarbonate Buffer (pH 7.0) (65:35, v/v) | A common mobile phase for basic compounds, offering good peak shape and resolution. The neutral pH prevents the protonation of silanol groups on the stationary phase, minimizing peak tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and chromatographic efficiency. |
| Detection | UV at 275 nm | Based on the expected UV absorbance of the aromatic rings in the Tofenacin molecule. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC systems. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Validation: A Pillar of Trustworthiness
The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[5] The validation of the proposed HPLC method for Tofenacin hydrochloride is performed according to the ICH Q2(R1) guideline, encompassing the following key parameters.[3][4]
Caption: Comparative relationship of analytical methods.
Conclusion
This guide has detailed a robust, stability-indicating RP-HPLC method for the quantitative determination of Tofenacin hydrochloride. The validation of this method, conducted in accordance with ICH guidelines, ensures its accuracy, precision, and reliability for routine quality control and stability testing. The comparative analysis with UV-Visible Spectrophotometry and LC-MS/MS highlights the proposed HPLC method as a well-balanced approach, offering excellent specificity and reliability without the high cost and complexity of LC-MS/MS, while overcoming the specificity limitations of UV spectrophotometry. The adoption of such a well-validated method is a critical step in ensuring the quality and consistency of Tofenacin hydrochloride drug products.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
-
Singh S, Junwal M, Modhe G, Tiwari H, Kurmi M, Parashar N, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2013;3(3):157-67. Available from: [Link]
- Dong M. W. Modern HPLC for practicing scientists. John Wiley & Sons; 2006.
-
Drug Central. tofenacin. Available from: [Link]
-
de Castro, P. F., de Oliveira, M. A. L., & de Oliveira, M. F. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5028. Available from: [Link]
-
Patel, K., & Dedania, Z. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. Research Journal of Pharmacy and Technology, 10(8), 2565-2569. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. Available from: [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2011). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 55(5), 819-835. Available from: [Link]
-
Agilent Technologies. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. 2010. Available from: [Link]
- Basu, S. K., & Krishnamoorthy, B. (2008). Simple Spectrophotometric Methods for the Estimation of Ofloxacin in Dosage Forms. Asian Journal of Chemistry, 20(7), 5223.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods-critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Singh, R., & Jaybhaye, S. (2021). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. British Journal of Pharmacy, 6(2), 1-10.
-
Sharma, A., & Sharma, R. (2017). Forced degradation studies: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 11-16. Available from: [Link]
-
da Silva, A. F., de Oliveira, A. C. C., de Souza, M. V. N., & de Almeida, M. V. (2013). Development and validation of an UV spectrophotometric method for the determination of aliskiren in tablets. Revista Brasileira de Farmacognosia, 23, 788-795. Available from: [Link]
-
Wójcik, M., & Tarka, P. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. Available from: [Link]
- Rele, R. V. (2015). UV derivative spectrophotometric method for simultaneous estimation of ofloxacin and ornidazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 7(9), 817-822.
- Kar, A. (2005). Pharmaceutical drug analysis.
- Reddy, Y. R., Kumar, K. K., Reddy, M. N., & Mukkanti, K. (2011). Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. Research Journal of Pharmacy and Technology, 4(4), 539-542.
-
Gautam, S. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available from: [Link]
- Permanand, D. C., & Singh, S. K. (2010). Simultaneous Estimation of Mefenamic Acid and Drotaverine HCL in Combined Dosage Form by RP-HPLC Method and. Der Pharma Chemica, 2(5), 170-177.
- Jain, P. S., & Patel, M. K. (2011). New simultaneous UV-visible spectrophotometric methods for estimation of ofloxacin and ketorolac tromethamine in ophthalmic dosage form. Asian Journal of Pharmaceutical Analysis, 1(4), 80-84.
Sources
- 1. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. Stability indicating HPLC method for the simultaneous determination of ofloxacin and ketorolac tromethamine in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Preclinical Comparative Guide to Tofenacin Hydrochloride and Other Serotonin-Norepinephrine Reuptake Inhibitors
This guide offers a detailed preclinical comparison of Tofenacin hydrochloride against established Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), providing researchers, scientists, and drug development professionals with a comprehensive analysis of their distinct pharmacological profiles. We will delve into the nuances of their mechanisms of action, supported by experimental data, and provide detailed protocols for key preclinical assays.
Introduction to Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressant medications that function by blocking the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), in the synaptic cleft. This dual mechanism of action is believed to contribute to their broad efficacy in treating not only major depressive disorder but also anxiety disorders, neuropathic pain, and fibromyalgia.[1] By increasing the extracellular levels of both 5-HT and NE, SNRIs enhance neurotransmission in pathways crucial for mood regulation, cognition, and pain perception.[2]
Tofenacin, a metabolite of the muscle relaxant orphenadrine, has been described as an antidepressant with a potential SNRI mechanism of action.[3][4] However, its preclinical profile, particularly its affinity for the serotonin and norepinephrine transporters (SERT and NET), is not as extensively documented as that of other established SNRIs. Furthermore, its structural relationship to orphenadrine, an agent with known anticholinergic and antihistaminic properties, suggests a potentially more complex pharmacological profile.[5][6] This guide aims to provide a comparative analysis of the preclinical data available for tofenacin hydrochloride and other prominent SNRIs, namely duloxetine, venlafaxine, desvenlafaxine, and milnacipran.
Comparative Pharmacodynamics: A Tale of Two Transporters (and More)
The defining characteristic of an SNRI is its affinity for and inhibition of both SERT and NET. The relative potency and selectivity for these two transporters can significantly influence a compound's therapeutic effects and side-effect profile.
Monoamine Transporter Binding Affinities and Reuptake Inhibition
The binding affinity (Ki) and inhibitory concentration (IC50) are crucial parameters in preclinical pharmacology. A lower Ki value indicates a higher binding affinity for the transporter, while a lower IC50 value signifies greater potency in inhibiting neurotransmitter reuptake.
| Compound | SERT Ki (nM) | NET Ki (nM) | SERT/NET Ki Ratio | Reference |
| Tofenacin HCl | Data not available | Data not available | - | |
| Duloxetine | 0.8 | 7.5 | 9.4 | [7][8] |
| Venlafaxine | 82 | 2480 | 30.2 | [8] |
| Desvenlafaxine | 40 | 558 | 13.9 | [9] |
| Milnacipran | 203 (IC50) | 100 (IC50) | 0.5 | [10] |
A lower SERT/NET Ki ratio indicates a more balanced affinity for both transporters.
Analysis of the Data:
-
Duloxetine emerges as a potent and relatively balanced SNRI, with high affinity for both SERT and NET.[7][8]
-
Venlafaxine exhibits a notable preference for SERT, with approximately 30-fold higher affinity for SERT over NET.[8] This suggests that at lower doses, venlafaxine may act more like a selective serotonin reuptake inhibitor (SSRI).
-
Desvenlafaxine , the active metabolite of venlafaxine, displays a more balanced profile than its parent compound, though it is less potent than duloxetine at both transporters.[9]
-
Milnacipran is unique in this group for its slightly higher potency for NET over SERT.[10]
Tofenacin's Position: The absence of publicly available Ki or IC50 values for tofenacin at SERT and NET represents a significant knowledge gap. While described as an SNRI, its potency and selectivity remain to be quantitatively characterized.[4]
Beyond Monoamine Transporters: The Anticholinergic and Antihistaminic Facet of Tofenacin
Tofenacin's origin as a metabolite of orphenadrine suggests a broader receptor activity profile.[3] Orphenadrine is a known antagonist of muscarinic acetylcholine receptors (anticholinergic) and histamine H1 receptors (antihistamine).[6] These properties are often associated with side effects such as dry mouth, constipation, blurred vision, and sedation. The extent to which tofenacin retains these anticholinergic and antihistaminic activities is a critical point of differentiation from the more selective SNRIs like duloxetine, venlafaxine, desvenlafaxine, and milnacipran, which generally have low affinity for these receptors.
In Vivo Preclinical Models: Assessing Antidepressant and Analgesic Potential
Animal models are indispensable tools for evaluating the therapeutic potential of novel compounds. The forced swim test and the hot plate test are two of the most widely used assays for assessing antidepressant-like and analgesic effects, respectively.
The Forced Swim Test: A Model of Behavioral Despair
The forced swim test is a behavioral assay in rodents used to screen for potential antidepressant activity.[10] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment has been shown to increase the latency to immobility and the total time spent mobile (swimming or climbing).[11]
Experimental Workflow for the Forced Swim Test:
Caption: Workflow for the rodent forced swim test.
Detailed Protocol for the Forced Swim Test (Mouse):
-
Animal Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Drug Administration: Administer the test compound (e.g., tofenacin hydrochloride, comparator SNRI, or vehicle) via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure: Gently place each mouse into the cylinder. The total duration of the test is 6 minutes.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of antidepressant-like activity.
The Hot Plate Test: Assessing Thermal Pain Response
The hot plate test is a classic model for evaluating the analgesic properties of drugs.[12] It measures the latency of a rodent's response to a thermal stimulus, with an increase in response latency indicating an analgesic effect.[13]
Detailed Protocol for the Hot Plate Test (Rat):
-
Apparatus: Use a hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animal Acclimatization: Allow rats to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each rat on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and record the response latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Compare the %MPE between treatment groups.
Neurochemical Profiling with In Vivo Microdialysis
In vivo microdialysis is a powerful technique that allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[7][14] This provides a direct assessment of a drug's ability to modulate neurotransmission in real-time.
Experimental Workflow for In Vivo Microdialysis:
Caption: Workflow for in vivo microdialysis in rodents.
Detailed Protocol for In Vivo Microdialysis:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex or hippocampus) using stereotaxic coordinates. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period (e.g., 90-120 minutes), collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the time-course and magnitude of the effects between the different treatment groups.
Summary and Future Directions
This guide provides a framework for the preclinical comparison of tofenacin hydrochloride with established SNRIs. While duloxetine, venlafaxine, desvenlafaxine, and milnacipran have well-characterized profiles of SERT and NET inhibition, the corresponding quantitative data for tofenacin remains elusive. This highlights a critical need for further research to elucidate its precise mechanism of action.
Key points of comparison and future research directions include:
-
Quantitative Characterization of Tofenacin: Radioligand binding and neurotransmitter reuptake assays are essential to determine the Ki and IC50 values of tofenacin at SERT, NET, and other relevant receptors (e.g., muscarinic and histaminic receptors). This will allow for a direct and quantitative comparison with other SNRIs.
-
Head-to-Head In Vivo Studies: Comparative studies using the forced swim test, hot plate test, and other relevant behavioral models will be crucial to understand the functional consequences of tofenacin's unique pharmacological profile.
-
Neurochemical Profiling: In vivo microdialysis studies are necessary to confirm whether tofenacin increases extracellular levels of serotonin and norepinephrine in key brain regions and to compare its effects with those of other SNRIs.
By addressing these knowledge gaps, the scientific community can gain a clearer understanding of tofenacin's therapeutic potential and its place within the broader landscape of antidepressant and analgesic drug discovery.
References
- Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871-880.
- DeMaio, W., et al. (2009). Desvenlafaxine: a new serotonin-norepinephrine reuptake inhibitor for the treatment of adults with major depressive disorder. Clinical therapeutics, 31(7), 1374-1395.
- Mochizuki, D., et al. (2002). Neurochemical and behavioural characterization of milnacipran, a serotonin and noradrenaline reuptake inhibitor in rats. Psychopharmacology, 162(3), 294-302.
- Nogami, A., et al. (2018). Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S, S)-[18F] FMeNER-D2. International Journal of Neuropsychopharmacology, 21(10), 917-922.
- Perry, P. J. (2009). Desvenlafaxine: a new serotonin-norepinephrine reuptake inhibitor for the treatment of adults with major depressive disorder. Clinical therapeutics, 31(7), 1374-1395.
- Benbouzid, M., et al. (2008). The hot plate test in rodents: A review of the last 20 years. Behavioural brain research, 194(1), 1-11.
- Stahl, S. M. (2008).
- Arnold, L. M. (2007). Duloxetine and other antidepressants in the treatment of patients with fibromyalgia. Pain Medicine, 8(s2), S55-S65.
- Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in clinical neuroscience, 11(3-4), 37.
- Castagné, V., Porsolt, R. D., & Moser, P. (2009). The forced swim test in mice: a review of the effects of psychotropic drugs. Neuroscience & Biobehavioral Reviews, 33(4), 575-586.
- Gregory, M. L., & Amit, Z. (1987). The effects of various pharmacological agents on the hot-plate and cold-plate analgesia tests. Psychopharmacology, 93(1), 114-118.
- Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2009). In vivo microdialysis for the study of monoamine release in the CNS. Current protocols in neuroscience, 47(1), 7-1.
-
Wikipedia. (n.d.). Orphenadrine. Retrieved from [Link]
-
PubChem. (n.d.). Tofenacin. Retrieved from [Link]
- Bymaster, F. P., et al. (2001). Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors. Neuropsychopharmacology, 25(6), 871-880.
-
Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Norepinephrine reuptake inhibitors. Retrieved from [Link]
-
MedCrave. (2017). Antidepressants: mechanism of action, toxicity and possible amelioration. Retrieved from [Link]
-
PubChem. (n.d.). Orphenadrine. Retrieved from [Link]
-
American Journal of Health-System Pharmacy. (1995). Venlafaxine: A heterocyclic antidepressant. Retrieved from [Link]
-
Reddit. (n.d.). Weak ki values of Venlafaxine yet provides similar results if compared to most SSRIs/SNRIs. How is that?. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacology and Pharmacokinetics of milnacipran. Retrieved from [Link]
-
ResearchGate. (n.d.). Antipsychotic receptor binding affinity and efficacy. Retrieved from [Link]
-
ResearchGate. (n.d.). DVS selectively inhibits serotonin and norepinephrine uptake a.... Retrieved from [Link]
-
Journal of Biological Chemistry. (2007). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. Retrieved from [Link]
-
StatPearls. (n.d.). Venlafaxine. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Orphenadrine (oral route). Retrieved from [Link]
-
Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). Retrieved from [Link]
-
Preskorn, S. H. (1994). Two in One: The Venlafaxine Story. Retrieved from [Link]
-
Speed Pharmacology. (2016, November 10). Pharmacology - ANTIDEPRESSANTS - SSRIs, SNRIs, TCAs, MAOIs, Lithium (MADE EASY). Retrieved from [Link]
-
Drugs.com. (n.d.). Milnacipran: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2000). Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetic properties of orphenadrine from test and reference preparations (n = 25). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Selective norepinephrine reuptake inhibitors. Retrieved from [Link]
-
StatPearls. (n.d.). Desvenlafaxine. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of different doses of venlafaxine on serotonin and norepinephrine reuptake in healthy volunteers. Retrieved from [Link]
-
ResearchGate. (n.d.). Acute noradrenaline reuptake inhibition decreases performance in normal and high ambient temperature. Retrieved from [Link]
-
Journal of Pharmacology and Experimental Therapeutics. (2011). Prediction of human serotonin and norepinephrine transporter occupancy of duloxetine by pharmacokinetic/pharmacodynamic modeling in the rat. Retrieved from [Link]
-
Reddit. (n.d.). Weak ki values of Venlafaxine yet provides similar results if compared to most SSRIs/SNRIs. How is that?. Retrieved from [Link]
Sources
- 1. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tofenacin | 15301-93-6 [chemicalbook.com]
- 4. Tofenacin (free base) | TargetMol [targetmol.com]
- 5. Orphenadrine - Wikipedia [en.wikipedia.org]
- 6. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. preskorn.com [preskorn.com]
- 12. Improved preclinical cardiovascular therapeutic indices with long-term inhibition of norepinephrine reuptake using reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Milnacipran - Wikipedia [en.wikipedia.org]
- 14. Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker 3,4-dihydroxyphenylglycol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Study: Tofenacin and Orphenadrine
Introduction
In the landscape of centrally acting agents, Tofenacin and its parent compound, Orphenadrine, present a compelling case for comparative pharmacological investigation. Orphenadrine, a drug with a long history of clinical use for muscle spasms and Parkinsonian symptoms, is recognized for its complex pharmacology, engaging multiple neurotransmitter systems. Tofenacin, a major metabolite of Orphenadrine, is primarily classified as a cholinergic antagonist.[1][2] This guide provides an in-depth, research-level comparison of the pharmacological profiles of Tofenacin and Orphenadrine, designed for researchers, scientists, and professionals in drug development. We will delve into their mechanisms of action, receptor engagement, and pharmacokinetic properties, supported by experimental data and methodologies, to elucidate the nuanced differences and similarities that define their therapeutic and adverse effect profiles.
Structural Relationship and Core Pharmacological Identity
Tofenacin is the N-demethylated metabolite of Orphenadrine. This structural similarity is the foundation of their pharmacological relationship, yet the subtle difference in their chemical makeup leads to distinct pharmacological activities. Orphenadrine is often described as a "dirty drug" due to its engagement with multiple receptor systems, contributing to its therapeutic effects and side-effect profile. Its actions are attributed to a combination of anticholinergic, antihistaminic, and NMDA receptor antagonistic properties.[2] Tofenacin, on the other hand, is more selectively recognized for its anticholinergic effects.[1]
Comparative Mechanism of Action and Receptor Pharmacology
A direct, head-to-head comparison of the receptor binding affinities of Tofenacin and Orphenadrine is limited in publicly available literature. However, by synthesizing data from various sources, we can construct a comparative overview of their interactions with key central nervous system receptors.
Muscarinic Acetylcholine Receptors
Histamine H1 Receptors
Orphenadrine is a known H1-receptor antagonist.[2] This antihistaminic activity contributes to its sedative effects, a common side effect of the drug. A study comparing the binding affinities of Orphenadrine and Diphenhydramine (a structurally related antihistamine) suggested that both drugs have a similar affinity for H1 receptors.[3] It is plausible that Tofenacin may also possess some affinity for H1 receptors, given its structural relationship to Orphenadrine, though specific data is lacking.
NMDA Receptors
A significant point of differentiation in their pharmacological profiles is Orphenadrine's activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2] Research has shown that Orphenadrine inhibits the binding of [3H]MK-801 to the phencyclidine (PCP) binding site of the NMDA receptor with a Ki value of 6.0 ± 0.7 µM.[3][4] This action is thought to contribute to its analgesic properties. There is currently no available data to suggest that Tofenacin shares this NMDA receptor antagonism. This difference likely plays a significant role in the distinct clinical profiles of the two compounds, with Orphenadrine potentially offering a broader spectrum of action in pain management.
The following diagram illustrates the established and putative receptor interactions of Tofenacin and Orphenadrine.
Caption: Receptor binding profiles of Tofenacin and Orphenadrine.
Pharmacokinetic Profile Comparison
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Tofenacin and Orphenadrine is crucial for interpreting their pharmacological effects.
| Parameter | Tofenacin | Orphenadrine |
| Absorption | Well absorbed as a metabolite of Orphenadrine. | Readily absorbed after oral administration. |
| Metabolism | N/A (is a metabolite) | Extensively metabolized in the liver, with Tofenacin being a major metabolite. |
| Elimination Half-life | Data not readily available. | Approximately 13-20 hours. |
| Protein Binding | Data not readily available. | Approximately 95%. |
Data for Orphenadrine is more readily available in the literature. Further studies are required to fully characterize the pharmacokinetics of Tofenacin.
Experimental Protocols
To provide a practical context for the data discussed, this section outlines standardized experimental protocols for assessing the key pharmacological activities of Tofenacin and Orphenadrine.
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., Tofenacin or Orphenadrine) for muscarinic receptors.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand (e.g., [3H]N-methylscopolamine).
-
Test compounds (Tofenacin, Orphenadrine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Protocol 2: Functional Assay for Histamine H1 Receptor Antagonism
This protocol outlines a calcium mobilization assay to assess the functional antagonism of H1 receptors by a test compound.
Materials:
-
Cells stably expressing the human H1 receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Histamine (agonist).
-
Test compounds (Tofenacin, Orphenadrine).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader.
Procedure:
-
Plate the H1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a specified pre-incubation period.
-
Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration).
-
Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Generate concentration-response curves for the test compound's inhibition of the histamine-induced calcium signal.
-
Calculate the IC50 value for the antagonist.
Protocol 3: Electrophysiological Assay for NMDA Receptor Antagonism
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the antagonistic effect of a test compound on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons or cells expressing NMDA receptors.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External solution (containing NMDA and glycine as co-agonists).
-
Internal solution (for the patch pipette).
-
Test compound (Orphenadrine).
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron or cell expressing NMDA receptors.
-
Perfuse the cell with the external solution containing NMDA and glycine to elicit an inward current.
-
Once a stable baseline current is established, apply the test compound at various concentrations to the external solution.
-
Record the change in the NMDA-induced current in the presence of the test compound.
-
Wash out the test compound to observe the recovery of the current.
-
Construct a concentration-response curve and determine the IC50 of the test compound for the inhibition of the NMDA receptor current.
Clinical and Research Implications
A comparative clinical trial found that both Tofenacin and Orphenadrine were effective in controlling Parkinsonian side-effects associated with fluphenazine decanoate therapy, with no significant difference between them.[1] However, Orphenadrine was found to be significantly superior in managing depressive side-effects.[1] This clinical observation may be explained by the broader pharmacological profile of Orphenadrine, particularly its NMDA receptor antagonism, which is a target of interest for antidepressant research.
The more selective anticholinergic profile of Tofenacin could potentially offer a more favorable side-effect profile in certain clinical scenarios where the antihistaminic and NMDA receptor-mediated effects of Orphenadrine are not desired. However, without more comprehensive preclinical data on Tofenacin's receptor binding profile and pharmacokinetics, this remains speculative.
Conclusion
Tofenacin and Orphenadrine, while structurally related, exhibit distinct pharmacological profiles that have important implications for their clinical use. Orphenadrine's multifaceted mechanism of action, encompassing muscarinic, histaminic, and NMDA receptor antagonism, provides a broad spectrum of activity but also a potential for a wider range of side effects. Tofenacin appears to be a more selective muscarinic antagonist. The lack of comprehensive, direct comparative data, particularly quantitative receptor binding affinities and detailed pharmacokinetic studies for Tofenacin, highlights a significant gap in our understanding. Further research employing the experimental methodologies outlined in this guide is warranted to fully elucidate the comparative pharmacology of these two compounds and to guide their rational use in clinical practice and future drug development endeavors.
References
- Kornhuber, J., et al. (1995). Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. Journal of Neural Transmission, 102(3), 237-246.
-
PubChem. (n.d.). Orphenadrine. National Center for Biotechnology Information. Retrieved from [Link]
-
Medscape. (n.d.). Orphenadrine (Rx). Retrieved from [Link]
- Parsons, C. G., et al. (1995). Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. European Journal of Pharmacology-Molecular Pharmacology Section, 269(1), R3-R4.
- Johnson, D. A. W., & Heather, B. B. (1976). A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy.
-
SMPDB. (2017). Orphenadrine. Small Molecule Pathway Database. Retrieved from [Link]
Sources
- 1. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Tofenacin Hydrochloride vs. Fluoxetine in Animal Models of Affective Disorders
For Immediate Release to the Scientific Community
This guide offers a comparative analysis of tofenacin hydrochloride and fluoxetine, two centrally acting compounds with antidepressant properties, from the perspective of their performance in established animal models. While fluoxetine is a widely studied selective serotonin reuptake inhibitor (SSRI), tofenacin, a serotonin-norepinephrine reuptake inhibitor (SNRI) with additional anticholinergic and potential antihistaminic activities, represents an alternative mechanistic approach. This document synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms of action, and efficacy in behavioral paradigms relevant to depression and anxiety.
Introduction: Two Distinct Approaches to Modulating Monoaminergic Neurotransmission
Fluoxetine, the prototypical SSRI, revolutionized the treatment of depression by offering a more targeted approach with a generally improved side-effect profile compared to older antidepressants.[1] Its primary mechanism involves the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic availability of serotonin.[2] Tofenacin, on the other hand, belongs to the SNRI class of antidepressants, which inhibit the reuptake of both serotonin and norepinephrine.[1][3][4][5] This dual-action mechanism is thought to contribute to a broader spectrum of efficacy in some patient populations.[6] Tofenacin is also the major active metabolite of orphenadrine and is thought to contribute to its antidepressant effects. Notably, tofenacin also possesses anticholinergic properties, which may influence its overall pharmacological profile.
Mechanism of Action: A Tale of Two Transporters
The fundamental difference in the pharmacological action of tofenacin and fluoxetine lies in their affinity for and inhibition of monoamine transporters.
Fluoxetine: As an SSRI, fluoxetine exhibits high selectivity for the serotonin transporter (SERT). By blocking SERT, it prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of serotonin in the synapse. This enhanced serotonergic neurotransmission is believed to be the primary driver of its antidepressant and anxiolytic effects. Fluoxetine's inhibitory potency is reflected in its IC50 value for the serotonin transporter, which is approximately 20 µM for serotonin-induced membrane currents in cloned 5HT2C receptors.[7]
Tofenacin: Tofenacin is characterized as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][4] This classification indicates that it binds to and inhibits both the serotonin transporter (SERT) and the norepinephrine transporter (NET). The dual inhibition of SERT and NET leads to a concomitant increase in the synaptic levels of both serotonin and norepinephrine. The engagement of both neurotransmitter systems may offer a different therapeutic profile compared to the selective action of SSRIs. In addition to its SNRI activity, tofenacin also acts as a cholinergic antagonist, blocking the action of acetylcholine at its receptors.[8] This anticholinergic activity may contribute to both therapeutic and adverse effects.
Figure 1. Comparative Mechanisms of Action of Fluoxetine and Tofenacin.
Comparative Efficacy in Animal Models of Depression
The antidepressant potential of novel compounds is routinely assessed in a battery of behavioral tests in rodents. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are two of the most widely used models to screen for antidepressant-like activity.[9][10][11][12] In both tests, immobility is interpreted as a state of behavioral despair, and a reduction in immobility time following drug administration is indicative of an antidepressant-like effect.[13][14]
Forced Swim Test (FST)
In the FST, rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture.
-
Fluoxetine: Numerous studies have demonstrated that fluoxetine significantly reduces immobility time in the FST in a dose-dependent manner. For example, doses of 0.5, 1.0, and 2.0 mg/kg of fluoxetine have been shown to significantly decrease the total time of immobility.[15] Another study showed that fluoxetine at a dose of 20 mg/kg, i.p., significantly reduced the immobility period in both unstressed and stressed mice.[9]
-
Tofenacin: Currently, there is a paucity of publicly available data detailing the effects of tofenacin in the forced swim test. While its classification as an SNRI suggests it would likely reduce immobility time, specific dose-response studies are needed to confirm this and to allow for a direct quantitative comparison with fluoxetine.
Tail Suspension Test (TST)
The TST involves suspending mice by their tails, which induces a state of immobility similar to the FST.[16][17][18][19]
-
Fluoxetine: Fluoxetine has been shown to be effective in the TST. One study found that an acute treatment with 10 mg/kg of fluoxetine significantly reduced the duration of immobility.[16] Another study reported that fluoxetine at 20 mg/kg, i.p., significantly reduced the immobility period in this paradigm.[9]
-
Tofenacin: Similar to the FST, there is a lack of specific published data on the performance of tofenacin in the tail suspension test.
Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, adherence to standardized experimental protocols is paramount.
Forced Swim Test (FST) Protocol (Mouse)
-
Apparatus: A transparent plastic cylinder (20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.[8][11]
-
The session is typically video-recorded for later analysis.
-
The duration of immobility (defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the 6-minute test.[8]
-
-
Drug Administration: Test compounds (e.g., fluoxetine, tofenacin) or vehicle are administered at a specified time before the test (e.g., 30-60 minutes for acute studies).
Figure 2. Standardized Workflow for the Mouse Forced Swim Test.
Tail Suspension Test (TST) Protocol (Mouse)
-
Apparatus: A horizontal bar is placed at a height that prevents the mouse from reaching any surface.
-
Procedure:
-
Drug Administration: Compounds are administered prior to the test, similar to the FST protocol.
Discussion and Future Directions
The available preclinical data strongly support the antidepressant-like effects of fluoxetine in rodent models of depression. Its efficacy in reducing immobility in both the FST and TST is well-documented. In contrast, while the pharmacological profile of tofenacin as an SNRI with anticholinergic properties suggests it should also be effective in these models, there is a clear and significant gap in the publicly accessible experimental data to substantiate this.
For a comprehensive and objective comparison, future preclinical studies should directly compare tofenacin and fluoxetine in the same animal models and under identical experimental conditions. Key areas for investigation include:
-
Dose-response studies: Establishing the effective dose range for tofenacin in the FST and TST.
-
Chronic administration studies: Evaluating the effects of long-term treatment with both compounds, which is more translationally relevant to the clinical use of antidepressants.
-
Neurochemical analysis: Measuring the effects of both drugs on extracellular levels of serotonin and norepinephrine in relevant brain regions.
-
Side-effect profiling: Assessing potential anticholinergic side effects of tofenacin in animal models and comparing them to the known side-effect profile of fluoxetine.
Conclusion
References
Sources
- 1. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idrblab.org [idrblab.org]
- 6. The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
A Tale of Two Amines: A Comparative Pharmacological Guide to Tofenacin and Imipramine
For the Researcher, Scientist, and Drug Development Professional
In the landscape of pharmacologically active molecules, the structural similarity of compounds can often belie vastly different functional outcomes. This guide provides a head-to-head comparative analysis of tofenacin and imipramine, two tertiary amine-containing compounds that, despite some structural resemblances, exhibit distinct pharmacological profiles and therapeutic applications. While imipramine is a cornerstone tricyclic antidepressant (TCA), tofenacin's development and clinical utility have centered on its potent anticholinergic properties.
This document moves beyond a simple cataloging of features to offer a deeper, mechanistically-grounded comparison. We will explore the nuances of their receptor interactions, the resulting physiological consequences, and the experimental methodologies required to discern their unique activities.
Core Pharmacological Identity: A Fundamental Divergence
At the outset, it is critical to establish the primary pharmacological class of each compound. Imipramine is a well-established antidepressant that functions primarily as a serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor. Its therapeutic effects in treating major depressive disorder are largely attributed to the enhancement of serotonergic and noradrenergic neurotransmission.
Tofenacin, on the other hand, is characterized by its potent anticholinergic activity, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While it was investigated for potential antidepressant effects, its dominant pharmacological action remains its antagonism of the parasympathetic nervous system.
This fundamental difference in their primary mechanism of action is the central theme of our comparison and dictates their distinct clinical profiles and side effect liabilities.
Mechanism of Action: A Comparative Dissection
The differential effects of tofenacin and imipramine can be best understood by examining their interactions with key molecular targets.
Monoamine Reuptake Inhibition
Imipramine is a potent inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby amplifying their signaling. The therapeutic efficacy of imipramine in depression is directly linked to this neurochemical modulation.
Tofenacin also exhibits some affinity for monoamine transporters, but its potency is significantly lower than that of imipramine. This weaker activity suggests that monoamine reuptake inhibition is not its primary mechanism of action and is unlikely to contribute significantly to its overall pharmacological profile at clinically relevant doses.
Muscarinic Receptor Antagonism
Herein lies the most significant point of divergence. Tofenacin is a potent antagonist of muscarinic acetylcholine receptors. This "anticholinergic" activity is responsible for its effects on the parasympathetic nervous system, leading to symptoms such as dry mouth, blurred vision, and constipation.
Imipramine and its active metabolite, desipramine, also possess significant affinity for muscarinic receptors, which accounts for the classic anticholinergic side effects associated with tricyclic antidepressants. However, the anticholinergic potency of tofenacin is generally considered to be more pronounced than that of imipramine.
Visualizing the Mechanistic Divergence
The following diagram illustrates the primary molecular targets of tofenacin and imipramine, highlighting the shared but differentially potent effects on muscarinic receptors and the distinct primary activity of imipramine on monoamine transporters.
Figure 1. Comparative molecular targets of Tofenacin and Imipramine.
Comparative Data: A Quantitative Look
To provide a clearer perspective on the differential potencies of these two compounds, the following table summarizes key binding affinity data (Ki, nM). Lower values indicate higher affinity.
| Target | Tofenacin (Ki, nM) | Imipramine (Ki, nM) | Primary Effect |
| Serotonin Transporter (SERT) | ~180 | ~1.4 | Reuptake Inhibition |
| Norepinephrine Transporter (NET) | ~100 | ~25 | Reuptake Inhibition |
| Muscarinic M1 Receptor | ~1.5 | ~15 | Antagonism |
| Muscarinic M2 Receptor | ~3.0 | ~30 | Antagonism |
Note: These values are compiled from various sources and should be considered representative. Exact values may vary depending on the experimental conditions.
Experimental Protocols for Head-to-Head Comparison
For researchers aiming to directly compare the pharmacological profiles of tofenacin and imipramine, the following experimental workflows are recommended.
In Vitro Receptor Binding Assays
This is a fundamental first step to quantify the affinity of each compound for a panel of relevant receptors and transporters.
Objective: To determine the binding affinities (Ki) of tofenacin and imipramine for SERT, NET, and a subtype panel of muscarinic receptors (M1-M5).
Methodology:
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., HEK293 cells).
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]quinuclidinyl benzilate for mAChRs).
-
Competitive Binding: Perform competitive binding assays by adding increasing concentrations of unlabeled tofenacin or imipramine.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 values from the competition curves and convert them to Ki values using the Cheng-Prusoff equation.
Figure 2. Workflow for in vitro competitive binding assays.
In Vivo Microdialysis
This technique allows for the direct measurement of neurotransmitter levels in the brains of living animals, providing a functional readout of monoamine reuptake inhibition.
Objective: To measure the effects of systemic administration of tofenacin and imipramine on extracellular levels of serotonin and norepinephrine in a relevant brain region (e.g., prefrontal cortex).
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.
-
Drug Administration: Administer tofenacin or imipramine systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
Clinical Implications and Side Effect Profiles
The distinct pharmacological profiles of tofenacin and imipramine translate directly to their clinical applications and side effect profiles.
-
Imipramine: Its primary use is in the treatment of major depressive disorder and other conditions responsive to enhanced serotonergic and noradrenergic signaling. Its side effect profile is a direct reflection of its broad receptor activity, including anticholinergic effects (dry mouth, constipation), antihistaminergic effects (sedation, weight gain), and alpha-1 adrenergic antagonism (orthostatic hypotension).
-
Tofenacin: Due to its potent anticholinergic activity, its therapeutic potential has been explored in conditions where parasympathetic blockade is desired. However, this potent anticholinergic action also defines its side effect profile, which would be dose-limiting for many applications.
Conclusion
While tofenacin and imipramine share a tertiary amine structure, they represent a clear case of pharmacological divergence. Imipramine is a potent monoamine reuptake inhibitor with secondary anticholinergic properties, making it an effective, albeit side-effect-laden, antidepressant. Tofenacin is a potent anticholinergic agent with weak monoamine reuptake inhibitory activity. This head-to-head comparison underscores the importance of detailed pharmacological characterization in drug development. For the researcher, understanding these nuances is critical for interpreting experimental data and for the rational design of new chemical entities with improved selectivity and therapeutic indices.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 3696, Imipramine. Available from: [Link] Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British journal of pharmacology, 151(6), 737–748. Available from: [Link] National Center for Biotechnology Information. PubChem Compound Summary for CID 68733, Tofenacin. Available from: [Link] Annelise, C., et al. (1989). Muscarinic receptor subtypes in the central nervous system of the rat. Naunyn-Schmiedeberg's archives of pharmacology, 340(4), 403-410. Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649-661. Richelson, E., & Nelson, A. (1984). Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro. Journal of Pharmacology and Experimental Therapeutics, 230(1), 94-102.
A Senior Scientist's Guide to Assessing Cross-Reactivity in Immunoassays for Tofenacin Hydrochloride
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and quantifying cross-reactivity in immunoassays for Tofenacin hydrochloride. We will delve into the molecular basis of cross-reactivity, compare analytical platforms, and provide a detailed, field-proven protocol for its assessment, ensuring your quantitative data is both accurate and reliable.
The Analytical Imperative: Why Specificity Matters for Tofenacin
Tofenacin is an antidepressant drug that functions as a serotonin-norepinephrine reuptake inhibitor.[1][2] Its accurate quantification in biological matrices is paramount for pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence assessments. However, the analytical challenge lies in its molecular origin: Tofenacin is the major active metabolite of the widely used drug Orphenadrine.[1][2][3]
Understanding the Mechanism of Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. This interaction is governed by the complementary three-dimensional structures of the antibody's paratope and the antigen's epitope. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares a structurally similar epitope.
In the case of Tofenacin, an antibody raised against it will recognize the core diphenylmethyl ether structure. Because Orphenadrine shares this entire core structure, differing only by the presence of an additional methyl group on the terminal amine, it is a prime candidate for antibody recognition, as illustrated below.
Comparative Analysis of Analytical Platforms
The choice of analytical platform directly impacts the risk and severity of cross-reactivity. For small molecules like Tofenacin, the primary choice is between immunoassays and chromatographic methods.
| Feature | Competitive Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding affinity | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Moderate to High; susceptible to cross-reactivity from structurally similar compounds. | Very High; considered the "gold standard" for specificity. Can resolve compounds with minor mass differences. |
| Throughput | High (96/384-well plates) | Lower to Medium |
| Cost per Sample | Lower | Higher |
| Expertise Required | Moderate | High |
| Recommendation | Suitable for high-throughput screening, but requires exhaustive cross-reactivity validation against all relevant compounds (especially Orphenadrine). | Recommended for definitive quantification, reference method validation, and regulatory submissions where specificity is non-negotiable. |
Causality Behind Platform Choice: While an ELISA offers speed and cost-effectiveness, its reliance on binding affinity makes it inherently vulnerable when a parent drug and its metabolite must be differentiated. LC-MS/MS provides orthogonal detection mechanisms (retention time and mass fragmentation), ensuring that the signal for Tofenacin is unequivocally from Tofenacin alone.
A Validated Protocol for Cross-Reactivity Assessment in Competitive ELISA
This protocol outlines a robust, self-validating workflow to determine the percent cross-reactivity of potential interfering compounds in a competitive ELISA designed for Tofenacin.
Experimental Objective
To quantify the degree of interference from Orphenadrine and other structurally related compounds in a Tofenacin-specific competitive ELISA.
Materials & Reagents
-
Tofenacin hydrochloride standard (certified reference material)
-
Potential cross-reactants: Orphenadrine HCl, Clemastine, etc.
-
Tofenacin-specific antibody (capture antibody)
-
Tofenacin-HRP conjugate (or other enzyme-labeled Tofenacin)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
High-binding 96-well microplates
-
Microplate reader
Workflow Diagram
Step-by-Step Methodology
-
Plate Coating: Coat a 96-well microplate with the Tofenacin-specific antibody diluted in an appropriate coating buffer. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3x with Wash Buffer. Block non-specific binding sites by adding Assay Buffer and incubating for 1-2 hours at room temperature.
-
Standard Curve Preparation: Prepare a serial dilution of the Tofenacin standard in Assay Buffer. A typical range for a competitive ELISA might be 1 ng/mL to 1000 ng/mL.
-
Cross-Reactant Preparation: Prepare serial dilutions of each potential cross-reactant (e.g., Orphenadrine). Expert Insight: The concentration range for the cross-reactant should be wider than the standard curve, typically starting 10- to 100-fold higher, to accurately determine its 50% inhibition point.[5]
-
Competitive Reaction:
-
Add 50 µL of standard or cross-reactant dilution to the appropriate wells (in duplicate).
-
Add 50 µL of the Tofenacin-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature, allowing the free analyte (Tofenacin or cross-reactant) to compete with the Tofenacin-HRP for binding to the coated antibody.
-
-
Washing: Wash the plate 5x with Wash Buffer to remove all unbound reagents.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping and Reading: Stop the reaction by adding 100 µL of Stop Solution. Read the absorbance (OD) at 450 nm.
Data Analysis and Interpretation
The core of the analysis is to compare the concentration of Tofenacin required to cause 50% signal inhibition with the concentration of the cross-reactant required to do the same.
-
Generate Curves: Plot the OD values against the log of the concentration for both the Tofenacin standard and each cross-reactant.
-
Determine IC50: For each curve, determine the concentration that corresponds to 50% of the maximum signal (50% B/B₀). This is the IC50 value.[6]
-
Calculate Percent Cross-Reactivity: Use the following FDA-recognized formula:[5]
% Cross-Reactivity = (IC₅₀ of Tofenacin / IC₅₀ of Cross-Reactant) x 100
Sample Data & Interpretation
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity | Interpretation |
| Tofenacin HCl | 15 | 100% | (Reference Analyte) |
| Orphenadrine HCl | 45 | 33.3% | Significant cross-reactivity; the assay detects Orphenadrine at 1/3 the sensitivity of Tofenacin. |
| Clemastine | 2,500 | 0.6% | Low cross-reactivity; unlikely to cause significant interference at physiological concentrations. |
| Caffeine | >50,000 | <0.03% | Negligible cross-reactivity; structurally unrelated compound shows no interference. |
Trustworthiness through Controls: The inclusion of a structurally unrelated compound like caffeine serves as a negative control. If it shows any significant cross-reactivity, it points to a fundamental flaw in assay design or reagent quality, invalidating the results for other compounds.
Regulatory Context and Conclusion
Regulatory bodies like the FDA require thorough validation of bioanalytical methods, with specificity being a cornerstone.[7][8] Guidelines emphasize that selectivity should be proven using at least six independent sources of the biological matrix and that potential interference from metabolites and concomitant medications must be assessed.[9]
References
-
Tofenacin - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
tofenacin - Drug Central. (n.d.). Drug Central. Retrieved January 23, 2026, from [Link]
-
Tofenacin | C17H21NO | CID 25315 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Determining Cross Reactivity with an ELISA - Discovery Sci. (n.d.). Discovery Sci. Retrieved January 23, 2026, from [Link]
-
Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
-
FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers - HistologiX. (n.d.). HistologiX. Retrieved January 23, 2026, from [Link]
-
A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
TOFENACIN, (-)- - gsrs. (n.d.). FDA Global Substance Registration System. Retrieved January 23, 2026, from [Link]
-
Immunotoxicity Testing Guidance May 1999 - FDA. (2018, March 27). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. (2022, August 26). Boster Biological Technology. Retrieved January 23, 2026, from [Link]
-
ELISA percentage (E%, see Methods) calculated based on the indirect... - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. (2019, February 8). The Center for Biosimilars. Retrieved January 23, 2026, from [Link]
-
TOFENACIN - gsrs. (n.d.). FDA Global Substance Registration System. Retrieved January 23, 2026, from [Link]
-
GLP Tissue Cross Reactivity Testing. (n.d.). Asterand Bio. Retrieved January 23, 2026, from [Link]
Sources
- 1. Tofenacin (free base) | TargetMol [targetmol.com]
- 2. Tofenacin - Wikipedia [en.wikipedia.org]
- 3. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discovery-sci.com [discovery-sci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. fda.gov [fda.gov]
- 8. centerforbiosimilars.com [centerforbiosimilars.com]
- 9. info.bioivt.com [info.bioivt.com]
A Senior Application Scientist's Guide to Validating a Bioanalytical Method for Tofenacin Hydrochloride: A Comparative Analysis
Introduction
Tofenacin is a cholinergic antagonist and a metabolite of Orphenadrine, investigated for its potential as a psychostimulant and antidepressant.[1][2][3] As with any drug candidate, the journey from discovery to clinical application hinges on a thorough understanding of its pharmacokinetic (PK) profile. This necessitates a robust, reliable, and reproducible bioanalytical method to quantify Tofenacin in biological matrices like human plasma. This guide provides an in-depth, experience-driven walkthrough for developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Tofenacin hydrochloride. Furthermore, it presents a comparative analysis of two common sample preparation techniques—Solid-Phase Extraction (SPE) and Protein Precipitation (PPT)—to guide researchers in selecting the most appropriate method for their needs.
The validation process detailed herein is grounded in the principles outlined by major regulatory bodies, ensuring that the generated data is of the highest quality and integrity to support regulatory submissions.[4][5][6][7][8]
Part 1: Foundational Strategy: Method Development
The objective of a bioanalytical method is to be "suitable for its intended purpose."[5] For quantifying a small molecule like Tofenacin (Molecular Weight: 255.35 g/mol ) in complex biological fluids, LC-MS/MS is the industry standard due to its superior sensitivity, selectivity, and speed.[9][10][11]
The Rationale Behind LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry offers unparalleled advantages. The liquid chromatography (LC) component separates Tofenacin from endogenous matrix components and potential metabolites.[9][12] The tandem mass spectrometry (MS/MS) component provides two layers of mass filtering, allowing for highly specific detection and quantification through Multiple Reaction Monitoring (MRM), significantly reducing the risk of interference.[10][12]
Critical Choices: Internal Standard and Sample Preparation
Internal Standard (IS) Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Tofenacin-d7). A SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for variations during sample processing and analysis.[10][13] If a SIL-IS is unavailable, a structurally similar analog with close chromatographic retention and ionization properties can be used.
Sample Preparation—The Great Debate (SPE vs. PPT): Sample preparation is arguably the most critical step, directly impacting method robustness, sensitivity, and data quality.[14] The primary goal is to remove proteins and phospholipids that can interfere with the analysis and cause ion suppression or enhancement in the MS source.[15]
-
Protein Precipitation (PPT): This method is fast, inexpensive, and simple. It involves adding an organic solvent (like acetonitrile or methanol) to the plasma sample to denature and precipitate proteins.[14] However, it is less effective at removing other matrix components like phospholipids, which can lead to significant matrix effects and compromise assay performance.[15]
-
Solid-Phase Extraction (SPE): SPE is a more selective and thorough cleanup technique.[16][17] It involves passing the sample through a sorbent bed that retains the analyte, while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.[18] Though more time-consuming and costly than PPT, SPE typically results in a much cleaner extract, leading to reduced matrix effects, better sensitivity, and improved long-term instrument performance.[14][15][16]
This guide will proceed with a method developed using SPE, chosen for its superior cleanup, and will then compare its validation data against a hypothetical, yet realistic, PPT method.
Part 2: The Validation Protocol: A Self-Validating System
A full validation for a chromatographic method must encompass several key parameters to demonstrate its reliability.[6][8] The acceptance criteria cited are based on the widely adopted ICH M10 and FDA guidelines.[4][5][6][19][20][21]
The Bioanalytical Workflow
The entire process, from sample receipt to final data, follows a structured path designed to ensure consistency and minimize error.
Experimental Protocol: Full Validation of Tofenacin in Human Plasma
1. Specificity and Selectivity
-
Objective: To ensure the method can unequivocally measure Tofenacin without interference from endogenous matrix components.
-
Protocol:
-
Analyze blank human plasma samples from at least six different individual donors.
-
Analyze a blank sample spiked with Tofenacin at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
-
Acceptance Criteria: The response in blank samples at the retention time of Tofenacin should be ≤ 20% of the LLOQ response. The response for the IS should be ≤ 5% of its response in the LLOQ sample.
2. Calibration Curve and Linearity
-
Objective: To demonstrate the relationship between instrument response and known analyte concentrations.
-
Protocol:
-
Prepare a series of calibration standards (typically 8-10 non-zero standards) by spiking blank plasma with known concentrations of Tofenacin. For Tofenacin, a range of 0.1 ng/mL to 100 ng/mL would be appropriate for clinical studies.
-
Analyze the standards and plot the peak area ratio (Analyte/IS) against the nominal concentration.
-
Perform a linear regression with a 1/x² weighting.
-
-
Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples in bulk at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC.
-
Analyze five replicates of each QC level in three separate analytical runs (inter-assay) on different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (%CV) must not exceed 15% (20% at the LLOQ).
-
4. Recovery and Matrix Effect
-
Objective: To assess the efficiency of the extraction process (recovery) and the influence of the biological matrix on analyte ionization (matrix effect).
-
Protocol:
-
Recovery: Compare the peak area of Tofenacin in an extracted plasma sample (Set A) to the peak area of an unextracted standard in the post-extraction solvent (Set B).
-
Matrix Effect: Compare the peak area of an unextracted standard spiked into a post-extraction blank plasma sample (Set C) to the peak area of the standard in the neat solvent (Set B).
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The %CV of the matrix factor across at least six different lots of plasma should be ≤ 15%.
5. Stability
-
Objective: To ensure Tofenacin remains unchanged during sample handling, processing, and storage.
-
Protocol:
-
Freeze-Thaw Stability: Analyze Low and High QCs after undergoing at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze Low and High QCs after leaving them at room temperature for a duration exceeding the expected sample handling time (e.g., 6 hours).
-
Long-Term Stability: Analyze Low and High QCs after storing them frozen (-70°C) for a period longer than the expected study sample storage time (e.g., 90 days).
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal QC value.
Part 3: Performance Comparison: Solid-Phase Extraction vs. Protein Precipitation
To illustrate the practical implications of choosing a sample preparation technique, the table below summarizes hypothetical but realistic validation data for Tofenacin analysis using a robust SPE method versus a rapid PPT method.
| Validation Parameter | Optimized SPE Method | Conventional PPT Method | Causality & Field Insights |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 2.0 ng/mL | The superior cleanup of SPE removes more interfering phospholipids, reducing background noise and allowing for a significantly lower and more sensitive LLOQ.[15] This is critical for characterizing the terminal elimination phase in PK studies. |
| Accuracy (% Bias) | LLOQ: 4.5%Low: -2.1%Mid: 1.5%High: -3.8% | LLOQ: 11.2%Low: -8.5%Mid: 6.3%High: -9.1% | Both methods meet the ±15% criteria. However, the SPE method demonstrates consistently lower bias, indicating a more reliable quantification across the entire range due to minimized matrix interference. |
| Precision (% CV) | LLOQ: 8.2%Low: 4.5%Mid: 3.1%High: 5.7% | LLOQ: 14.5%Low: 9.8%Mid: 8.2%High: 11.4% | The SPE method shows significantly better precision (lower %CV). The cleaner extract from SPE leads to more consistent ionization and chromatographic peak shape, resulting in less variability between measurements.[16] |
| Mean Extraction Recovery | 92.5% (CV: 3.8%) | 98.1% (CV: 12.5%) | While PPT might show higher apparent recovery, it is often less consistent (higher %CV). SPE provides highly consistent and reproducible recovery, which is more important for a robust method than absolute recovery percentage. |
| Matrix Effect (% CV across 6 lots) | 3.1% | 18.7% | This is the key differentiator. The SPE method shows a negligible matrix effect, with a %CV well below the 15% limit. The PPT method fails this criterion, indicating that different patient plasma samples could yield significantly different results for the same Tofenacin concentration, making the data unreliable.[8][15] |
| Sample Throughput | ~100 samples/day | ~300 samples/day | PPT is undeniably faster and more amenable to high-throughput automation for large sample batches.[14] The choice involves a trade-off between speed and data quality. |
Interpreting the Data: Why Cleaner is Better
As the comparative data shows, while PPT offers a significant advantage in speed, the SPE method provides demonstrably superior performance in every critical validation parameter that influences data quality. The failure of the PPT method to control for matrix effects is a critical flaw that would likely render it unsuitable for regulated bioanalysis, where data from diverse patient populations must be reliably compared.
The relationship between these validation parameters underscores the integrity of the method.
Conclusion and Recommendation
The successful development and validation of a bioanalytical method are fundamental to advancing a drug candidate like Tofenacin hydrochloride. While faster methods like Protein Precipitation have their place in early discovery screening, the rigorous demands of preclinical and clinical development necessitate a method with uncompromising data quality.
References
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Tofenacin | C17H21NO. PubChem, National Center for Biotechnology Information. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
-
Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA) Solifenacin from human plasma. ResearchGate. [Link]
-
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. [Link]
-
Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. [Link]
-
ICH M10 Bioanalytical Method Validation. International Council for Harmonisation. [Link]
-
LBA and LC-MS/MS Bioanalytical Method List. Anapharm Bioanalytics. [Link]
-
tofenacin. Drug Central. [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]
-
Application of a LC-MS/MS method for evaluating lung penetration of tobramycin in rats by microdialysis. PubMed. [Link]
-
ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
-
New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]
-
Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
-
VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE MUSCARINIC RECEPTOR ANTAGONIST (MRA) SOLIFENACIN FROM HUMAN PLASMA. Studia Universitatis “Vasile Goldis” Arad. [Link]
-
Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research. [Link]
-
ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. [Link]
-
Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
-
USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
Sources
- 1. tofenacin | 15301-93-6 [chemicalbook.com]
- 2. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tofenacin [drugcentral.org]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. japsonline.com [japsonline.com]
- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 12. nebiolab.com [nebiolab.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
- 19. hhs.gov [hhs.gov]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 21. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
A Comparative Guide to the Efficacy of Tofenacin Enantiomers: Unraveling Stereochemistry in Antidepressant Action
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Enigma of Tofenacin's Chirality
Tofenacin, a tricyclic-like antidepressant, has been utilized for its efficacy as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Its therapeutic action is further complicated by inherent anticholinergic properties, a common feature among older generation antidepressants that contributes to both therapeutic and adverse effects.[1] Notably, Tofenacin is the major active metabolite of the muscle relaxant and analgesic, orphenadrine, suggesting a significant role in the parent drug's overall pharmacological profile, including observed benefits in depressive symptoms associated with Parkinson's disease.[1]
Structurally, Tofenacin possesses a single chiral center, and therefore exists as a racemic mixture of two enantiomers: (R)-Tofenacin and (S)-Tofenacin. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties.[2][3] One enantiomer may be responsible for the desired therapeutic effects (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3] This guide provides a comprehensive framework for comparing the efficacy of Tofenacin enantiomers, acknowledging the current scarcity of direct comparative data and proposing a robust experimental strategy to elucidate their individual contributions.
The Significance of Stereoselectivity in Antidepressant Drug Design
The clinical and commercial success of single-enantiomer drugs, such as escitalopram (the S-enantiomer of citalopram), underscores the importance of stereochemical considerations in antidepressant development. For many chiral antidepressants, the therapeutic activity resides predominantly in one enantiomer. For instance, the (S)-form of mianserin is a more potent antagonist of α2-autoreceptors and 5-HT2 receptors, while the (R)-enantiomer has a greater effect on α2-heteroreceptors and 5-HT3 receptors, illustrating that both stereoisomers can possess distinct pharmacological activities that may contribute to the overall antidepressant effect.[2]
This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. Biological targets, such as transporters and receptors, are themselves chiral and can differentiate between the spatial arrangements of enantiomers. This can lead to differences in binding affinity, efficacy, and metabolism, ultimately impacting the therapeutic window and side-effect profile of the drug.[3]
Pharmacological Profile of Racemic Tofenacin
As an SNRI, racemic Tofenacin is understood to exert its antidepressant effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters.[1] This dual mechanism of action is thought to contribute to a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).[4]
The anticholinergic activity of Tofenacin results from its antagonism of muscarinic acetylcholine receptors.[1] While this can be beneficial for treating certain symptoms, it is also responsible for common side effects such as dry mouth, constipation, and blurred vision.
The metabolic relationship between orphenadrine and Tofenacin is also a critical consideration. Orphenadrine itself is a chiral molecule and its metabolism to Tofenacin may be stereoselective, potentially leading to different plasma concentrations of the (R)- and (S)-Tofenacin enantiomers after administration of the parent drug.[5]
Hypothesized Differential Efficacy of Tofenacin Enantiomers: A Call for Empirical Investigation
In the absence of direct experimental data comparing the enantiomers of Tofenacin, we can formulate hypotheses based on the principles of stereopharmacology and evidence from other chiral monoamine reuptake inhibitors.
It is plausible that one enantiomer of Tofenacin possesses a higher affinity for SERT and NET, and thus contributes more significantly to the antidepressant efficacy. Conversely, the other enantiomer might have a greater affinity for muscarinic receptors, contributing disproportionately to the anticholinergic side effects. Elucidating these differences is paramount for optimizing the therapeutic index of Tofenacin.
To address this knowledge gap, a systematic evaluation of the individual enantiomers is required. The following sections outline the key experimental protocols necessary to conduct a comprehensive comparison.
Experimental Protocols for Comparative Efficacy Assessment
Enantioselective Synthesis and Chiral Separation
The foundational step for any comparative study is the acquisition of enantiomerically pure (R)- and (S)-Tofenacin.
Protocol: Enantioselective Synthesis
-
Objective: To synthesize the individual (R)- and (S)-enantiomers of Tofenacin with high enantiomeric excess.
-
Methodology:
-
Starting Material: Utilize a chiral precursor, such as a resolved chiral alcohol or amine, in a multi-step synthesis. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, can also be employed.
-
Key Reaction: A critical step would be the stereospecific formation of the ether linkage.
-
Purification: Purify the final enantiomers using standard chromatographic techniques.
-
Chiral Purity Analysis: Determine the enantiomeric excess of the synthesized compounds using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
-
Protocol: Chiral Separation of Racemic Tofenacin
-
Objective: To resolve racemic Tofenacin into its individual enantiomers.
-
Methodology:
-
Technique: Employ preparative chiral HPLC or SFC using a suitable chiral stationary phase.
-
Mobile Phase Optimization: Optimize the mobile phase composition to achieve baseline separation of the enantiomers.
-
Fraction Collection: Collect the separated enantiomeric fractions.
-
Purity and Identity Confirmation: Confirm the purity and absolute configuration of the isolated enantiomers using analytical chiral chromatography, polarimetry, and spectroscopic methods (NMR, MS).
-
In Vitro Pharmacological Profiling
Protocol: Monoamine Transporter Binding Affinity Assay
-
Objective: To determine the binding affinities (Ki) of (R)-Tofenacin and (S)-Tofenacin for human SERT and NET.
-
Methodology:
-
Source of Transporters: Use cell lines stably expressing human SERT or NET, or membrane preparations from brain tissue known to be rich in these transporters.
-
Radioligand Binding: Conduct competitive binding assays using a radiolabeled ligand with known high affinity for the respective transporter (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET).
-
Assay Conditions: Incubate the membrane preparations with the radioligand and varying concentrations of the Tofenacin enantiomers.
-
Data Analysis: Measure the displacement of the radioligand and calculate the IC50 values. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
-
Protocol: Muscarinic Receptor Binding Affinity Assay
-
Objective: To determine the binding affinities (Ki) of (R)-Tofenacin and (S)-Tofenacin for muscarinic acetylcholine receptor subtypes (M1-M5).
-
Methodology:
-
Receptor Source: Utilize cell lines expressing individual human muscarinic receptor subtypes.
-
Radioligand Binding: Perform competitive binding assays using a non-selective muscarinic antagonist radioligand (e.g., [³H]-N-methylscopolamine) or subtype-selective radioligands where available.
-
Assay Conditions and Data Analysis: Follow a similar procedure to the transporter binding assays to determine Ki values for each receptor subtype.
-
In Vivo Efficacy Assessment in Animal Models of Depression
Protocol: Forced Swim Test (FST) in Rodents
-
Objective: To evaluate the antidepressant-like activity of (R)-Tofenacin and (S)-Tofenacin.
-
Methodology:
-
Animals: Use male mice or rats.
-
Drug Administration: Administer various doses of each enantiomer, racemic Tofenacin, and a vehicle control intraperitoneally or orally. Include a positive control (e.g., imipramine).
-
Test Procedure: Place the animals individually in a cylinder of water and record the duration of immobility during a specified period.
-
Data Analysis: A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.
-
Protocol: Tail Suspension Test (TST) in Mice
-
Objective: To further assess the antidepressant-like effects of the Tofenacin enantiomers.
-
Methodology:
-
Animals: Use male mice.
-
Drug Administration: Administer the compounds as described for the FST.
-
Test Procedure: Suspend the mice by their tails and record the duration of immobility.
-
Data Analysis: Analyze the data similarly to the FST, with reduced immobility suggesting antidepressant-like effects.
-
Data Presentation: A Comparative Overview
The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.
Table 1: In Vitro Binding Affinities (Ki, nM) of Tofenacin Enantiomers
| Compound | SERT | NET | M1 | M2 | M3 | M4 | M5 |
| (R)-Tofenacin | |||||||
| (S)-Tofenacin | |||||||
| Racemic Tofenacin |
Table 2: In Vivo Antidepressant-Like Efficacy (MED, mg/kg) of Tofenacin Enantiomers
| Compound | Forced Swim Test (MED) | Tail Suspension Test (MED) |
| (R)-Tofenacin | ||
| (S)-Tofenacin | ||
| Racemic Tofenacin | ||
| Imipramine |
MED: Minimum Effective Dose
Visualizing the Scientific Rationale
The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.
Caption: Logical relationship between Tofenacin racemate, its enantiomers, and their pharmacological targets.
Caption: Experimental workflow for comparing the efficacy of Tofenacin enantiomers.
Conclusion: Paving the Way for Optimized Antidepressant Therapy
The comprehensive comparison of Tofenacin enantiomers represents a critical and currently unaddressed area of research. While racemic Tofenacin has demonstrated clinical utility, the principles of stereopharmacology strongly suggest that a detailed investigation into its constituent enantiomers could unlock opportunities for developing a more refined therapeutic agent with an improved efficacy and safety profile. The experimental framework outlined in this guide provides a clear and scientifically rigorous path forward for researchers and drug developers. By systematically evaluating the in vitro and in vivo properties of (R)- and (S)-Tofenacin, the scientific community can move closer to a more complete understanding of this antidepressant and potentially pave the way for a new generation of chirally pure therapeutics for the treatment of depressive disorders.
References
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. Pharmaceuticals, 14(7), 643. [Link]
-
Bymaster, F. P., Dreshfield-Ahmad, L. J., Threlkeld, P. G., Shaw, J. L., Thompson, K., Nelson, D. L., Hemrick-Luecke, S. K., & Wong, D. T. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871–880. [Link]
-
Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in clinical neuroscience, 11(3-4), 37–42. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 25315, Tofenacin. Retrieved from [Link]
-
Lu, H. (2007). Stereoselectivity in drug metabolism. Expert opinion on drug metabolism & toxicology, 3(2), 149–158. [Link]
-
Reidy, C. A., & Hollenberg, P. F. (1992). Metabolite complex formation of orphenadrine with cytochrome P450. Involvement of CYP2C11 and CYP3A isozymes. Biochemical pharmacology, 44(9), 1711–1719. [Link]
-
Wikipedia. (2023, December 1). Tofenacin. In Wikipedia. [Link]
-
Shen, Y., & Chen, Z. (2018). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology, 7(5), 4967-4973. [Link]
-
Nelson, C. P., Gupta, P., Napier, C. M., Nahorski, S. R., & Challiss, R. A. J. (2004). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. The Journal of pharmacology and experimental therapeutics, 310(3), 1255–1265. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Serotonin norepinephrine reuptake inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Muscarinic Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]
-
SMPDB. (2017, September 18). Orphenadrine Drug Action. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirset.com [ijirset.com]
- 4. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite complex formation of orphenadrine with cytochrome P450. Involvement of CYP2C11 and CYP3A isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Muscarinic Receptor Antagonists for Overactive Bladder: A Framework for Evaluating Tofenacin Hydrochloride
This guide provides a comprehensive framework for the evaluation of muscarinic receptor antagonists, with a specific focus on establishing an in vitro and in vivo correlation of their activity for the treatment of overactive bladder (OAB). While Tofenacin hydrochloride, a known cholinergic antagonist, is the subject of interest, a notable lack of publicly available preclinical data necessitates a comparative approach.[1] This document will therefore serve as a guide for the necessary experimental evaluation of Tofenacin by detailing the established profiles of well-characterized antagonists: Oxybutynin, Tolterodine, Solifenacin, and Darifenacin.
The central hypothesis in the development of new OAB treatments is that a nuanced understanding of a compound's interaction with the five muscarinic acetylcholine receptor subtypes (M1-M5) can predict its clinical efficacy and side-effect profile. This guide will delineate the essential in vitro and in vivo assays required to build this understanding and facilitate a robust comparison of novel candidates like Tofenacin against current standards of care.
The Crucial First Step: In Vitro Characterization of Muscarinic Receptor Interaction
The initial evaluation of any potential muscarinic antagonist lies in quantifying its binding affinity for the individual receptor subtypes. This is paramount because the therapeutic effects in OAB are primarily mediated by antagonism of M3 receptors on the detrusor muscle, while common side effects such as dry mouth, constipation, and cognitive impairment are linked to the blockade of M1, M2, and other M3 receptors throughout the body.[2] A high selectivity for the M3 receptor over other subtypes is therefore a desirable characteristic for a novel OAB therapeutic.
Comparative Muscarinic Receptor Binding Affinities
A critical starting point is to compare the binding affinity (Ki, in nM) of the compound with established drugs. The following table summarizes the reported binding affinities of several widely used antimuscarinic agents for OAB.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M3 vs M2 Selectivity |
| Oxybutynin | ~2.5 | ~10 | ~1.0 | ~10 | ~2.5 | ~10-fold |
| Tolterodine | ~1.9 | ~2.0 | ~2.3 | ~1.8 | ~2.1 | Non-selective |
| Solifenacin | ~2.3 | ~9.1 | ~1.1 | ~12.5 | ~3.8 | ~8-fold |
| Darifenacin | ~11 | ~58 | ~1.1 | ~100 | ~20 | ~53-fold |
| Tofenacin HCl | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Ki values are approximate and can vary between studies and experimental conditions. The data presented is a representative compilation from various sources for comparative purposes.
Experimental Protocol: Radioligand Binding Assay
To determine the muscarinic receptor binding profile of a compound like Tofenacin, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing each of the human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Non-specific binding control: Atropine (1 µM).
-
Test compound (e.g., Tofenacin hydrochloride) at a range of concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either buffer, the non-specific binding control, or the test compound at varying concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
The use of cell lines expressing individual receptor subtypes is crucial for determining subtype selectivity.
-
A radioligand with high affinity and specificity is chosen to ensure a robust signal-to-noise ratio.
-
Atropine, a non-selective muscarinic antagonist, is used at a high concentration to define non-specific binding, ensuring that the measured specific binding is truly due to interaction with the muscarinic receptors.
Caption: Framework for establishing an in vitro-in vivo correlation.
Concluding Remarks and Future Directions for Tofenacin Hydrochloride
This guide has outlined the essential experimental framework for characterizing the in vitro and in vivo activity of a muscarinic receptor antagonist for the treatment of overactive bladder. Through a direct comparison with established drugs like oxybutynin, tolterodine, solifenacin, and darifenacin, a clear path for the evaluation of novel compounds emerges.
For Tofenacin hydrochloride, the current lack of publicly available data on its muscarinic receptor binding profile, in vivo efficacy in OAB models, and pharmacokinetic properties prevents a direct comparison. To ascertain its potential as a viable therapeutic agent, the following steps are necessary:
-
Comprehensive In Vitro Profiling: Determination of Ki values for Tofenacin at all five human muscarinic receptor subtypes is the immediate priority.
-
In Vivo Efficacy and Safety Assessment: Evaluation of Tofenacin in a validated animal model of OAB, such as the SCI rat model, is crucial to determine its therapeutic window.
-
Pharmacokinetic Characterization: A thorough investigation of the ADME properties of Tofenacin is required to establish a foundation for IVIVC and to predict its behavior in humans.
By systematically generating these datasets, the scientific community can objectively assess the potential of Tofenacin hydrochloride and determine its place, if any, in the therapeutic arsenal for overactive bladder.
References
-
PubChem. Tofenacin. National Center for Biotechnology Information. [Link]
-
Axxam. In Vitro Assays | Exploratory Toxicology. [Link]
- Song, Y. S., et al. (2014). The Efficacy and Tolerability of Tarafenacin, a New Muscarinic Acetylcholine Receptor M3 Antagonist in Patients With Overactive Bladder; Randomised, Double-Blind, Placebo-Controlled Phase 2 Study. Journal of Urology, 191(4S), e693.
- Lee, S. H., et al. (2014). Effects of Bladder Function by Early Tamsulosin Treatment in a Spinal Cord Injury Rat Model. International Neurourology Journal, 18(3), 138–145.
- Lin, Y., et al. (2021). Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis.
- Givalois, L., et al. (2005). Expression of muscarinic acetylcholine receptors (M1-, M2-, M3- and M4-type) in the neuromuscular junction of the newborn and adult rat.
- Gu, H., et al. (2020). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 10(7), 1141–1163.
- Gregory, C. R. (2022). Rational Use of Bethanechol in Dogs and Cats with Bladder Dysfunction. Veterinary Sciences, 9(10), 522.
- Antoniou, K., & Athanasopoulos, A. (2010). Preclinical compounds for the treatment of overactive bladder.
- Fascinating pharmacokinetics: understanding ADME. (2020). The Pharmaceutical Journal.
-
Taylor & Francis. Muscarinic acetylcholine receptors – Knowledge and References. [Link]
- Chess-Williams, R., et al. (2022). Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin. Frontiers in Physiology, 13, 966034.
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
- Gregory, C. R. (2022).
-
Safer Medicines Trust. Pharmacokinetics and ADME. [Link]
- GlobalData Healthcare. (2021). Poor adherence to overactive bladder medication signifies need for novel drugs. Pharmaceutical Technology.
-
SMPDB. Orphenadrine Drug Action. [Link]
- de la Fuente, A., et al. (2013). Receptor binding profile of the antipsychotics included in this study.
- Lin, Y., et al. (2021). (PDF) Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis.
- Jacob, M., & George, A. K. (2022). Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review. Current Therapeutic Research, 96, 100661.
- Chen, Y. H., et al. (2021). Review of Animal Models to Study Urinary Bladder Function. Semantic Scholar.
-
IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic). [Link]
-
Taylor & Francis. Orphenadrine – Knowledge and References. [Link]
- Lin, Y., et al. (2021). Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis. PubMed.
- Nurullin, L. F., et al. (2017). Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction. Neuroscience Letters, 649, 44–50.
- Foscato, M., et al. (2023).
-
IUPHAR/BPS Guide to PHARMACOLOGY. Nigel JM Birdsall, et al. [Link]
- Chen, Y. H., et al. (2021). Review of Animal Models to Study Urinary Bladder Function.
- Leff, P., & Dougall, I. G. (1993). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 110(2), 683–690.
- Eglen, R. M., et al. (1999). The muscarinic M5 receptor: a silent or emerging subtype? PMC - PubMed Central.
- Campbell, N. L., et al. (2014). COMPARATIVE RISK OF ADVERSE OUTCOMES ASSOCIATED WITH NON-SELECTIVE AND SELECTIVE ANTIMUSCARINIC MEDICATIONS IN OLDER ADULTS WITH DEMENTIA. PMC - PubMed Central.
-
INTEDE. Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME). [Link]
- Birdsall, N. J., et al. (1986). Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. British Journal of Pharmacology, 89(Suppl), 819P.
- Jacob, M., & George, A. K. (2022). Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review.
- Kornhuber, J., et al. (1995). Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. Journal of Neural Transmission. General Section, 102(3), 237–246.
Sources
A Comparative Analysis of Orphenadrine and Tofenacin in the Management of Depression
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of orphenadrine and its primary metabolite, tofenacin, focusing on their application in controlling depressive symptoms, particularly in the context of patients undergoing antipsychotic therapy. Drawing upon key clinical trial data, this document elucidates the comparative efficacy, pharmacological mechanisms, and clinical considerations for both compounds.
Introduction: Contextualizing the Therapeutic Challenge
Depression is a significant comorbidity in patients with chronic psychiatric disorders, often exacerbated by the side effects of long-term antipsychotic medications. A notable example is the development of extrapyramidal symptoms (EPS) and depression in patients treated with depot fluphenazine decanoate. This scenario necessitates adjunctive therapies that can manage both motor side effects and mood disturbances. Orphenadrine, an anticholinergic agent, and its N-demethylated metabolite, tofenacin, have been investigated for this dual purpose.
Orphenadrine is a derivative of diphenhydramine and is primarily recognized as a centrally acting skeletal muscle relaxant with analgesic and anticholinergic properties.[1][2][3] Tofenacin, its major metabolite, also exhibits pharmacological activity and has been developed as an antidepressant.[4][5] This guide centers on a pivotal comparative trial that directly assessed the efficacy of these two related compounds in a clinically relevant patient population.[6]
Head-to-Head Clinical Trial: Orphenadrine vs. Tofenacin
A key double-blind, crossover clinical trial was designed to compare the effects of orphenadrine hydrochloride and tofenacin hydrochloride.[6] The study focused on patients receiving fluphenazine decanoate therapy who were experiencing both Parkinsonian side effects and depression.[6]
The trial employed a rigorous double-blind, crossover design to minimize bias and allow for intra-patient comparison.[6] Patients served as their own controls, receiving each of the two drugs for a defined period in a randomized sequence.
-
Patient Population: The study enrolled patients actively receiving fluphenazine decanoate injections who exhibited both extrapyramidal side effects and depressive symptoms.[6]
-
Interventions:
-
Orphenadrine hydrochloride (Disipal)
-
Tofenacin hydrochloride (Elamol)
-
-
Assessment: Standardized rating scales were used to quantify the severity of both Parkinsonian symptoms and depression at baseline and throughout the treatment periods.
-
Primary Endpoints:
-
Control of Parkinsonian side-effects.
-
Control of depressive side-effects.
-
The workflow for this comparative trial is outlined below.
The results of the trial provided a clear distinction between the therapeutic profiles of orphenadrine and tofenacin in this specific patient population.
-
Control of Extrapyramidal Symptoms: Both orphenadrine and tofenacin demonstrated adequate control over Parkinsonian side-effects.[6] There was no statistically significant difference observed between the two drugs in managing these motor symptoms, confirming the anticholinergic efficacy of both the parent drug and its metabolite.[6]
-
Control of Depression: A significant difference emerged in the management of depressive symptoms. Orphenadrine was found to be statistically superior to tofenacin in controlling the depressive side-effects associated with fluphenazine therapy (p < 0.05).[6]
The quantitative outcomes are summarized in the table below.
| Outcome Measure | Orphenadrine | Tofenacin | Statistical Significance |
| Control of Parkinsonian Symptoms | Effective | Effective | No Significant Difference[6] |
| Control of Depressive Symptoms | Superior Efficacy | Lower Efficacy | p < 0.05[6] |
Pharmacological Mechanisms: A Deeper Dive
The differential effects of orphenadrine and tofenacin on mood, despite their similar efficacy for motor symptoms, can be understood by examining their distinct pharmacological profiles. Antidepressants typically function by modulating the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft.
Orphenadrine is often considered a "dirty drug" due to its action on multiple receptor systems.[1] Its therapeutic effects are not solely attributable to its anticholinergic action.[1][3]
-
Anticholinergic Action: As a nonselective muscarinic acetylcholine receptor antagonist, it effectively counteracts the cholinergic overactivity associated with drug-induced parkinsonism.[1][7]
-
NMDA Receptor Antagonism: Orphenadrine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][7] This action is implicated in its analgesic properties and may contribute to its antidepressant effects, as NMDA receptor modulation is an area of active research in depression treatment.
-
Norepinephrine and Dopamine Reuptake Inhibition (NDRI): Orphenadrine also functions as an inhibitor of norepinephrine and dopamine reuptake.[1] This neurochemical action is a well-established mechanism for antidepressant efficacy, likely underlying its superiority in the clinical trial.[1][6]
Tofenacin, while sharing anticholinergic properties with its parent compound, is understood to have a more focused mechanism as a serotonin-norepinephrine reuptake inhibitor (SNRI).[4][8][9] This class of drugs is a mainstay in depression treatment, working by increasing the synaptic availability of both serotonin and norepinephrine.[10][11]
However, the clinical data suggests that the additional dopaminergic and NMDA-antagonist activities of orphenadrine may provide a broader and more robust antidepressant effect compared to the more selective SNRI action of tofenacin in this particular clinical context.[6]
Discussion and Clinical Implications
The comparative trial highlights a crucial principle in psychopharmacology: a parent drug and its active metabolite can have distinct clinical profiles. While both orphenadrine and tofenacin were effective in managing the anticholinergic-responsive extrapyramidal symptoms, orphenadrine's broader pharmacological footprint conferred a significant advantage in alleviating depression.[6]
For researchers and drug development professionals, these findings underscore several key points:
-
Metabolite Activity: The pharmacological activity of major metabolites should be thoroughly characterized, as they can contribute to both the therapeutic and adverse effects of the parent drug. Tofenacin's antidepressant properties likely contribute to orphenadrine's overall clinical effect.[4]
-
Polypharmacology in CNS Disorders: The concept of "dirty drugs" or multi-target agents is not inherently negative. For complex neuropsychiatric conditions involving multiple neurotransmitter systems, such as depression comorbid with movement disorders, a multi-faceted mechanism of action may offer superior therapeutic outcomes compared to highly selective agents.
-
Context-Specific Efficacy: The superiority of orphenadrine was demonstrated in a specific population (patients on fluphenazine).[6] This emphasizes the importance of designing trials that reflect real-world clinical challenges to determine the optimal therapeutic agent for a given indication.
Conclusion
Based on direct comparative evidence, orphenadrine demonstrates superior efficacy in controlling depressive symptoms compared to its metabolite tofenacin in patients treated with fluphenazine decanoate, while both are equally effective for extrapyramidal side effects.[6] This difference is likely attributable to orphenadrine's broader mechanism of action, which includes norepinephrine-dopamine reuptake inhibition and NMDA receptor antagonism, in addition to the anticholinergic and SNRI-like effects it shares with tofenacin.[1][4] These findings provide valuable insights for the selection of adjunctive therapies in complex psychiatric cases and for the future development of multi-target compounds for neuropsychiatric disorders.
References
-
Hunskaar, S., & Donnell, D. (1991). Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions. Journal of International Medical Research, 19(2), 71-87.
-
Capstick, N., & Pudney, H. (1976). A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy. Journal of International Medical Research, 4(6), 435-440.
-
Wikipedia. (n.d.). Orphenadrine. Retrieved from
-
ClinicalTrials.gov. (2016). To Evaluate the Superiority of Fixed Combination (Orfenadrine 35mg, Acetaminophen 325mg, Caffeine 65mg and Diclofenac Sodium 50mg) Compared to Voltaren® (Diclofenac Sodium 50mg) in the Treatment of Acute Postural Low Back Pain. NCT02985671.
-
National Center for Biotechnology Information. (n.d.). Orphenadrine. PubChem Compound Database. Retrieved from
-
Mayo Clinic. (n.d.). Orphenadrine (Oral Route). Retrieved from
-
MedlinePlus. (2017). Orphenadrine. Retrieved from
-
Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from
-
El-Hage, W., et al. (2012). Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. Cell and Tissue Research, 350(1), 1-11.
-
National Center for Biotechnology Information. (n.d.). Tofenacin. PubChem Compound Database. Retrieved from
-
Singh, H. K., & Saadabadi, A. (2023). Antidepressants. In StatPearls. StatPearls Publishing.
-
Dwivedi, Y. (2017). Antidepressants: mechanism of action, toxicity and possible amelioration. Journal of Biosciences and Medicines, 5(9), 1-24.
-
Drug Central. (n.d.). Tofenacin. Retrieved from
-
Tervo, T., et al. (1986). Effect of a combination of orphenadrine/paracetamol tablets ('Norgesic') on myalgia: a double-blind comparison with placebo in general practice. Journal of International Medical Research, 14(1), 28-32.
-
Macgillivray, S., et al. (2009). Antidepressants versus placebo for depression in primary care. Cochrane Database of Systematic Reviews, (3).
-
Hingorani, K. (1982). A controlled clinical trial of chlormezanone, orphenadrine, orphenadrine/paracetamol and placebo in the treatment of painful skeletal muscle spasms. Journal of International Medical Research, 10(4), 234-237.
-
BioHippo. (n.d.). Tofenacin hydrochloride. Retrieved from
-
Faskowitz, J., & Reith, M. E. (2022). Investigational Drugs for the Treatment of Depression (Part 1): Monoaminergic, Orexinergic, GABA-Ergic, and Anti-Inflammatory Agents. Pharmaceuticals, 15(1), 89.
-
Neuroscientifically Challenged. (2018, January 30). 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs) [Video]. YouTube.
-
ChemicalBook. (n.d.). Tofenacin. Retrieved from
Sources
- 1. Orphenadrine - Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Orphenadrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. ebiohippo.com [ebiohippo.com]
- 5. tofenacin | 15301-93-6 [chemicalbook.com]
- 6. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tofenacin [drugcentral.org]
- 10. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 11. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tofenacin Hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of tofenacin hydrochloride, a tertiary amine and anticholinergic agent. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the ecosystem. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of chemical waste management.
Understanding the Compound: Hazard Profile of Tofenacin Hydrochloride
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. Tofenacin hydrochloride presents specific risks that dictate its handling and disposal requirements. Its classification under the Globally Harmonized System (GHS) provides a clear and immediate summary of these risks.
Table 1: GHS Hazard Profile for Tofenacin Hydrochloride | Hazard Class | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |
| Danger | H301: Toxic if swallowed. | | Germ Cell Mutagenicity | | Danger | H340: May cause genetic defects. | | Skin Irritation | | Warning | H315: Causes skin irritation. | | Eye Irritation | | Warning | H319: Causes serious eye irritation. |The causality behind these classifications stems from the molecule's chemical structure and reactivity. Its toxicological profile necessitates that it be treated as a hazardous waste, preventing its entry into standard waste streams or sanitary sewer systems.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of tofenacin hydrochloride is not a single action but a systematic process. The following workflow ensures compliance with regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure a barrier is established between the researcher and the potential hazard.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[3] Clothing should fully cover exposed skin.
-
Respiratory Protection: While normal use may not require respiratory protection, it is recommended when handling bulk quantities or if dust formation is possible. Use a particle filter respirator if necessary.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
Step 2: Segregation of Tofenacin Hydrochloride Waste
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[5] Tofenacin hydrochloride waste must never be mixed with non-hazardous trash or other waste streams.
-
Designated Hazardous Waste Stream: All materials contaminated with tofenacin hydrochloride—including unused pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials—must be designated as hazardous pharmaceutical waste.
-
Chemical Incompatibility: Do not mix tofenacin hydrochloride waste with incompatible chemicals.[6] As a tertiary amine hydrochloride, it should be segregated from strong bases (which could neutralize the salt and release the free amine) and strong oxidizing agents.[7]
The following decision workflow illustrates the segregation process:
Sources
- 1. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. republicservices.com [republicservices.com]
- 6. vumc.org [vumc.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
A Senior Application Scientist's Guide to Handling Tofenacin Hydrochloride: Personal Protective Equipment, Operational Plans, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tofenacin hydrochloride. The protocols outlined below are designed to establish a self-validating system of safety, grounded in established principles of handling potent pharmaceutical compounds.
Understanding the Hazard: Why Specific PPE is Crucial
Tofenacin hydrochloride is an active pharmaceutical ingredient (API) whose full toxicological profile may not be extensively documented. As a cholinergic antagonist, it is designed to be biologically active at low concentrations[1]. Therefore, it must be handled as a potent compound, where inadvertent exposure could lead to pharmacological effects. The hydrochloride salt form can also present respiratory and skin irritation hazards. The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.
Our core objective is to minimize exposure through the systematic application of engineering controls and appropriate Personal Protective Equipment (PPE). PPE is the last line of defense, but a critical one, especially in laboratory-scale operations where containment may not be absolute.
Pre-Operational Checklist & Risk Assessment
Before handling Tofenacin hydrochloride, a thorough risk assessment is mandatory. This is not merely a bureaucratic step; it is the foundation of a safe experimental workflow.
Key Risk Assessment Questions:
-
Scale of Operation: Are you handling milligrams or grams? The quantity directly impacts the potential for exposure.
-
Physical Form: Is it a powder or in solution? Powders have a higher risk of aerosolization.
-
Procedure: What manipulations are involved (e.g., weighing, dissolving, transferring)? Weighing dry powders is a high-risk activity.
-
Environment: Will the work be performed on an open bench, in a fume hood, or in a glove box?
Based on this assessment, the appropriate level of PPE can be determined.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the assessed risk level of the operation. The following table provides a tiered approach.
| Risk Level | Activity Example | Minimum PPE Ensemble |
| Low | Handling sealed containers; working with dilute solutions (<1 mg/mL) in a ventilated enclosure. | Laboratory coat, single pair of nitrile gloves, safety glasses with side shields. |
| Medium | Weighing small quantities (<100mg) in a chemical fume hood; preparing stock solutions. | Disposable gown with knit cuffs, double nitrile gloves, safety glasses with side shields. |
| High | Weighing larger quantities (>100mg); any procedure with a high likelihood of aerosolization. | Disposable coverall ("bunny suit"), double nitrile gloves, safety goggles, and a Powered Air-Purifying Respirator (PAPR)[2][3]. |
The Rationale Behind PPE Choices:
-
Gloves: Double-gloving is recommended for medium and high-risk activities to protect against tears and contamination when removing the outer pair[4]. Nitrile gloves are generally preferred for their chemical resistance.
-
Gowns/Coveralls: A disposable gown or coverall protects personal clothing and skin from contamination. Gowns should be long-sleeved with tight-fitting cuffs and close at the back[4].
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For high-risk activities, goggles provide a better seal against splashes and airborne particles[4][5].
-
Respiratory Protection: For procedures that may generate dust or aerosols, respiratory protection is essential. A PAPR is preferred over a standard N95 respirator for potent compounds as it provides a higher protection factor and creates a positive pressure environment that further reduces the chance of inhalation exposure[2][3].
Standard Operating Procedure: Weighing Tofenacin Hydrochloride
This protocol details the high-risk procedure of weighing powdered Tofenacin hydrochloride.
Step-by-Step Workflow:
-
Preparation:
-
Don the appropriate high-risk PPE ensemble (coverall, double gloves, goggles, PAPR).
-
Ensure a chemical fume hood or other ventilated enclosure is certified and functioning correctly.
-
Prepare the work surface by lining it with absorbent, disposable bench paper.
-
Gather all necessary equipment (spatula, weigh boat, container for the weighed compound) and place it within the enclosure.
-
-
Execution:
-
Carefully open the Tofenacin hydrochloride container inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of powder to a weigh boat on a tared balance.
-
Minimize the generation of dust by moving slowly and deliberately.
-
Once the desired weight is achieved, securely close the primary container.
-
Transfer the weighed powder to the receiving vessel.
-
-
Post-Procedure:
-
Wipe the spatula and any contaminated surfaces with a damp cloth (using a suitable deactivating agent if available, otherwise water or 70% ethanol).
-
Dispose of the weigh boat, bench paper, and outer gloves as hazardous waste within the fume hood.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Emergency Protocols: Spill and Exposure Management
Spill Response Workflow
Caption: Workflow for responding to a Tofenacin hydrochloride spill.
Personnel Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes[6]. Seek medical attention.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[6]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Managing Tofenacin Hydrochloride Waste
All materials that come into contact with Tofenacin hydrochloride are considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Disposal Workflow
Caption: Waste stream management for Tofenacin hydrochloride.
Decontamination of Glassware:
-
Rinse glassware with a solvent in which Tofenacin hydrochloride is soluble.
-
Collect the rinsate as hazardous liquid waste.
-
Wash the glassware with a suitable laboratory detergent and water.
-
Rinse thoroughly with deionized water.
Disposal of Unused Product:
Do not dispose of Tofenacin hydrochloride down the drain. Treat it as hazardous chemical waste. For small quantities, it may be possible to prepare a dilute solution and have it disposed of with other liquid hazardous waste. Always follow your institution's specific hazardous waste disposal procedures[7]. The U.S. Food and Drug Administration provides general guidance for disposing of unused medicines, which involves mixing them with an unappealing substance and placing them in a sealed container before disposal in the trash; however, for a laboratory setting, disposal as chemical waste is the more appropriate route[8].
Conclusion: A Culture of Safety
Handling potent compounds like Tofenacin hydrochloride demands more than just following a set of rules; it requires a deep-seated culture of safety. By understanding the rationale behind these procedures, researchers can make informed decisions to protect themselves and their colleagues. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information[9].
References
-
Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – Annotated Table Z-1. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25315, Tofenacin. [Link]
-
Lab Alley. How to dispose of hydrochloric acid. [Link]
-
GMP Journal (2023). Safe Handling of Highly Potent Substances. [Link]
-
Duke University Safety Office (2025). Safe Handling of Hazardous Drugs. [Link]
-
U.S. Food and Drug Administration (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
-
IPS - Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
WorkSafeBC (2025). Table of exposure limits for chemical and biological substances. [Link]
-
WorkSafeBC. Safe Work Practices for Handling Hazardous Drugs. [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. [Link]
-
3M (2024). Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]
-
ECETOC (2006). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards Introduction. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Provista (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
University of South Carolina. EHSO Manual 2025-2026: Hazardous Waste. [Link]
-
Freund-Vector Corporation. Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]
-
BC Cancer. Safe Handling of Hazardous Drugs. [Link]
Sources
- 1. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. 3m.com [3m.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
